molecular formula C9H7BrO B100087 3-(3-Bromophenyl)acrylaldehyde CAS No. 15185-59-8

3-(3-Bromophenyl)acrylaldehyde

Cat. No.: B100087
CAS No.: 15185-59-8
M. Wt: 211.05 g/mol
InChI Key: QICJGJJHIQBWJR-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)acrylaldehyde is a cinnamaldehyde analogue that serves as a key intermediate in medicinal chemistry research, particularly in the development of novel anti-cancer agents. Recent scientific investigations have highlighted the potential of this compound class, where the retention of the α,β-unsaturated aldehyde (enal) moiety is a critical structural feature for biological activity . Researchers are exploring these compounds as covalent inhibitors, which can target nucleophilic residues in proteins, making them a valuable scaffold for developing targeted therapies . Preliminary studies on related cinnamaldehyde analogues have demonstrated potent activity against various melanoma cell lines, inducing apoptosis and arresting the cell cycle, suggesting a promising avenue for anti-melanoma drug discovery . Its application is focused on probing biochemical pathways and hit-to-lead optimization for the creation of new therapeutic candidates.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJGJJHIQBWJR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Bromophenyl)acrylaldehyde

This compound, also known as 3-bromocinnamaldehyde, is a bifunctional organic compound that has garnered significant attention from the scientific community.[1] Its structure is characterized by an α,β-unsaturated aldehyde (enal) system conjugated to a phenyl ring bearing a bromine atom at the meta-position. This specific arrangement of functional groups imparts a unique reactivity profile, establishing the molecule as a highly versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry.[1][2] The retention of the enal moiety is often a critical structural feature for biological activity, enabling the molecule to act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a technical overview grounded in established scientific principles.

Part 1: Core Physicochemical and Structural Properties

The utility of any chemical compound is fundamentally dictated by its intrinsic properties. This compound's character is defined by the interplay between its aromatic and aliphatic components, predominantly in the (E)-stereoisomeric form, which is more thermodynamically stable.[1][3] The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electron density of the aromatic ring and the conjugated system, which is pivotal to its reactivity.

PropertyValueSource(s)
CAS Number 15185-59-8[1][4]
Molecular Formula C₉H₇BrO[1][4]
Molecular Weight 211.06 g/mol [1][4]
IUPAC Name (E)-3-(3-bromophenyl)prop-2-enal[1]
Appearance Pale yellow solid[1]
Boiling Point 309.7 °C (at 760 mmHg)[1]
Density 1.466 g/cm³[1]
LogP (Partition Coeff.) 2.66[1]
InChI Key QICJGJJHIQBWJR-DUXPYHPUSA-N[1]

Part 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several established organic reactions. The choice of method is often a strategic decision based on factors such as desired yield, scalability, cost of reagents, and tolerance of other functional groups. The most common routes start from 3-bromobenzaldehyde.[1][5]

cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Product Start 3-Bromobenzaldehyde Aldol Aldol Condensation (with Acetaldehyde) Start->Aldol NaOH, THF Heck Heck Coupling (with Acrolein Acetal) Start->Heck Pd(OAc)₂, DMF (multi-step) Wittig Wittig Reaction (with Acetaldehyde Ylide) Start->Wittig Ph₃P=CHCHO Product This compound Aldol->Product Heck->Product Wittig->Product

Key synthetic routes to this compound.

Method Comparison:

MethodTypical YieldCostScalabilityComplexityCausality & Insights
Aldol Condensation ~57%[1]LowModerateLowThis is a cost-effective and operationally simple method, relying on readily available base catalysts. The moderate yield is often due to potential side reactions, but its simplicity makes it ideal for small-to-moderate scale synthesis.[1]
Heck Coupling Up to 88%[1]HighHighModerateThis palladium-catalyzed reaction offers excellent yields and control. The higher cost of the catalyst and ligands is a key consideration, but it is a powerful method for large-scale synthesis where high efficiency is paramount.[1]
Wittig Reaction ~83%[1]ModerateModerateHighThe Wittig reaction provides excellent stereochemical control, predominantly yielding the E-isomer. However, it requires the preparation of an air-sensitive ylide and generates triphenylphosphine oxide as a byproduct, which can complicate purification.[1]
Yield reported for an analogous substrate.
Protocol: Aldol-Croton Condensation

This protocol provides a self-validating system for the synthesis of this compound. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic analysis.

Objective: To synthesize this compound from 3-bromobenzaldehyde and acetaldehyde.

Materials:

  • 3-Bromobenzaldehyde (1.0 mmol, 185 mg)[5]

  • Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL)

  • Sodium hydroxide (1 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Petroleum ether & Ethyl acetate (for chromatography)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol) and dissolve in THF (3 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C. Causality: The reaction is exothermic; initial cooling controls the reaction rate and minimizes side products.

  • Base Addition: Slowly add sodium hydroxide (1 M, 1 mL) to the stirred solution.

  • Reagent Addition: Add acetaldehyde solution (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 6:1 petroleum ether:ethyl acetate mobile phase). Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, quench it by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (e.g., starting from 10:1).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow solid (Expected yield: ~57%).[1]

Part 3: Spectroscopic Characterization Profile

Unambiguous structural confirmation is the cornerstone of chemical research. The following data provides the expected spectroscopic fingerprint for this compound, allowing for its precise identification.

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Aldehyde proton (-CHO)δ 9.7-9.8 ppm (doublet)Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Coupled to the adjacent vinylic proton.
Vinylic protons (-CH=CH-)δ 6.7-7.6 ppm (multiplets)Protons are in different electronic environments. The proton β to the carbonyl is typically further downfield. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-alkene geometry.
Aromatic protons (Ar-H)δ 7.3-8.0 ppm (multiplets)Complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
¹³C NMR Carbonyl carbon (C=O)δ 192-194 ppmCharacteristic downfield shift for an aldehyde carbonyl carbon.
Alkene carbons (-C=C-)δ 128-155 ppmThe carbon β to the carbonyl is deshielded compared to the α-carbon.
Aromatic carbons (Ar-C)δ 122-138 ppmSix distinct signals are expected, with the carbon attached to bromine (C-Br) appearing around δ 123 ppm.
FT-IR C=O stretch (aldehyde)1680-1700 cm⁻¹ (strong)Conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
C=C stretch (alkene)1620-1640 cm⁻¹ (medium)Characteristic of a conjugated double bond.
C-Br stretch500-600 cm⁻¹ (medium-strong)Falls in the fingerprint region and is a key indicator of the bromine substituent.[6]
Mass Spec. Molecular Ion (M⁺)m/z 210 and 212A characteristic M/M+2 isotopic pattern with a ~1:1 ratio, which is the definitive signature of a single bromine atom.

Part 4: Chemical Reactivity and Synthetic Utility

The dual reactivity of the aldehyde and the bromophenyl group makes this compound a powerful synthetic tool.

cluster_aldehyde Aldehyde Reactions cluster_alkene Alkene Reactions cluster_aryl Aryl Bromide Reactions Center This compound Oxidation 3-(3-Bromophenyl)acrylic acid Center->Oxidation [O] (e.g., KMnO₄) Reduction 3-(3-Bromophenyl)allyl alcohol Center->Reduction [H] (e.g., NaBH₄) Michael Covalent Adduct (e.g., with R-SH) Center->Michael Michael Addition (Nu⁻) Coupling Cross-Coupled Product (e.g., Suzuki, Sonogashira) Center->Coupling Pd Catalyst (e.g., Ar-B(OH)₂)

Key reaction pathways for this compound.
  • Reactions at the Aldehyde: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to the primary alcohol with sodium borohydride.[1] These transformations allow for the introduction of new functionalities while preserving the core structure.

  • Reactions at the α,β-Unsaturated System: The conjugated system is an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition of nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and carbanions. This reactivity is the mechanistic basis for its use as a covalent inhibitor in drug design.[1][2]

  • Reactions at the Bromophenyl Ring: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the construction of highly complex molecular architectures, extending the scaffold in multiple vectors for structure-activity relationship (SAR) studies.

Part 5: Applications in Research and Drug Development

The unique chemical properties of this compound have positioned it as a valuable compound in several research areas.

  • Oncology Drug Discovery: As a cinnamaldehyde analogue, it belongs to a class of compounds investigated for anti-cancer properties.[1] Related structures have demonstrated potent activity against melanoma cell lines by inducing apoptosis and arresting the cell cycle.[1] Chalcone derivatives have also shown cytotoxicity against MCF-7 breast cancer cells.[1] The core mechanism often involves the enal moiety acting as a "warhead" that covalently modifies key proteins in cancer signaling pathways.[1]

  • Enzyme Inhibition Studies: The compound can serve as a substrate analogue for enzyme studies. For example, it has been used to investigate the active site of hydroxypyruvate reductase, acting as an inhibitor by mimicking the natural substrate.[1]

  • Synthetic Chemistry & Materials Science: It is a key intermediate for synthesizing more complex molecules, including heterocyclic compounds with potential bioactivity.[2] Its conjugated π-system also makes it a building block for developing novel organic materials, such as fluorescent probes and conjugated polymers.[1][2]

Part 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]

  • Handling Procedures: Avoid breathing dust or vapors. Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent potential oxidation or polymerization, it is recommended to store the compound under an inert atmosphere in a freezer (-20°C).[4][10]

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined reactivity at three distinct sites—the aldehyde, the conjugated alkene, and the aryl bromide—provides chemists with a rich toolkit for molecular design. From the synthesis of complex natural products to the development of targeted covalent inhibitors for cancer therapy, the applications of this compound are extensive and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in research and development.

References

  • Benchchem. This compound Research Compound.

  • BLD Pharm. 15185-59-8|this compound.

  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromophenylacetonitrile.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.

  • Sigma-Aldrich. SAFETY DATA SHEET - Acrolein.

  • Vulcanchem. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde.

  • BLD Pharmatech. (E)-Methyl 3-(3-bromophenyl)acrylate Safety Data Sheet.

  • TargetMol. (E)-3-(4-Bromophenyl)acrylaldehyde.

  • Sigma-Aldrich. (E)-3-(4-Bromophenyl)acrylaldehyde.

  • AiFChem. (E)-3-(4-Bromophenyl)acrylaldehyde.

  • BLDpharm. (E)-3-(4-Bromophenyl)acrylaldehyde.

  • The Royal Society of Chemistry. Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization.

  • PubChem. 3-Bromobenzaldehyde.

  • ResearchGate. IR spectra of: (a) 3-bromobenzaldehyde (starting material)...

  • UniCA IRIS - Università degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.

  • Guidechem. (e)-methyl 3-(3-bromophenyl)acrylate 79432-87-4.

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile.

  • PubChemLite. (3-bromophenyl)acetaldehyde (C8H7BrO).

  • ChemicalBook. 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum.

  • PubChem. (3-Bromophenyl)acetonitrile.

  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity...

  • MySkinRecipes. 3-(2-Bromophenyl)acrylaldehyde.

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

  • BLD Pharm. 3-(4-Bromophenyl)acrylaldehyde.

  • ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor...

  • Spectroscopy Online. Halogenated Organic Compounds.

  • National Institute of Standards and Technology. Benzenepropanal.

Sources

An In-Depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)acrylaldehyde (CAS No. 15185-59-8), a versatile intermediate with significant potential in medicinal chemistry and materials science. Drawing upon established scientific principles and field-proven insights, this document will delve into the compound's synthesis, physicochemical properties, key chemical reactions, and its burgeoning applications, particularly in the realm of drug discovery.

Core Compound Identification and Properties

This compound, also known as 3-Bromocinnamaldehyde, is an organic compound characterized by a phenyl ring substituted with a bromine atom at the meta-position, conjugated to an acrylaldehyde moiety.[1][2] This α,β-unsaturated aldehyde structure is a critical determinant of its chemical reactivity and biological activity.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 15185-59-8[1][4]
Molecular Formula C₉H₇BrO[1][4]
Molecular Weight 211.06 g/mol [1][4]
Boiling Point 309.7 °C (at 760 mmHg)[1]
Density 1.466 g/cm³[1]
LogP (Partition Coefficient) 2.66[1]
Polar Surface Area 17.07 Ų[1]
InChI Key QICJGJJHIQBWJR-DUXPYHPUSA-N[1]
SMILES C1=CC(=CC(=C1)Br)/C=C/C=O[1]

Synthesis and Manufacturing Pathways

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of a specific synthetic route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.

Common Synthetic Approaches

Two prevalent methods for the synthesis of this compound and its analogs are the Wittig reaction and the Claisen-Schmidt condensation.[1] These reactions are cornerstones of carbon-carbon double bond formation in organic synthesis.

DOT Diagram: General Synthetic Pathways

Synthetic_Pathways General Synthetic Pathways to this compound 3-Bromobenzaldehyde 3-Bromobenzaldehyde Wittig_Reaction Wittig Reaction (Phosphonium ylide) 3-Bromobenzaldehyde->Wittig_Reaction Claisen_Schmidt Claisen-Schmidt Condensation (Base-catalyzed) 3-Bromobenzaldehyde->Claisen_Schmidt Acetaldehyde_equivalent Acetaldehyde or equivalent Acetaldehyde_equivalent->Claisen_Schmidt Product This compound Wittig_Reaction->Product Claisen_Schmidt->Product

Caption: Key synthetic routes to this compound.

Experimental Protocol: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the context of synthesizing this compound, 3-bromobenzaldehyde is reacted with acetaldehyde in the presence of a base.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 3-bromobenzaldehyde in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Base Addition: An aqueous solution of a base, such as sodium hydroxide, is slowly added to the cooled solution of the aldehyde.

  • Acetaldehyde Addition: Acetaldehyde is then added dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by its α,β-unsaturated aldehyde functionality and the presence of the bromo-substituted phenyl ring.

Reactions of the Aldehyde Group:
  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(3-bromophenyl)acrylic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[1]

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, 3-(3-bromophenyl)acryl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

Reactions of the Alkene and Phenyl Ring:
  • Michael Addition: The α,β-unsaturated system is susceptible to Michael addition by various nucleophiles, including amines, thiols, and stabilized carbanions.[2][3] This reactivity is crucial for its role as a covalent inhibitor in biological systems.

  • Substitution on the Phenyl Ring: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.[1] More commonly, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecular architectures.

DOT Diagram: Reactivity Profile

Reactivity_Profile Reactivity Profile of this compound cluster_aldehyde Aldehyde Group Reactions cluster_alkene_ring Alkene & Phenyl Ring Reactions Compound This compound Oxidation Oxidation (e.g., KMnO4) Compound->Oxidation Oxidizing Agent Reduction Reduction (e.g., NaBH4) Compound->Reduction Reducing Agent Michael_Addition Michael Addition (Nucleophiles) Compound->Michael_Addition Nucleophile Cross_Coupling Cross-Coupling (e.g., Suzuki) Compound->Cross_Coupling Catalyst/Reagents Carboxylic_Acid 3-(3-Bromophenyl)acrylic acid Oxidation->Carboxylic_Acid Alcohol 3-(3-Bromophenyl)acryl alcohol Reduction->Alcohol Adduct Michael Adduct Michael_Addition->Adduct Coupled_Product Cross-Coupled Product Cross_Coupling->Coupled_Product

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block and research tool across various scientific disciplines.

  • Organic Synthesis: It is a key intermediate in the synthesis of more complex organic molecules and polymers.[1]

  • Medicinal Chemistry: The compound and its analogs have garnered significant attention for their potential therapeutic applications.[1] The α,β-unsaturated aldehyde moiety can act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] Preliminary studies on related cinnamaldehyde analogues have shown potent activity against various melanoma cell lines by inducing apoptosis and cell cycle arrest.[1]

  • Enzyme Inhibition: It can act as a substrate analog for enzymes like hydroxypyruvate reductase, leading to competitive inhibition.[1] This property is leveraged in cancer research, as overexpression of enzymes like aldehyde dehydrogenases (ALDHs) is linked to drug resistance in tumors.[2]

  • Materials Science: The extended π-conjugation in this molecule makes it a candidate for the development of novel conjugated organic systems and fluorescent probes.[3]

Comparative Analysis with Isomeric Analogs

The position of the bromine substituent on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.

IsomerCAS NumberKey Differentiating Features
3-(2-Bromophenyl)acrylaldehyde 66223-53-8The ortho-bromo isomer may exhibit different reactivity due to steric hindrance near the acrylaldehyde moiety.[3]
3-(4-Bromophenyl)acrylaldehyde 49678-04-8The para-bromo isomer has a similar molecular framework but may exhibit altered reactivity due to reduced steric hindrance and potentially enhanced resonance stabilization compared to the ortho isomer.[1]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes.[5][6][7] Do not breathe dust.[5]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][7] It is often stored under an inert atmosphere in a freezer at -20°C.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a multifaceted chemical entity with significant utility in both academic research and industrial applications. Its well-defined reactivity, coupled with the potential for diverse chemical modifications, positions it as a valuable scaffold for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, properties, and reactivity is paramount for harnessing its full potential in a safe and effective manner.

References

  • 3-(2-Bromophenyl)acrylaldehyde. MySkinRecipes. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

A Technical Guide to the Comprehensive Structure Elucidation of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical and materials science, the unambiguous structural determination of synthetic intermediates is a cornerstone of successful research and development. 3-(3-Bromophenyl)acrylaldehyde, a substituted cinnamaldehyde, represents a key building block in the synthesis of a variety of target molecules, including potential therapeutics and specialized polymers.[1] Its biological activity is often linked to the α,β-unsaturated aldehyde moiety, which can act as a covalent inhibitor targeting specific protein residues.[1] Therefore, confirming its precise molecular structure, including stereochemistry and isomeric purity, is not merely an academic exercise but a critical prerequisite for advancing its application.

This guide presents a holistic, multi-technique approach to the structure elucidation of this compound. We will move beyond the mere collection of data, focusing instead on the logical workflow and the synergistic interpretation of results from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. This document is designed for researchers and drug development professionals, providing both field-proven protocols and the scientific rationale behind each analytical step.

Foundational Analysis: Confirming Molecular Weight and Key Functional Groups

Before delving into the complex details of atomic connectivity, the initial steps aim to confirm the compound's molecular formula and identify its primary functional groups. This foundational data provides a crucial framework for interpreting subsequent, more detailed spectroscopic results.

Mass Spectrometry (MS): The Bromine Isotopic Signature

Expert Insight: The presence of a bromine atom in the target molecule provides a distinct and easily identifiable isotopic pattern in mass spectrometry. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3][4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, a hallmark signature for a monobrominated compound.[2][3][5]

Expected Results for C₉H₇BrO: The expected molecular weight is approximately 211.06 g/mol . The mass spectrum should exhibit two prominent peaks of nearly equal abundance corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

IonExpected m/zDescription
[M]⁺~210Molecular ion with ⁷⁹Br isotope
[M+2]⁺~212Molecular ion with ⁸¹Br isotope
[M-CHO]⁺~181/183Fragment corresponding to the loss of the formyl group (CHO)
[C₇H₆Br]⁺~155/157Fragment corresponding to the bromophenyl cation

Table 1: Predicted key fragments and isotopic pattern for this compound in Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expert Insight: FTIR spectroscopy is an exceptionally rapid and non-destructive technique for identifying characteristic vibrational frequencies of functional groups. For this compound, we anticipate key signals confirming the aldehyde and the α,β-unsaturated system. Conjugation of a carbonyl group with an aromatic ring or a double bond lowers the C=O stretching frequency by approximately 25-30 cm⁻¹.[6][7][8][9]

Protocol: Attenuated Total Reflectance (ATR) FTIR ATR-FTIR is the preferred method due to its minimal sample preparation requirement.[10][11][12]

  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to account for atmospheric H₂O and CO₂.[13]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[10][13]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.[10]

Expected Vibrational Frequencies:

Frequency (cm⁻¹)VibrationFunctional Group
~3050-3100C-H StretchAromatic/Vinylic
~2820 & ~2720C-H StretchAldehyde (O=C-H)
~1685-1710C=O Stretchα,β-Unsaturated Aldehyde
~1600 & ~1475C=C StretchAromatic Ring
~1580C=C StretchAlkene
~970C-H Bendtrans-Alkene (Out-of-plane)

Table 2: Key expected IR absorption bands. The aldehyde C-H stretches, particularly the shoulder peak around 2720 cm⁻¹, and the conjugated carbonyl stretch are highly diagnostic.[6][7][14]

High-Resolution Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is employed for an unambiguous assignment of all protons and carbons and to confirm stereochemistry.

Protocol: NMR Sample Preparation A properly prepared sample is critical for high-quality NMR data.

  • Massing: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[15][16][17]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[15][18] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Filtration: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18][19] Solid particles can interfere with the magnetic field homogeneity, degrading spectral resolution.[16]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR: Mapping the Proton Environment and Stereochemistry

Expert Insight: The ¹H NMR spectrum reveals the chemical environment of each proton, their integration (ratio), and their coupling to neighboring protons. The key diagnostic feature for this molecule is the large coupling constant (J-value) between the two vinylic protons, which is indicative of a trans (E) configuration. For trans protons, the coupling constant is typically in the range of 12–18 Hz, whereas for cis protons, it is smaller, around 6–12 Hz.[20]

Expected Chemical Shifts and Couplings:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-9 (Aldehyde)~9.7Doublet (d)~7.61H
H-2, H-4, H-5, H-6~7.4 - 7.8Multiplet (m)-4H
H-7 (Vinylic)~7.5Doublet (d)~161H
H-8 (Vinylic)~6.7Doublet of Doublets (dd)~16, ~7.61H

Table 3: Predicted ¹H NMR data for this compound in CDCl₃. The large ~16 Hz coupling between H-7 and H-8 is strong evidence for the E-isomer.

¹³C NMR and DEPT-135: The Carbon Skeleton

Expert Insight: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C-1, C-3, and the carbonyl C-9) are absent.

Expected Chemical Shifts:

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135 Signal
C-9 (C=O)~193Absent
C-7~155Positive (CH)
C-1, C-3~130-138Absent
C-2, C-4, C-5, C-6~123-135Positive (CH)
C-8~129Positive (CH)

Table 4: Predicted ¹³C NMR data. The aldehyde carbon (C-9) is characteristically downfield, and its absence in the DEPT-135 spectrum confirms it is not a CH group.[7][8]

Workflow Integration and Data Synthesis

Structure_Elucidation_Workflow cluster_synthesis Sample Origin cluster_primary Primary Characterization cluster_secondary Detailed Structural Analysis cluster_confirmation Final Confirmation Synthesis Hypothesized Product C₉H₇BrO MS Mass Spec (MS) Synthesis->MS Confirms MW & Isotopic Pattern IR FTIR Spec Synthesis->IR Identifies Functional Groups H_NMR ¹H NMR MS->H_NMR IR->H_NMR C_NMR ¹³C NMR & DEPT-135 H_NMR->C_NMR Assigns Proton Environment & E-Stereochem Final Confirmed Structure: (E)-3-(3-Bromophenyl)acrylaldehyde H_NMR->Final C_NMR->Final Assigns Carbon Framework

Figure 1: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry provides immediate confirmation of the molecular weight and the presence of bromine through its characteristic 1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions. FTIR spectroscopy validates the presence of the key α,β-unsaturated aldehyde functional group. Finally, a combination of ¹H and ¹³C NMR spectroscopy provides the complete atomic connectivity map, with the large vinylic coupling constant (~16 Hz) in the ¹H NMR spectrum unambiguously confirming the (E)- or trans-stereochemistry of the alkene. This rigorous, multi-faceted approach ensures the highest level of confidence in the compound's identity, a critical requirement for its use in regulated research and development environments.

References

  • Vertex AI Search. IR Spectroscopy Tutorial: Aldehydes.
  • Chemguide. mass spectra - the M+2 peak.
  • Scribd. A Wittig Reaction of Trans-Cinnamaldehyde.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • Unknown. NMR Sample Prepara-on.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.
  • Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • University of Colorado Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry.
  • Benchchem. This compound Research Compound.
  • Boston University. Wittig Reaction - OpenBU.
  • UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
  • Odinity. Wittig Synthesis of Alkenes.
  • Reddit. Using HNMR to find E/Z ratio of Alkenes Formed.
  • Unknown. fourier transform infrared spectroscopy.
  • EduBirdie. Sample Lab Report - The Wittig Reaction.
  • Chemistry LibreTexts. 12.4: Spectroscopic Properties of Aldehydes and Ketones.
  • YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines | Journal of Agricultural and Food Chemistry.
  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
  • UCLA. IR Spectroscopy Tutorial: Ketones.
  • Whitman College. GCMS Section 6.11.4.
  • Vulcanchem. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde () for sale.
  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.
  • OpenOChem Learn. Coupling in Cis/Trans Alkenes.
  • Chemistry Stack Exchange. Which has the higher chemical shift E/Z alkene?.
  • ResearchGate. (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.
  • Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors.
  • ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
  • BLD Pharm. 15185-59-8|this compound.
  • Sigma-Aldrich. (E)-3-(4-Bromophenyl)acrylaldehyde.
  • TargetMol. (E)-3-(4-Bromophenyl)acrylaldehyde.
  • Beilstein Journals. Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot.
  • BLDpharm. 49678-04-8|(E)-3-(4-Bromophenyl)acrylaldehyde.
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • BLD Pharm. 1200-07-3|3-(4-Bromophenyl)acrylic acid.

Sources

3-(3-Bromophenyl)acrylaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Introduction

This compound, a cinnamaldehyde analogue, is a pivotal intermediate in medicinal chemistry and materials science.[1] Its α,β-unsaturated aldehyde moiety serves as a reactive handle for various organic transformations, making it a valuable building block for complex molecular architectures.[1][2] Notably, this compound is a key precursor in the development of novel therapeutic agents, including potential anti-cancer drugs where the enal functionality acts as a covalent inhibitor targeting nucleophilic residues in proteins.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative look at their underlying mechanisms, experimental protocols, and strategic advantages for researchers in drug development and organic synthesis.

Physicochemical and Spectroscopic Data

Proper characterization of the target compound is critical for validating synthetic success.

PropertyValueSource
IUPAC Name (E)-3-(3-bromophenyl)prop-2-enal[1]
CAS Number 15185-59-8[1]
Molecular Formula C₉H₇BrO[3]
Molecular Weight 211.05 g/mol [1]
Appearance Pale yellow solid[1]
¹H NMR Predicted signals include a deshielded aldehyde proton (~δ 9.8 ppm) and aromatic protons (~δ 7.0–8.0 ppm).[4]
IR Spectroscopy Expected strong absorption bands around 1715 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).[4]

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be efficiently achieved through several established methodologies. The choice of pathway is often dictated by factors such as desired yield, scalability, cost of reagents, and tolerance to specific functional groups. This guide will focus on three primary, field-proven methods:

  • Aldol Condensation (Claisen-Schmidt)

  • Horner-Wadsworth-Emmons (HWE) Olefination

  • Palladium-Catalyzed Heck Coupling

The following table provides a high-level comparison of these core strategies.

MethodTypical YieldRelative CostScalabilityComplexity
Aldol Condensation 57%LowModerateLow
Heck Coupling ~88%HighHighModerate
HWE Reaction ~83%*ModerateModerateHigh

*Yield reported for analogous substrates.[1]

Pathway 1: Aldol Condensation

The Aldol condensation, specifically the Claisen-Schmidt variant, represents the most direct and economical approach. It involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens (3-bromobenzaldehyde) and an enolizable carbonyl compound (acetaldehyde).[5][6]

Reaction Mechanism

The reaction proceeds via a well-established mechanism. A base, typically sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable, conjugated product, this compound.[5]

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 mmol, 184 mg) in tetrahydrofuran (THF, 3 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Reagent Addition: While stirring, add a 40% aqueous solution of acetaldehyde (1.2 mmol, 170 µL) followed by the dropwise addition of 1 M sodium hydroxide (1.0 mL).

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 6 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (6:1) eluent to afford the final product as a pale yellow solid.

Caption: Workflow for Aldol Condensation Synthesis.

Pathway 2: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for forming alkenes, particularly α,β-unsaturated carbonyl compounds.[7] It is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion, which offers significant advantages, including enhanced nucleophilicity of the carbanion and straightforward removal of the water-soluble phosphate byproduct.[8][9]

Reaction Mechanism

The HWE reaction is prized for its high (E)-alkene selectivity.[9][10] The mechanism begins with the deprotonation of a phosphonate ester by a suitable base to generate a stabilized phosphonate carbanion.[8] This carbanion then undergoes a nucleophilic addition to the carbonyl of 3-bromobenzaldehyde, which is the rate-limiting step.[8] The resulting intermediate cyclizes to form an oxaphosphetane, which rapidly eliminates a dialkylphosphate salt to yield the thermodynamically favored (E)-alkene.[7]

G cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition & Cyclization cluster_step3 3. Elimination phosphonate (EtO)₂P(O)CH₂CHO carbanion (EtO)₂P(O)CH⁻CHO phosphonate->carbanion + Base base Base (e.g., NaH) oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane aldehyde 3-Br-C₆H₄CHO aldehyde->oxaphosphetane product (E)-3-(3-Br-C₆H₄)CH=CHCHO oxaphosphetane->product byproduct (EtO)₂PO₂⁻ oxaphosphetane->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol

This generalized protocol is based on the Wittig-type olefination of aromatic aldehydes.[1] For the HWE variant, a phosphonate such as diethyl (2-oxoethyl)phosphonate would be used in place of the phosphonium ylide.

  • Reactant Preparation: To a flask under an inert atmosphere (e.g., Nitrogen), add the phosphonate reagent (1.1 mmol). Dissolve it in a suitable anhydrous solvent like THF or Toluene (8 mL).

  • Ylide Formation: Cool the solution to 0°C and add a strong base (e.g., NaH, 1.1 mmol) portion-wise. Allow the mixture to stir for 30-60 minutes at 0°C to form the phosphonate carbanion.

  • Aldehyde Addition: Add a solution of 3-bromobenzaldehyde (1.0 mmol) in the same anhydrous solvent to the carbanion solution.

  • Reaction: Warm the reaction mixture to the required temperature (e.g., 80°C for toluene) and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The phosphate byproduct will remain in the aqueous layer.[10][11]

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

HeckCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition AlkeneCoord Alkene Complex OxAdd->AlkeneCoord Alkene Coordination Insertion Migratory Insertion Intermediate AlkeneCoord->Insertion Migratory Insertion BetaElim Product Complex Insertion->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination Product Product BetaElim->Product BaseH Base-H⁺ + X⁻ BetaElim->BaseH ArX 3-Br-C₆H₄-I ArX->OxAdd Alkene CH₂=CH-CH(OEt)₂ Alkene->AlkeneCoord Base Base Base->Pd0

Caption: Catalytic Cycle of the Heck Reaction.

Experimental Protocol

This protocol is adapted for the coupling of an aryl halide with a protected acrolein, followed by deprotection. [1]Using an aryl dihalide like 3-bromoiodobenzene allows for selective reaction at the more reactive C-I bond.

  • Catalyst System Preparation: In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (3 mol%), tetrabutylammonium acetate (Bu₄N⁺OAc⁻, 2.0 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).

  • Reactant Addition: Add anhydrous DMF (4 mL), followed by 3-bromoiodobenzene (1.0 mmol) and acrolein diethyl acetal (3.0 mmol).

  • Reaction: Heat the mixture to 90°C and stir. Monitor the reaction's progress using TLC.

  • Cooling & Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Add 2 N HCl (10 mL) and stir vigorously for 30 minutes to hydrolyze the acetal to the aldehyde.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude oil via column chromatography to yield the final product.

Conclusion

The synthesis of this compound can be successfully accomplished through multiple robust pathways. The Aldol Condensation offers simplicity and cost-effectiveness, making it suitable for initial lab-scale synthesis. For higher yields and excellent stereocontrol favoring the desired (E)-isomer, the Horner-Wadsworth-Emmons reaction is a superior choice, benefiting from easy purification. Finally, for large-scale production where yield is paramount, the Heck Reaction provides the most efficient route, despite the higher initial cost of the palladium catalyst. The selection of the optimal pathway will ultimately depend on the specific project goals, available resources, and scale of the synthesis required by the research or drug development professional.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Scribd. A Wittig Reaction of Trans-Cinnamaldehyde. Available from: [Link]

  • OpenBU. Wittig Reaction. Available from: [Link]

  • Odinity. Wittig Synthesis of Alkenes. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Available from: [Link]

  • YouTube. Wittig reaction of cinnamaldehyde. Available from: [Link]

  • Mol-Instincts. 3-Bromobenzaldehyde (C7H5BrO) properties. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

  • University of North Texas. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 3-bromobenzaldehyde. Available from: [Link]

  • Google Patents. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.
  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. Available from: [Link]

  • Wikipedia. 3-Bromobenzaldehyde. Available from: [Link]

  • Beyond Benign. Aldol Condensation. Available from: [Link]

  • University of Central Florida. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]

  • University of Delaware. 8. Wittig Reaction. Available from: [Link]

  • SciSpace. Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. (2011). Available from: [Link]

  • RSC Publishing. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. Available from: [Link]

  • Google Patents. US4036887A - Preparation of 3-bromobenzaldehyde.
  • ResearchGate. Mizoroki-Heck reaction of bromobenzene derivatives a. Available from: [Link]

  • JOCPR. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Alkylarylation of Acrylamides with Unactivated Alkyl Halides. Available from: [Link]

  • MDPI. Palladium-Catalyzed Coupling of Aryl Halides and. Available from: [Link]

  • Magritek. The Aldol Condensation. Available from: [Link]

  • PubMed. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. Available from: [Link]

  • UniCA IRIS - Università degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Available from: [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link]

  • MySkinRecipes. 3-(2-Bromophenyl)acrylaldehyde. Available from: [Link]

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-(3-Bromophenyl)acrylaldehyde, a valuable intermediate in organic synthesis. We will delve into the core principles of the Wittig reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Foundational Principles: The Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon double bonds.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning method facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[1] The reaction's power lies in its regioselectivity; the double bond is formed precisely at the location of the original carbonyl carbon, offering a distinct advantage over elimination reactions that can yield isomeric mixtures.[2]

The core of the reaction involves two key components: a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent).[3][4] The entire process is propelled by a strong thermodynamic driving force: the formation of the exceptionally stable triphenylphosphine oxide byproduct.[5][6][7]

The Reaction Mechanism: A Stepwise Perspective

Understanding the mechanism is paramount to mastering the reaction and troubleshooting potential issues. The process can be dissected into two primary stages: the formation of the ylide and its subsequent reaction with the aldehyde.

  • Ylide Generation: The journey begins with a phosphonium salt, typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[1][4] This salt possesses acidic α-protons, which can be abstracted by a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide) to generate the nucleophilic phosphorus ylide.[1][2][8] The ylide is a resonance-stabilized species with a negatively charged carbon adjacent to a positively charged phosphorus atom.[9]

  • Olefin Synthesis: The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde (in our case, 3-bromobenzaldehyde).[10][11] Contemporary understanding suggests this proceeds via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[3][5][12] This transient ring structure rapidly collapses, breaking the C-P and C-O bonds and forming a C=C and P=O double bond. This fragmentation yields the desired alkene and the thermodynamically stable triphenylphosphine oxide.[4]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Reaction with Aldehyde Salt Ph₃P⁺-CH₂CHO Cl⁻ (Phosphonium Salt) Ylide Ph₃P=CHCHO (Phosphorus Ylide) Salt->Ylide Deprotonation Base Base (e.g., NaOEt) Aldehyde 3-Bromobenzaldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane (Intermediate) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Products This compound + Ph₃P=O Oxaphosphetane->Products Fragmentation

Caption: The Wittig Reaction Mechanism.

Controlling Stereochemistry: The Role of the Ylide

A critical aspect of the Wittig reaction is the stereochemistry of the resulting alkene. This is largely dictated by the nature of the ylide.

  • Unstabilized Ylides (e.g., where the carbon is attached to alkyl groups) are highly reactive and typically yield (Z)-alkenes (cis) through a kinetically controlled pathway.[3][13][14]

  • Stabilized Ylides (e.g., where the carbon is adjacent to an electron-withdrawing group like a carbonyl or ester) are less reactive.[13][14] In this case, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate. This intermediate then decomposes to form the (E)-alkene (trans) as the major product.[8][13]

For the synthesis of this compound, the required ylide is derived from (formylmethyl)triphenylphosphonium chloride. The presence of the conjugated formyl group makes this a stabilized ylide . Therefore, the reaction is expected to exhibit high (E)-stereoselectivity, yielding the trans isomer as the predominant product.[15]

Experimental Protocol: Synthesis of (E)-3-(3-Bromophenyl)acrylaldehyde

This protocol is designed as a self-validating system, with explanations for key steps to ensure both success and understanding.

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. All reagents are chemical irritants; handle with care. Anhydrous solvents are hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
(Formylmethyl)triphenylphosphonium chlorideC₂₀H₁₈ClOP340.784.26 g12.5Wittig salt, hygroscopic.[16][17]
Sodium EthoxideC₂H₅ONa68.050.85 g12.5Strong base, handle under inert gas.
3-BromobenzaldehydeC₇H₅BrO185.021.85 g10.0Starting aldehyde.
Anhydrous EthanolC₂H₅OH46.0750 mL-Reaction solvent.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction and washing.
Saturated NaCl (Brine)NaCl(aq)-As needed-For washing.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.
Silica GelSiO₂-As needed-For column chromatography.
Hexane/Ethyl Acetate--As needed-Eluent for chromatography.
Step-by-Step Methodology

Workflow Ylide_Prep Part A: Ylide Preparation (Phosphonium Salt + Base in Ethanol) Reaction Part B: Wittig Reaction (Add Aldehyde Solution) Ylide_Prep->Reaction Stir under N₂ Monitoring Monitor by TLC Reaction->Monitoring Stir at RT Workup Part C: Work-up (Quench, Filter, Extract) Monitoring->Workup When complete Purification Part D: Purification (Column Chromatography) Workup->Purification Isolate crude product Analysis Part E: Characterization (NMR, IR, MP) Purification->Analysis Isolate pure product

Caption: Experimental Workflow for Synthesis.

Part A: Preparation of the Phosphorus Ylide (Wittig Reagent)

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: Under a positive flow of nitrogen, add (formylmethyl)triphenylphosphonium chloride (4.26 g, 12.5 mmol) and anhydrous ethanol (30 mL) to the flask. Stir until the salt is fully dissolved.

  • Base Addition: Carefully add sodium ethoxide (0.85 g, 12.5 mmol) to the solution in one portion.

    • Causality: Sodium ethoxide is a sufficiently strong base to deprotonate the phosphonium salt, forming the ylide.[12] An orange-red color typically develops, indicating ylide formation. Using anhydrous conditions is critical as the ylide is basic and reactive towards water.[1]

  • Ylide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the ylide.

Part B: The Wittig Reaction

  • Aldehyde Preparation: In a separate small flask, dissolve 3-bromobenzaldehyde (1.85 g, 10.0 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add the 3-bromobenzaldehyde solution dropwise to the stirring ylide solution over 10-15 minutes using an addition funnel.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 8:2 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot has been consumed. This typically takes 2-4 hours.

Part C: Work-up and Isolation

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspension: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Stir vigorously for 10 minutes.

    • Causality: This step partitions the organic product into the ether layer, while the water-soluble salts and some of the triphenylphosphine oxide byproduct move to the aqueous layer. A significant amount of triphenylphosphine oxide will precipitate as a white solid.

  • Filtration: Filter the biphasic mixture through a Büchner funnel to remove the precipitated triphenylphosphine oxide.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and collect the organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated NaCl (brine).

    • Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a yellow oil or solid.

Part D: Purification

  • Chromatography: Purify the crude product via flash column chromatography on silica gel.

  • Elution: Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

Product Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development and research.

PropertyExpected Result
Appearance Pale yellow solid
Yield 70-85% (typical)
Melting Point Literature-dependent; compare to known values.
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~9.7 ppm (d, 1H): Aldehyde proton (CHO), doublet due to coupling with the adjacent vinyl proton.[18]

    • δ ~7.2-7.8 ppm (m, 5H): Aromatic protons and one of the vinyl protons.

    • δ ~6.7 ppm (dd, 1H): The other vinyl proton, showing coupling to both the aldehyde proton and the other vinyl proton.

    • The large coupling constant (J ≈ 16 Hz) between the two vinyl protons is characteristic of the (E)-trans configuration.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~193 ppm: Aldehyde carbonyl carbon.[19]

    • δ ~120-155 ppm: Aromatic and alkene carbons.

    • δ ~122 ppm: Carbon bearing the bromine atom (C-Br).

  • IR Spectroscopy (ATR):

    • ~1685 cm⁻¹: Strong C=O stretch of the conjugated aldehyde.[19]

    • ~1630 cm⁻¹: C=C stretch of the alkene.

    • ~970 cm⁻¹: Strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

  • ChemBK. (2024). (formylmethyl)triphenylphosphonium chloride. Retrieved from ChemBK. [Link]

  • Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Retrieved from Quora. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from AdiChemistry. [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from Wikipedia. [Link]

  • Cram. (2017). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Retrieved from Cram. [Link]

  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from Scribd. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • EduBirdie. (2019). The Wittig Reaction Lab Report. Retrieved from EduBirdie. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • Homework.Study.com. (n.d.). How could you differentiate cinnamaldehyde and cinnamic acid by each of the following methods. Retrieved from Homework.Study.com. [Link]

  • Homework.Study.com. (n.d.). Show the arrow pushing mechanism for the Wittig reaction of trans-cinnamaldehyde with NaOH to produce 1,4-diphenyl-1,3-butadiene. Retrieved from Homework.Study.com. [Link]

  • BYJU'S. (n.d.). Wittig Reaction. Retrieved from BYJU'S. [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. PubChem Compound Database. Retrieved from NIH. [Link]

  • Organic Spectroscopy International. (2015). CINNAMALDEHYDE. Retrieved from Organic Spectroscopy International. [Link]

  • University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from UMSL. [Link]

  • Boston University. (2012). Wittig Reaction. Retrieved from OpenBU. [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • Macalester College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from Macalester College. [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from Science and Education Publishing. [Link]

  • Chemdad Co. (n.d.). (FORMYLMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE. Retrieved from Chemdad Co. [Link]

Sources

A Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromophenyl)acrylaldehyde, a substituted cinnamaldehyde derivative, is a valuable building block in organic synthesis. Its structure, featuring an α,β-unsaturated aldehyde and an aryl bromide, provides two distinct points for further chemical modification. The conjugated system is a classic Michael acceptor, and the aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials.

This technical guide provides an in-depth exploration of the synthesis of this compound via the Claisen-Schmidt condensation. This specific variant of the aldol condensation is exceptionally well-suited for this transformation, offering high selectivity and good yields. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss characterization techniques, and offer insights into process optimization and troubleshooting.

Mechanistic Insights: The Claisen-Schmidt Condensation

The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic carbonyl compound that lacks α-hydrogens with an enolizable aldehyde or ketone.[1][2] In this case, 3-bromobenzaldehyde (which has no α-hydrogens) reacts with acetaldehyde (which has acidic α-hydrogens).[3] This strategic choice of reactants is crucial as it prevents the self-condensation of the aromatic aldehyde, thereby minimizing side products and simplifying purification.[4]

The reaction proceeds in a series of well-defined, base-catalyzed steps:

  • Enolate Formation: A hydroxide ion (from a base like NaOH) abstracts an acidic α-hydrogen from acetaldehyde.[5] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile in the reaction.[6][7]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[8][9] This step creates a new carbon-carbon bond and forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (the conjugate acid of the hydroxide catalyst), yielding a β-hydroxy aldehyde, the initial aldol addition product.[6]

  • Dehydration: Under the basic reaction conditions, the aldol addition product readily undergoes dehydration.[10] A hydroxide ion abstracts a second, now more acidic, α-hydrogen to form another enolate. The subsequent elimination of a hydroxide ion via an E1cB (Elimination Unimolecular Conjugate Base) mechanism results in the formation of a stable, conjugated double bond, yielding the final α,β-unsaturated aldehyde product.[9] The extended conjugation involving the aromatic ring, the new double bond, and the carbonyl group provides the thermodynamic driving force for this final elimination step.[8]

G Acetaldehyde Acetaldehyde (CH₃CHO) Enolate Acetaldehyde Enolate ([CH₂CHO]⁻) Acetaldehyde->Enolate Deprotonation OH1 OH⁻ OH1->Acetaldehyde Bromobenzaldehyde 3-Bromobenzaldehyde Enolate->Bromobenzaldehyde Enolate_ref Enolate Alkoxide Alkoxide Intermediate Bromobenzaldehyde->Alkoxide AldolProduct β-Hydroxy Aldehyde (Aldol Adduct) Alkoxide->AldolProduct Protonation Water1 H₂O Water1->Alkoxide OH2 OH⁻ AldolProduct->OH2 Enolate2 Intermediate Enolate AldolProduct->Enolate2 Deprotonation Enolate_ref->Bromobenzaldehyde Nucleophilic Attack OH2->AldolProduct FinalProduct This compound (Final Product) Enolate2->FinalProduct

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound. Adherence to stoichiometry and temperature control are critical for maximizing yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Bromobenzaldehyde≥98%Sigma-AldrichLiquid, handle in a fume hood.[11]
Acetaldehyde≥99%Sigma-AldrichHighly volatile, low boiling point. Keep cool.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificCorrosive solid.
Ethanol (EtOH)200 Proof, AbsoluteDecon LabsSolvent.
Diethyl Ether (Et₂O)ACS GradeVWRExtraction solvent.
Hydrochloric Acid (HCl)2N solutionVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Deionized Water (H₂O)--For solutions and washing.
Stoichiometry
CompoundMolar Mass ( g/mol )Molar Eq.Moles (mmol)Mass (g)Volume (mL)Density (g/mL)
3-Bromobenzaldehyde185.021.025.04.632.921.587
Acetaldehyde44.051.230.01.321.680.784
Sodium Hydroxide40.001.127.51.10--
Step-by-Step Synthesis Workflow
  • Reagent Preparation:

    • Prepare a 10% w/v aqueous solution of sodium hydroxide by dissolving 1.10 g of NaOH pellets in 11 mL of deionized water. Allow the solution to cool to room temperature.

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.63 g (25.0 mmol) of 3-bromobenzaldehyde in 20 mL of ethanol.

  • Reaction Setup & Execution:

    • Cool the flask containing the 3-bromobenzaldehyde solution in an ice-water bath with continuous stirring.

    • In a separate small beaker, add 1.32 g (30.0 mmol) of acetaldehyde to 10 mL of ethanol.

    • Slowly add the acetaldehyde solution to the cooled 3-bromobenzaldehyde solution over 5 minutes.

    • Using a dropping funnel, add the prepared 10% NaOH solution dropwise to the reaction mixture over 20-30 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to suppress acetaldehyde self-condensation.[12]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The mixture may turn yellow or form a precipitate.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 hexanes:ethyl acetate eluent. Spot the starting 3-bromobenzaldehyde and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed.

  • Work-up and Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Carefully neutralize the mixture by slowly adding 2N HCl until the pH is ~7.

    • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a yellow oil or solid, can be purified by recrystallization from a minimal amount of hot ethanol/water or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[13]

G prep 1. Reagent Preparation - Dissolve NaOH in H₂O - Dissolve 3-bromobenzaldehyde in EtOH setup 2. Reaction Setup - Cool aldehyde solution in ice bath - Prepare acetaldehyde solution prep->setup addition 3. Controlled Addition - Add acetaldehyde solution - Dropwise addition of NaOH solution (T < 10°C) setup->addition reaction 4. Reaction - Stir at room temperature for 3-4 hours addition->reaction monitoring 5. Monitoring - TLC analysis until completion reaction->monitoring workup 6. Work-up - Quench with ice water - Neutralize with 2N HCl - Extract with Et₂O monitoring->workup purification 7. Purification - Dry with MgSO₄ - Concentrate via rotary evaporation - Recrystallize or perform column chromatography workup->purification characterization 8. Characterization - NMR, IR, MS - Determine yield and purity purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

  • Appearance: Typically a pale yellow solid or oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include:

    • Aldehyde Proton (CHO): A doublet around δ 9.7 ppm with a coupling constant (J) of ~7-8 Hz.

    • Vinyl Protons (CH=CH): Two doublets in the range of δ 6.7-7.8 ppm. The proton β to the carbonyl will be further downfield.

    • Aromatic Protons: A complex multiplet pattern between δ 7.3-7.8 ppm corresponding to the four protons on the bromophenyl ring.

  • ¹³C NMR (100 MHz, CDCl₃): Key expected signals:

    • Carbonyl Carbon (C=O): δ ~193 ppm.

    • Alkene Carbons (C=C): δ ~128-155 ppm.

    • Aromatic Carbons: Multiple signals between δ ~122-138 ppm, including the carbon bearing the bromine atom (C-Br) at the lower end of this range.

  • Infrared (IR) Spectroscopy (ATR):

    • C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹.

    • C=C Stretch (Alkene): Medium absorption band around 1625 cm⁻¹.

    • C-H Stretch (Aldehyde): Two characteristic medium bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete reaction. 2. Self-condensation of acetaldehyde. 3. Product loss during work-up.1. Extend reaction time, monitoring by TLC. 2. Ensure slow, dropwise addition of base at low temperature (<10°C).[14] 3. Use ice-cold water for washes to minimize product solubility.[14]
Multiple Products by TLC 1. Self-condensation of acetaldehyde. 2. Formation of Cannizzaro products from 3-bromobenzaldehyde.1. Strictly maintain low temperature during base addition. 2. Use stoichiometric amounts of base; avoid large excess. The Cannizzaro reaction is less likely under these conditions but possible with strong base and higher temperatures.[15]
Oily Product Fails to Solidify 1. Presence of impurities (e.g., unreacted starting material, solvent). 2. Product may have a low melting point.1. Purify via flash column chromatography. Ensure all solvent is removed under high vacuum. 2. Cool the oil in an ice bath and scratch the flask to induce crystallization.
Reaction Does Not Start 1. Inactive catalyst (old NaOH solution). 2. Low-quality or wet reagents/solvents.1. Prepare a fresh solution of NaOH. 2. Use anhydrous solvents and ensure reagents meet the required purity specifications.

Safety Considerations

  • 3-Bromobenzaldehyde: Irritant to skin, eyes, and respiratory system.

  • Acetaldehyde: Extremely flammable, volatile, and an irritant. It is also a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby during the extraction process.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire procedure.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]

  • Wikipedia. (2024). Aldol condensation. In Wikipedia. Retrieved from [Link]

  • Quora. (2016). Why is NaOH required in aldol condensation? Quora. Retrieved from [Link]

  • YouTube. (2020). base catalyzed aldol. YouTube. Retrieved from [Link]

  • YouTube. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. Retrieved from [Link]

  • YouTube. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Aldol reaction of RCHO. University of Calgary. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What function does sodium hydroxide serve in the aldol reaction? Homework.Study.com. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Vedantu. Retrieved from [Link]

  • SATHEE. (n.d.). Aldol Condensation. SATHEE. Retrieved from [Link]

  • Quora. (2021). Why does NaOH act as a hydrogen acceptor in aldol condensation whereas it acts as Nu- in Cannizzaro? Quora. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. Retrieved from [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). 3-Bromobenzaldehyde. In Wikipedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Heck Coupling Reaction for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Heck coupling reaction, specifically tailored for the synthesis of 3-(3-Bromophenyl)acrylaldehyde. This valuable intermediate finds applications in the synthesis of complex organic molecules, enzyme studies, and the development of novel pharmaceuticals.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for process optimization and troubleshooting.

Introduction to the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[2][3][4] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][5]

The reaction's significance lies in its ability to tolerate a wide range of functional groups, its high stereoselectivity, and its capacity to be performed under relatively mild conditions.[6][7] In the context of this compound synthesis, the Heck reaction offers an efficient route to couple 3-bromobenzaldehyde (or a related aryl halide) with a suitable alkene partner.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the Heck reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, which typically involves a Pd(0)/Pd(II) manifold, can be broken down into four key steps.[2][3]

Diagram of the Heck Coupling Catalytic Cycle:

Heck_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X-L₂) A->B Ar-X C Alkene Coordination ([Ar-Pd(II)(alkene)-X-L₂]) B->C Alkene D Migratory Insertion (Syn-Addition) C->D E β-Hydride Elimination (Syn-Elimination) D->E F Product Release & Catalyst Regeneration E->F Substituted Alkene F->A Base

Caption: The catalytic cycle of the Heck reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 3-bromobenzaldehyde) to a coordinatively unsaturated 14-electron Pd(0) complex, forming a 16-electron Pd(II) species.[6][8] This step is often rate-determining, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the palladium catalyst.[3]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond in a syn-addition fashion.[2][6][9] Steric factors play a crucial role in the regioselectivity of this step, with the aryl group typically adding to the less sterically hindered carbon of the double bond.[3]

  • β-Hydride Elimination: A subsequent syn β-hydride elimination from the alkylpalladium intermediate generates the substituted alkene product and a palladium-hydride complex.[3][9] This step is generally irreversible and dictates the stereochemistry of the final product, with a strong preference for the E-isomer due to steric interactions in the transition state.[3][9]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, facilitated by a base, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.[8][10] The choice of base is critical for the reaction's success, with common options including triethylamine, potassium carbonate, and sodium acetate.[2][11]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, field-proven protocol for the synthesis of this compound via the Heck coupling of 3-bromoiodobenzene with acrolein diethyl acetal, followed by hydrolysis. This approach utilizes a protected form of acrolein to mitigate its volatility and tendency to polymerize.[12][13]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Heck Coupling Reaction cluster_1 Work-up and Purification A Combine Reactants: 3-Bromoiodobenzene Acrolein diethyl acetal Pd(OAc)₂ Bu₄N⁺OAc⁻ K₂CO₃ in DMF B Heat at 90°C under N₂ A->B C Monitor by TLC B->C D Hydrolysis with 2N HCl C->D E Extraction with EtOAc D->E F Drying and Concentration E->F G Column Chromatography F->G H This compound G->H

Sources

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Bromophenyl)acrylaldehyde, a cinnamaldehyde analogue of significant interest in medicinal chemistry and organic synthesis.[1] As a critical tool for structural elucidation, ¹H NMR spectroscopy offers unambiguous confirmation of the compound's molecular framework.[2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, a robust experimental protocol for data acquisition, and best practices for data processing. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Molecular Architecture of this compound

This compound is an α,β-unsaturated aldehyde featuring a brominated phenyl ring.[1] Its structure comprises three distinct proton environments ripe for NMR analysis: the aromatic ring, the vinylic (alkene) system, and the aldehydic group. The precise arrangement of these protons, their electronic environments, and their through-bond connectivity are all elucidated by ¹H NMR, making it an indispensable technique for identity confirmation and purity assessment.

The key to interpreting the spectrum lies in understanding how the electronic properties of the bromine atom, the phenyl ring, and the electron-withdrawing acrylaldehyde moiety influence the magnetic environment of each proton. Below is the structure with protons systematically labeled for the forthcoming analysis.

Figure 1: Structure of this compound with key protons labeled.

Core Principles for Spectral Interpretation

A nuanced understanding of the ¹H NMR spectrum requires appreciating two fundamental principles: chemical shift and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton.[3] Electron-withdrawing groups, like the carbonyl (C=O) and the bromine atom, pull electron density away from nearby protons, "deshielding" them from the applied magnetic field. This causes their signals to appear at a higher chemical shift (further downfield).[3][4] Conversely, electron-donating groups "shield" protons, shifting their signals upfield.

  • Spin-Spin Coupling (J): Protons on adjacent carbons influence each other's magnetic fields, causing their signals to split into multiple peaks (multiplets).[3] This phenomenon, known as coupling, provides direct evidence of atomic connectivity. The number of peaks in a multiplet generally follows the n+1 rule, where n is the number of equivalent neighboring protons.[3] The distance between the split peaks, the coupling constant (J), is measured in Hertz (Hz) and provides crucial stereochemical information. For instance, protons across a trans double bond exhibit a large coupling constant, typically 12-18 Hz, while cis protons show a smaller J value of 6-12 Hz.[5][6]

In-Depth Spectral Analysis of this compound

The spectrum can be logically divided into three key regions, each corresponding to a distinct part of the molecule. The analysis presented here is based on established spectroscopic data for structurally similar compounds, such as trans-cinnamaldehyde and its derivatives.[5][7][8]

The Aldehydic Region (δ 9.5 - 10.0 ppm)

The most downfield signal in the spectrum belongs to the aldehydic proton (Hₐₗₐ). Its unique chemical environment, directly attached to the electron-withdrawing carbonyl group, results in significant deshielding, placing its resonance in a region where few other signals appear.[9][10][11]

  • Expected Chemical Shift: ~δ 9.7 ppm.

  • Multiplicity: This proton is adjacent to the vinylic proton Hᵦ. Therefore, its signal will be split into a doublet .

  • Coupling Constant: The coupling constant, ³J (Hₐₗₐ-Hᵦ), is typically in the range of 7-8 Hz.[7]

The Vinylic Region (δ 6.5 - 8.0 ppm)

The two protons on the carbon-carbon double bond (Hₐ and Hᵦ) are chemically non-equivalent and couple to each other.

  • Proton Hₐ: This proton is trans to the aromatic ring and is further downfield due to the anisotropic effect of the ring.

    • Expected Chemical Shift: ~δ 7.5 ppm.

    • Multiplicity: It is coupled only to Hᵦ. Thus, its signal appears as a doublet .

    • Coupling Constant: The key diagnostic feature is the large trans coupling constant, ³J (Hₐ-Hᵦ), which is expected to be ~16 Hz.[5][7]

  • Proton Hᵦ: This proton is adjacent to both the aldehydic proton (Hₐₗₐ) and the other vinylic proton (Hₐ).

    • Expected Chemical Shift: ~δ 6.7 ppm. This proton is upfield relative to Hₐ as it is further from the deshielding aromatic ring.

    • Multiplicity: Since it is coupled to two different protons (Hₐ and Hₐₗₐ) with different coupling constants, its signal will appear as a doublet of doublets (dd) .

    • Coupling Constants: It will exhibit both the large trans coupling of ~16 Hz (from Hₐ) and the smaller coupling of ~7.7 Hz (from Hₐₗₐ).[7]

The Aromatic Region (δ 7.2 - 7.8 ppm)

The meta-substituted bromophenyl ring gives rise to four distinct proton signals. The substitution pattern prevents simple doublet/triplet assignments, leading to a more complex set of overlapping multiplets.

  • H₂': This proton is situated between the two electron-withdrawing substituents (the acrylaldehyde group and the bromine atom). It is expected to be the most deshielded of the aromatic protons, appearing as a sharp singlet or a narrow triplet.

  • H₄', H₅', H₆': These protons will be coupled to their neighbors, resulting in a complex pattern of doublets, triplets, or doublet of doublets. Their exact chemical shifts are influenced by the combined inductive and resonance effects of the substituents.

Summary of Predicted ¹H NMR Data

The expected spectral parameters are summarized in the table below for quick reference.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)Integration
Hₐₗₐ (Aldehyde)9.70Doublet (d)~7.71H
Hₐ (Vinylic)7.50Doublet (d)~16.01H
Hᵦ (Vinylic)6.70Doublet of Doublets (dd)~16.0, ~7.71H
H₂', H₄', H₅', H₆' (Aromatic)7.20 - 7.80Multiplet (m)-4H

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality, interpretable spectrum is contingent on a meticulously executed experimental procedure. The following protocol is a self-validating system designed to produce accurate and reproducible results.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak at δ 7.26 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as δ 0.00 ppm. However, referencing to the residual solvent peak is standard practice.[7]

Spectrometer Setup and Calibration

This protocol assumes the use of a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Insertion: Insert the NMR tube into the spinner turbine, check the depth with a gauge, and carefully place it into the spectrometer's magnet.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (CDCl₃) to stabilize the magnetic field against drift. Initiate the lock routine.

  • Tuning and Matching: The NMR probe must be tuned to the specific frequency of ¹H nuclei and matched to the impedance of the spectrometer's electronics. This maximizes signal sensitivity. Use the instrument's automated or manual tuning/matching procedure.[12]

  • Shimming: The magnetic field must be perfectly homogeneous across the sample volume.[13] An inhomogeneous field leads to broad, distorted peaks. Use the spectrometer's automated shimming routine to optimize field homogeneity, observing the lock signal shape or a Free Induction Decay (FID) to gauge progress.

Setting Acquisition Parameters: The Rationale

The choice of acquisition parameters is critical for data quality.

  • Pulse Angle (p1): Set to a 30-degree pulse. While a 90-degree pulse gives the maximum signal per scan, a smaller angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.

  • Relaxation Delay (d1): Set to 2.0 seconds. This is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse. A delay of 2 seconds is generally sufficient for protons in a molecule of this size.[14] For highly accurate quantitative analysis, this delay should be at least 5 times the longest T1 relaxation time of any proton in the molecule.[13]

  • Acquisition Time (at): Set to 3-4 seconds. This is the duration for which the FID signal is recorded. A longer acquisition time results in higher digital resolution in the final spectrum.

  • Number of Scans (ns): Set to 16 or 32. Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases by the square root of the number of scans.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition A Weigh 5-10 mg of Compound B Dissolve in ~0.6 mL CDCl₃ A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Magnet C->D E Lock on Deuterium Signal D->E F Tune & Match Probe E->F G Shim for Field Homogeneity F->G H Set Parameters (d1, ns, at, etc.) G->H I Acquire FID (Free Induction Decay) H->I

Figure 2: Workflow for ¹H NMR Data Acquisition.

Data Processing: From Raw Signal to Final Spectrum

The raw data collected by the spectrometer is the FID, a time-domain signal. This must be mathematically processed to generate the familiar frequency-domain spectrum.[15][16]

  • Apodization (Window Function): Before Fourier transform, the FID is multiplied by a window function. A common choice is an exponential function, which multiplies the FID by a decaying exponential. This has the effect of improving the signal-to-noise ratio at the cost of slightly broadening the lines. An exponential line broadening of 0.3 Hz is a typical starting point.[17]

  • Fourier Transform (FT): This is the core mathematical operation that converts the time-domain FID into the frequency-domain spectrum, revealing the individual resonance frequencies.[18][19]

  • Phase Correction: After FT, the peaks may not be perfectly symmetrical and may be distorted above and below the baseline. Phase correction is an interactive process to adjust the phase of the spectrum so that all peaks are in positive, pure absorption mode.[18][19]

  • Baseline Correction: The baseline of the spectrum should be flat. Minor distortions or rolling baselines are corrected using a polynomial fitting algorithm to ensure accurate integration.[18][19]

  • Referencing: The chemical shift axis (ppm) is calibrated. This is done by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm) or by referencing to an internal standard like TMS (δ 0.00 ppm).[17]

  • Integration: The area under each signal is calculated. The integral values are proportional to the number of protons giving rise to that signal. The values are typically normalized relative to one peak.

G FID Raw FID Data (Time Domain) Apod Apodization (e.g., Exponential Multiplication) FID->Apod Improves S/N FT Fourier Transform (FT) Apod->FT Time → Frequency Phase Phase Correction (Zero & First Order) FT->Phase Adjust Peak Shape Baseline Baseline Correction Phase->Baseline Flatten Baseline Ref Referencing (to Solvent or TMS) Baseline->Ref Calibrate ppm Axis Spectrum Final Interpretable Spectrum (Frequency Domain) Ref->Spectrum

Figure 3: Standard workflow for NMR data processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The distinct signals for the aldehydic, vinylic, and aromatic protons, along with their characteristic chemical shifts and coupling patterns, serve as a definitive fingerprint for the molecule. The large trans coupling constant of ~16 Hz is particularly diagnostic for the stereochemistry of the alkene. By following the robust experimental and processing protocols outlined in this guide, researchers can confidently acquire high-fidelity spectra to verify the synthesis and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]

  • Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. University of Louisville Institutional Repository. [Link]

  • Bio-protocol. (2023). Acquisition and analysis of 1H NMR. [Link]

  • Morris, G. A. (2017). NMR Data Processing. ResearchGate. [Link]

  • Bio-protocol. (2022). Acquisition and Processing of 1H NMR Data. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for "Palladium-catalyzed hydroformylation of arylacetylenes". [Link]

  • Liptaj, T., et al. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Collection of Czechoslovak Chemical Communications. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • SeMAGNET. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. [Link]

  • Chemistry LibreTexts. (2024). 2.9: More Complex Spin-Spin Splitting Patterns. [Link]

  • Chemistry LibreTexts. (2024). 13.8: More Complex Spin-Spin Splitting Patterns. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aldehydes. [Link]

  • Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. [Link]

  • University of Utah. (n.d.). gHMQC NMR Spectrum. [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Journal of Science and Technology. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • University of Regensburg. (n.d.). Analyzing 1H spectra. [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

Sources

Mass spectrometry of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(3-Bromophenyl)acrylaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (3-BPA), a cinnamaldehyde analog of significant interest in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the ionization and fragmentation pathways of 3-BPA under the two most prevalent mass spectrometry techniques: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS). We will explore the causality behind experimental choices, from sample preparation to instrument parameters, and provide detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this and structurally related α,β-unsaturated aromatic aldehydes.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₉H₇BrO and a monoisotopic mass of 210.9680 Da, is a key intermediate in the synthesis of novel therapeutic agents, particularly as a covalent inhibitor targeting protein nucleophiles.[1] Its structure features a brominated phenyl ring conjugated with an α,β-unsaturated aldehyde moiety, a critical pharmacophore for its biological activity.[1]

Accurate characterization of this molecule is paramount for ensuring purity, identifying metabolites, and understanding its chemical reactivity. Mass spectrometry stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The choice of ionization technique is critical, as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained. This guide will dissect the molecule's behavior under both high-energy EI and soft-ionization ESI conditions.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇BrO[1][2]
Molecular Weight 211.06 g/mol [1][2]
CAS Number 15185-59-8[1][2]
Structure (SMILES) C1=CC(=CC(=C1)Br)C=CC=O[1]
Isotope Signature Contains Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%)[3]

The presence of a bromine atom provides a distinct isotopic signature, with two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 211 and 213 for the molecular ion), which is a powerful diagnostic tool in mass spectral interpretation.[3]

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS with electron ionization is the classic approach for volatile and semi-volatile compounds like 3-BPA. EI is a "hard" ionization technique that imparts significant energy (~70 eV) to the analyte molecule, resulting in extensive and reproducible fragmentation patterns that serve as a chemical "fingerprint".[4]

Rationale for GC-EI-MS

The choice of GC-MS is predicated on the thermal stability and volatility of 3-BPA. The high-energy EI process is ideal for generating a rich fragmentation spectrum, which is essential for unambiguous library matching and structural confirmation. Aromatic aldehydes are known to produce relatively stable molecular ions under EI, facilitating the determination of the molecular weight.[3][5]

Experimental Protocol: GC-EI-MS

This protocol is a self-validating system designed for robust and reproducible analysis.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is recommended for quantitative analysis.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250°C.

    • Column: Agilent DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Predicted EI Fragmentation Pathway

The fragmentation of 3-BPA is governed by the stability of the resulting ions. The aromatic ring and the conjugated system provide significant stability to the molecular ion and key fragments.

Key Fragmentation Events:

  • Molecular Ion (M⁺•): The initial radical cation will be clearly visible with its characteristic bromine isotope pattern at m/z 210/212 . Aromatic aldehydes typically show a more intense molecular ion peak compared to their aliphatic counterparts due to the stabilizing effect of the conjugated ring system.[3][5]

  • Loss of Hydrogen ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 209/211 .[6][7] This peak is often prominent in aromatic aldehydes.

  • Loss of CHO ([M-29]⁺): Cleavage of the bond between the vinyl group and the carbonyl carbon results in the loss of a formyl radical (•CHO), yielding the 3-bromostyrene radical cation at m/z 181/183 .

  • Loss of CO ([M-28]⁺ from [M-1]⁺): The [M-1]⁺ acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule, a very common pathway for carbonyl-containing compounds, to form a bromophenylvinyl cation at m/z 181/183 .

  • Formation of Bromotropylium Ion: Cleavage of the C-C bond adjacent to the ring can lead to the formation of a bromophenyl cation at m/z 155/157 . Rearrangement to a more stable seven-membered tropylium ion structure is also possible, which is a hallmark fragmentation for alkylbenzenes.[8]

EI_Fragmentation cluster_M M C₉H₇BrO⁺• m/z 210/212 Molecular Ion M_minus_H C₉H₆BrO⁺ m/z 209/211 M->M_minus_H - •H M_minus_CHO C₈H₆Br⁺• m/z 181/183 M->M_minus_CHO - •CHO M_minus_H_minus_CO C₈H₆Br⁺ m/z 181/183 M_minus_H->M_minus_H_minus_CO - CO Br_Phenyl C₆H₄Br⁺ m/z 155/157 M_minus_CHO->Br_Phenyl - C₂H₂ M_minus_H_minus_CO->Br_Phenyl - C₂H₂

Table of Predicted EI Fragments:

m/z (⁷⁹Br/⁸¹Br)Ion FormulaProposed Loss / Structure
210/212[C₉H₇BrO]⁺•Molecular Ion (M⁺•)
209/211[C₉H₆BrO]⁺[M-H]⁺ (Acylium ion)
181/183[C₈H₆Br]⁺[M-CHO]⁺ or [M-H-CO]⁺
155/157[C₆H₄Br]⁺Bromophenyl cation
131[C₉H₇O]⁺[M-Br]⁺
102[C₈H₆]⁺Loss of Br and CHO
76[C₆H₄]⁺•Benzyne radical cation

Analysis by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-MS is the preferred method for analyzing less volatile compounds, complex mixtures, or when derivatization is required to enhance sensitivity. ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight and for targeted fragmentation in tandem mass spectrometry (MS/MS).[9]

Rationale for LC-ESI-MS

This technique is chosen for its high sensitivity and applicability to complex matrices (e.g., biological fluids in metabolism studies). The ability to control fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) allows for highly specific structural analysis and quantification using Multiple Reaction Monitoring (MRM).[10][11] For aldehydes, sensitivity can be significantly boosted by derivatization with reagents like 2,4-Dinitrophenylhydrazine (DNPH) or 3-Nitrophenylhydrazine (3-NPH), which introduce a readily ionizable group.[12]

Experimental Protocol: LC-ESI-MS/MS

This protocol provides a robust workflow for the sensitive detection and quantification of 3-BPA.

  • Sample Preparation (Native Compound):

    • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

    • Dilute serially using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a working concentration range of 1-100 ng/mL. Formic acid is critical as a proton source to promote the formation of [M+H]⁺ ions in positive ion mode.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC (or equivalent).[13]

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. A C18 column is a standard choice for retaining moderately polar compounds like 3-BPA.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 10% B

      • 9.0 min: 10% B (Post-run equilibration)

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS (or equivalent).

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 4000 V.

    • MS/MS Parameters:

      • Precursor Ion (Q1): m/z 211 (for ⁷⁹Br).

      • Collision Energy (CE): Optimize empirically (start with 15-25 eV).

      • Product Ion Scan (Q3): Scan m/z 50-220 to identify key fragments for MRM development.

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, 3-BPA will readily protonate, likely at the carbonyl oxygen, to form the precursor ion [M+H]⁺ at m/z 211/213 . Collision-induced dissociation (CID) of this ion will induce fragmentation.

Insight from the Field: When analyzing aromatic aldehydes in methanol, it is crucial to be aware of the potential in-source formation of an [M+15]⁺ ion, corresponding to a hemiketal adduct with methanol.[14] This is a gas-phase aldol-type reaction that can sometimes be more intense than the [M+H]⁺ signal.[14]

Key Fragmentation Events for [M+H]⁺:

  • Precursor Ion: The protonated molecule [C₉H₈BrO]⁺ at m/z 211/213 will be the primary ion selected in Q1.

  • Loss of Water ([M+H-18]⁺): A common loss from protonated carbonyls, although less favorable for this conjugated system.

  • Loss of CO ([M+H-28]⁺): Following protonation, the molecule can rearrange and lose a neutral CO molecule, resulting in a fragment at m/z 183/185 . This is often a major fragment.

  • Loss of C₃H₃O ([M+H-55]⁺): Cleavage of the entire acrylaldehyde side chain can lead to the bromophenyl cation at m/z 155/157 . This would likely be a prominent, stable fragment and an excellent choice for an MRM transition.

ESI_Fragmentation cluster_MH MH [M+H]⁺ C₉H₈BrO⁺ m/z 211/213 Precursor Ion MH_minus_CO C₈H₈Br⁺ m/z 183/185 MH->MH_minus_CO - CO Br_Phenyl C₆H₄Br⁺ m/z 155/157 MH->Br_Phenyl - C₃H₃O C3H3O C₃H₃O⁺ m/z 55 MH->C3H3O - C₆H₅Br

Table of Predicted ESI-MS/MS Fragments:

Precursor m/z (⁷⁹Br/⁸¹Br)Product m/z (⁷⁹Br/⁸¹Br)Ion Formula (Product)Proposed Neutral Loss
211/213183/185[C₈H₈Br]⁺CO
211/213155/157[C₆H₄Br]⁺C₃H₃O
211/213132[C₉H₈O]⁺Br
211/21355[C₃H₃O]⁺C₆H₅Br

For quantitative analysis, a robust MRM transition would be 211 -> 155 (using the ⁷⁹Br isotope), as it involves a significant structural fragmentation leading to a stable and specific product ion, minimizing potential interferences.

Conclusion and Future Directions

This guide has established a comprehensive analytical framework for the mass spectrometric analysis of this compound. We have detailed the theoretical underpinnings and practical protocols for both GC-EI-MS and LC-ESI-MS/MS. The predictable fragmentation patterns, driven by the stable aromatic core and the reactive aldehyde group, combined with the distinct bromine isotopic signature, make mass spectrometry an exceptionally powerful tool for the characterization of this molecule.

For researchers in drug development, the LC-MS/MS method provides the sensitivity and specificity required for pharmacokinetic and metabolism studies. For process chemists, the GC-MS method offers a robust and reliable technique for quality control and purity assessment. The insights and protocols presented herein are designed to be directly applicable in the laboratory, providing a solid foundation for the analysis of 3-BPA and other structurally related bioactive compounds.

References

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]

  • Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. [Link]

  • Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted... ResearchGate. [Link]

  • Electron ionization time-of-flight mass spectrometry: Historical review and current applications. ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. National Institutes of Health (NIH). [Link]

  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America. [Link]

  • Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]

  • (PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. ResearchGate. [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

Sources

The Biological Versatility of 3-(3-Bromophenyl)acrylaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Cinnamaldehyde Analogue

In the landscape of medicinal chemistry, the cinnamaldehyde scaffold has emerged as a privileged structure, lauded for its diverse biological activities. Within this class of compounds, 3-(3-Bromophenyl)acrylaldehyde represents a molecule of significant interest for researchers and drug development professionals. Its core structure, featuring an α,β-unsaturated aldehyde (enal) moiety, is a critical determinant of its biological function, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues in target proteins.[1] This potential for covalent inhibition makes it a valuable tool for developing targeted therapies.[1]

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. We will delve into its established anti-melanoma effects, explore its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent based on evidence from structurally related compounds, and provide detailed, field-proven experimental protocols to empower researchers in their investigations. Our narrative is structured to explain the causality behind experimental choices, ensuring a blend of technical accuracy and practical insight.

Core Biological Activity: Anti-Melanoma Potential

The most empirically supported biological activity of this compound is its efficacy against melanoma. Identified in a comprehensive screening of cinnamaldehyde analogues as compound CAD-8 , it demonstrated significant cytotoxicity against various melanoma cell lines.[1][2][3] While a more potent analogue from the same study (CAD-14) was selected for in-depth analysis, the initial findings confirm that this compound is a promising starting point for anti-melanoma drug discovery.[2][4]

Mechanism of Action: Covalent Inhibition and p38 MAPK Pathway Modulation

The primary mechanism driving the anti-melanoma activity of cinnamaldehyde analogues is linked to the enal functionality, which allows for covalent inhibition of key cellular targets.[1] This class of compounds is known to induce apoptosis and arrest the cell cycle in melanoma cells.[1]

A crucial signaling pathway implicated in melanoma proliferation and survival is the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Specifically, the p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and has become an important target for melanoma treatment.[2][3] Studies on potent cinnamaldehyde analogues, such as CAD-14, have demonstrated that their pro-apoptotic effects are mediated through the inhibition of p38 phosphorylation.[2][4][6] It is highly probable that this compound shares this mechanism of action.

p38_MAPK_Inhibition cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Stress Extracellular Stress (e.g., UV, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Extracellular_Stress->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation p_p38_MAPK Phosphorylated p38 MAPK (Active) Apoptosis_Substrates Apoptosis-Related Substrates p_p38_MAPK->Apoptosis_Substrates Transcription_Factors Transcription Factors (e.g., ATF2) p_p38_MAPK->Transcription_Factors Compound This compound Compound->p_p38_MAPK Inhibition Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis Transcription_Factors->Apoptosis

Figure 1. Postulated mechanism of p38 MAPK pathway inhibition.
Data Presentation: Cytotoxicity Profile

While the study by Jiang et al. (2023) highlighted this compound (CAD-8) as having "strong activity" in initial screenings, detailed IC50 values were provided for the more potent analogue, CAD-14.[2][4] This data is presented below for comparative purposes, illustrating the high potency achievable with this chemical scaffold.

Compound IDCell LineCancer TypeIC50 (µM)
CAD-14 A375Melanoma0.58
CAD-14 A875Melanoma0.65
CAD-14 SK-MEL-1Melanoma0.82
Dacarbazine (DTIC) A375Melanoma~15x weaker than CAD-14
Data sourced from Jiang et al., Molecules, 2023.[2][4]
Experimental Protocols

This protocol is adapted from a published procedure and utilizes an Aldol condensation reaction.[2][3]

  • Reaction Setup: Under an argon atmosphere, dissolve 3-bromobenzaldehyde (184 mg, 1 mmol) in 3 mL of tetrahydrofuran in an ice bath.

  • Addition of Reagents: Add a 40% acetaldehyde aqueous solution (170 µL, 1.2 mmol) and 1 mL of a 1 mol/L NaOH aqueous solution.

  • Reaction: Allow the mixture to react for 6 hours, monitoring progress by thin-layer chromatography.

  • Purification: Purify the crude product via column chromatography using a petroleum ether:ethyl acetate (6:1) solvent system.

  • Product: The expected product is a pale yellow solid with a yield of approximately 57.2%.[3]

Synthesis_Workflow Start 3-Bromobenzaldehyde in THF (ice bath) Reagents Add 40% Acetaldehyde (aq) + 1M NaOH (aq) Start->Reagents React React for 6h under Argon Reagents->React Purify Column Chromatography (Petroleum Ether:Ethyl Acetate 6:1) React->Purify Product This compound (Pale Yellow Solid) Purify->Product

Figure 2. Workflow for the synthesis of the target compound.

This protocol provides a robust method for quantifying the inhibition of p38 phosphorylation.

  • Cell Culture: Culture human melanoma cells (e.g., A375) in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Plate cells in 6-well plates to achieve 80-90% confluency on the experiment day.

  • Cell Treatment:

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour.

    • If necessary, stimulate the cells with a known p38 activator (e.g., Anisomycin, 25 ng/mL) for 30 minutes to induce robust phosphorylation. Include an untreated control group.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total p38 MAPK to serve as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-p38 band to the total p38 band for each sample to determine the extent of inhibition.

Expanded Biological Horizons: Potential Applications

Based on the activities of structurally related bromophenols and cinnamaldehyde derivatives, this compound holds promise in other therapeutic areas. It is important to note that the following sections are based on scientific inference and require direct experimental validation for this specific compound.

Potential Antimicrobial and Antifungal Activity

Chalcone derivatives, which share a similar three-carbon bridge connecting two aromatic rings, have been investigated for their antimicrobial properties.[7] Furthermore, some brominated chalcones have shown activity against various bacterial and fungal strains, including the ability to potentiate the effects of existing antibiotics.[7] The α,β-unsaturated carbonyl system is a common feature in many antimicrobial compounds, suggesting that this compound could exhibit similar properties.

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]

  • Preparation of Inoculum:

    • From an overnight agar culture, pick several colonies of the test organism (e.g., Staphylococcus aureus ATCC 6538 or Escherichia coli ATCC 10536).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in broth across a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Potential Anti-Inflammatory Effects

Other bromophenol compounds have demonstrated significant anti-inflammatory properties. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to suppress the production of pro-inflammatory cytokines like IL-6 and inhibit the phosphorylation of NF-κB, a key signaling molecule in cellular inflammation. Given the structural similarities, it is plausible that this compound could modulate inflammatory pathways, potentially by inhibiting key kinases involved in the inflammatory response.

Potential Neuroprotective Properties

Cinnamaldehyde and its derivatives have been shown to possess neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8] The proposed mechanisms include the modulation of neuroinflammation, suppression of oxidative stress, and improvement of synaptic connections through various signaling pathways such as NF-κB and Nrf2.[8] The ability of cinnamaldehyde to protect against glutamate-induced cytotoxicity and reduce reactive oxygen species further supports the potential of its analogues, including this compound, as neuroprotective agents.[8]

Conclusion and Future Directions

This compound is a versatile compound with a strong foundation of evidence supporting its anti-melanoma activity, likely mediated through the inhibition of the p38 MAPK signaling pathway. The presence of the reactive enal moiety positions it as a promising scaffold for the development of covalent inhibitors.

While its potential in antimicrobial, anti-inflammatory, and neuroprotective applications is currently based on extrapolation from related compounds, these areas represent fertile ground for future research. The detailed protocols provided in this guide offer a validated starting point for scientists to rigorously evaluate these potential activities and further elucidate the compound's mechanisms of action. As the demand for novel therapeutics continues to grow, the systematic exploration of such promising scaffolds will be paramount in the advancement of drug discovery.

References

  • Hajinejad, M., et al. (2020). Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. BioMed Research International. Available at: [Link]

  • Jiang, R., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Molecules, 28(21), 7309. Available at: [Link]

  • Gajos-Michniewicz, A., & Czyz, M. (2020). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 21(23), 9095. Available at: [Link]

  • Jiang, R., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. MDPI. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Hajinejad, M., et al. (2020). Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. PubMed. Available at: [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Gamal El-Din, M. M., et al. (2018). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jiang, R., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. PubMed. Available at: [Link]

  • Ghosh, D., et al. (1994). Mechanism of inhibition of 3 alpha, 20 beta-hydroxysteroid dehydrogenase by a licorice-derived steroidal inhibitor. Structure. Available at: [Link]

  • Jiang, R., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. PMC. Available at: [Link]

  • Dinarello, C. A., et al. (2003). Phosphorylation and inhibition of p38 MAPK. ResearchGate. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Corpas, F. J., et al. (2013). Inhibition of peroxisomal hydroxypyruvate reductase (HPR1) by tyrosine nitration. Biochimica et Biophysica Acta. Available at: [Link]

  • Vega, F., et al. (2004). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

  • Kryl'ova, O. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Hsieh, H. K., et al. (2007). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Available at: [Link]

  • Titus, D. E., et al. (1989). Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons. Plant Physiology. Available at: [Link]

  • Pinto, M., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. MDPI. Available at: [Link]

  • González-L, L. A., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. Available at: [Link]

  • Ide, S., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. Available at: [Link]

  • Kim, K. C., et al. (2018). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. PubMed. Available at: [Link]

  • Bibi, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • El-Gendy, M. S., et al. (2013). Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. ResearchGate. Available at: [Link]

  • de Oliveira, M. F., et al. (2025). Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma. Anticancer Drugs. Available at: [Link]

Sources

The Emerging Therapeutic Potential of 3-(3-Bromophenyl)acrylaldehyde: A Mechanistic and Application-Focused Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the chalcone framework (1,3-diphenyl-2-propen-1-one) and its analogues have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] 3-(3-Bromophenyl)acrylaldehyde, a cinnamaldehyde analogue, represents a promising iteration of this scaffold.

This compound is characterized by two key structural features that dictate its biological activity: an α,β-unsaturated aldehyde (enal) moiety and a bromine atom at the meta-position of the phenyl ring.[6] The enal group is a reactive electrophile, positioning the molecule as a potential covalent inhibitor that can form stable bonds with nucleophilic residues, such as cysteine, on target proteins.[6] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its synthesis, mechanisms of action, and potential therapeutic applications to inform future research and development.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical properties is critical for its development as a therapeutic agent.

PropertyValueReference
Molecular Formula C₉H₇BrO[6]
Molecular Weight 211.06 g/mol [6]
Boiling Point 309.7 °C (at 760 mmHg)[6]
Density 1.466 g/cm³[6]
LogP 2.66[6]
Appearance Pale yellow solid[6]
Synthetic Route: Claisen-Schmidt Condensation

The synthesis of this compound is readily achievable through the Claisen-Schmidt condensation, a reliable and scalable base-catalyzed reaction between an aldehyde and a ketone.[1][4][6] The typical procedure involves the condensation of 3-bromobenzaldehyde with acetaldehyde.

Reaction Scheme: 3-Bromobenzaldehyde + Acetaldehyde → this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification 3-Bromobenzaldehyde 3-Bromobenzaldehyde Condensation Claisen-Schmidt Condensation 3-Bromobenzaldehyde->Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Condensation NaOH Sodium Hydroxide (1M) NaOH->Condensation THF Tetrahydrofuran (Solvent) THF->Condensation Temp 0°C to Room Temp Temp->Condensation Purification Column Chromatography Condensation->Purification Product This compound (Yield: 57.2%) Purification->Product G MAPKKK MAPKKK (e.g., ASK1, TAK1) MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Apoptosis Apoptosis p38->Apoptosis Regulates Survival Cell Survival & Proliferation p38->Survival Compound This compound Compound->p38 INHIBITS

Inhibition of the p38 MAPK pathway leading to apoptosis.
Metabolic Modulation: Inhibition of Hydroxypyruvate Reductase

Beyond its effects on signaling cascades, this compound also functions as a substrate analogue for the enzyme hydroxypyruvate reductase. [6]By mimicking the natural substrate, it competitively inhibits the enzyme's activity. This action can disrupt critical metabolic pathways, such as glyoxylate and dicarboxylate metabolism, potentially starving cancer cells of necessary metabolic intermediates or inducing metabolic stress that sensitizes them to apoptosis. [6]

Potential Therapeutic Applications

The mechanistic underpinnings of this compound suggest its utility across several disease areas, with the most robust evidence currently in oncology.

Oncology

The primary therapeutic application is in the treatment of cancer, particularly melanoma. [6]The demonstrated cytotoxicity against melanoma cell lines and the well-defined pro-apoptotic mechanism make it a strong candidate for further preclinical development. [6]Given that related bromophenyl-containing heterocyclic compounds interfere with crucial cancer pathways like PI3K/Akt and MAPK, there is a strong rationale for screening this compound against a broader panel of cancers, including those of the breast, lung, and central nervous system. [7][8]

Inflammatory Disorders

While direct evidence is still emerging, there is a strong scientific premise for investigating this compound as an anti-inflammatory agent. Structurally similar acrylaldehyde derivatives have shown potent inhibitory effects on neutrophil superoxide formation, a key process in inflammatory responses. [9]Furthermore, other natural bromophenol compounds effectively suppress inflammation by inhibiting the phosphorylation of NF-κB and STAT1, master regulators of the inflammatory response. [10][11]This suggests that this compound could be effective in treating conditions characterized by chronic inflammation, such as atopic dermatitis or rheumatoid arthritis.

Neuroprotective Applications (Speculative)

The potential for neuroprotection is a more speculative but intriguing avenue. The broader class of flavonoids, which share structural similarities with chalcones, has been reported to have neuroprotective effects by modulating GABAergic neurotransmission and exerting anti-inflammatory actions within the central nervous system. [12]Given the role of oxidative stress and inflammation in neurodegenerative disorders, the potential antioxidant and anti-inflammatory properties of this compound warrant exploratory investigation in relevant neurological models. [13]

Key Experimental Protocols

To validate the therapeutic potential and mechanism of action of this compound, a series of well-defined experiments are essential.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Protocol 2: Mechanistic Validation via Western Blot for p-p38

This protocol confirms the inhibition of the target pathway.

  • Cell Treatment: Culture melanoma cells to 70-80% confluency and treat with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

G A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. SDS-PAGE (Separation) B->C D 4. Western Blot (Transfer & Probing) C->D E 5. Detection (ECL) D->E F 6. Data Analysis (p-p38 Inhibition) E->F

Experimental workflow for validating mechanism of action.

Future Directions and Conclusion

This compound is a compelling chemical entity with demonstrated anticancer activity and a strong rationale for its exploration in inflammatory and potentially neurodegenerative diseases. The critical α,β-unsaturated aldehyde moiety confers a potent mechanism of action, while the bromophenyl group provides a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring with different substituents will help to delineate the structural requirements for optimal activity and can lead to the discovery of more potent analogues. [6]* In Vivo Efficacy: Promising in vitro results must be translated into animal models of melanoma and inflammatory disease to assess efficacy, toxicity, and pharmacokinetics.

  • Target Deconvolution: While p38 MAPK is a known target, unbiased proteomic approaches could identify other cellular proteins that are covalently modified by the compound, potentially revealing novel mechanisms and applications.

  • ADMET Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity is essential for its progression as a drug candidate. [14] In conclusion, this compound stands out as a valuable hit compound. Its straightforward synthesis, defined mechanism of action in melanoma, and high potential for therapeutic diversification make it a focal point for continued investigation by researchers and drug development professionals.

References

  • Zhuang, C., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(7), 1210. Available from: [Link]

  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. Available from: [Link]

  • Mahapatra, D. K., et al. (2015). Chalcone Derivatives: Role in Anticancer Therapy. Current Topics in Medicinal Chemistry, 15(2), 144-164. Available from: [Link]

  • Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27852-27873. Available from: [Link]

  • MySkinRecipes. (n.d.). 3-(2-Bromophenyl)acrylaldehyde. Retrieved from [Link]

  • Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(18), 3338. Available from: [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6296. Available from: [Link]

  • Wang, G., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7234. Available from: [Link]

  • Huang, L. J., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742-2747. Available from: [Link]

  • Matos, M. J., et al. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 2010(15), 2543-2548. Available from: [Link]

  • Lee, D. S., et al. (2019). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Marine Drugs, 17(10), 582. Available from: [Link]

  • admetSAR 3.0. (2023). About. Retrieved from [Link]

  • Saitoh, Y., et al. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14_Supplement), 4758. Available from: [Link]

  • Singh, S., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Pharmaceutical Design, 24(32), 3866-3881. Available from: [Link]

  • Kim, M., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(21), 15899. Available from: [Link]

  • Ullah, H., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(11), 2686. Available from: [Link]

  • Shinomol, G. K., & Muralidhara. (2011). Prophylactic neuroprotective property of Centella asiatica against 3-nitropropionic acid induced oxidative stress and mitochondrial dysfunctions in brain regions of prepubertal mice. Neurotoxicology, 32(6), 731-741. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)acrylaldehyde, a significant cinnamaldehyde analogue. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in medicinal chemistry. We will explore the causality behind experimental choices and provide actionable protocols, ensuring a blend of theoretical knowledge and practical insights.

Introduction and Historical Context: A Legacy of Carbonyl Chemistry

The story of this compound is not one of a singular, celebrated discovery but rather an evolution built upon foundational organic chemistry. Its parent compound, cinnamaldehyde, the principal flavor component of cinnamon, was first isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot.[1][2][3][4] The laboratory synthesis of cinnamaldehyde was achieved by the Italian chemist Luigi Chiozza in 1854, marking a significant step in synthetic organic chemistry.[1]

The pathway to synthesizing substituted cinnamaldehydes like the 3-bromo derivative was paved by the seminal work of Rainer Ludwig Claisen and J. Gustav Schmidt. In 1880 and 1881, they independently reported a variation of the aldol condensation, now famously known as the Claisen-Schmidt condensation .[5][6][7] This reaction, involving an aromatic carbonyl compound lacking an α-hydrogen (like 3-bromobenzaldehyde) and an aldehyde or ketone with an α-hydrogen, became a cornerstone for creating α,β-unsaturated carbonyl compounds.[5][7][8] The development of this robust synthetic tool was the true enabling step, allowing chemists to readily access a wide array of substituted cinnamaldehydes, including this compound, and explore their potential in various scientific domains.

Physicochemical and Structural Characteristics

This compound, also known as 3-bromocinnamaldehyde, is an organic compound characterized by a phenyl ring substituted with a bromine atom at the meta-position, conjugated to an α,β-unsaturated aldehyde moiety.[9][10] This structural arrangement is critical to its reactivity and biological activity.

PropertyValueSource
IUPAC Name (2E)-3-(3-Bromophenyl)prop-2-enal[9]
CAS Number 15185-59-8[9]
Molecular Formula C₉H₇BrO[9]
Molecular Weight 211.05 g/mol [9]
Appearance Solid
Melting Point 78-82 °C
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[1]

Spectroscopic characterization is essential for confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed.[9]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of a particular synthetic route often depends on factors like desired yield, scalability, cost of reagents, and the specific laboratory setup.

Claisen-Schmidt Condensation

This is a classic and widely used method for preparing α,β-unsaturated carbonyl compounds.[5][7] The reaction involves the base-catalyzed condensation of 3-bromobenzaldehyde with acetaldehyde.

Causality in Experimental Choices:

  • Base: Sodium hydroxide is a common and cost-effective base. The concentration needs to be carefully controlled to promote the condensation reaction while minimizing side reactions.

  • Solvent: An aqueous ethanol mixture is often used to ensure the solubility of both the aromatic aldehyde and the base.

  • Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent unwanted side products.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask while stirring.

  • Acetaldehyde Addition: Cool the mixture in an ice bath and add acetaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of Claisen-Schmidt Condensation Mechanism:

Claisen_Schmidt Acetaldehyde Acetaldehyde Enolate Enolate Intermediate Acetaldehyde->Enolate OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + 3-Bromobenzaldehyde Bromobenzaldehyde 3-Bromobenzaldehyde Aldol Aldol Adduct Alkoxide->Aldol + H₂O Product This compound Aldol->Product - H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation.

Wittig Reaction

The Wittig reaction is another powerful tool for the synthesis of alkenes, including α,β-unsaturated aldehydes.[11] This method involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).

Causality in Experimental Choices:

  • Ylide Preparation: The Wittig reagent, (triphenylphosphoranylidene)acetaldehyde, is typically prepared from the corresponding phosphonium salt and a strong base. Air-free techniques may be necessary for the preparation of the ylide to prevent its degradation.[9]

  • Solvent: A non-polar aprotic solvent like toluene is often used to facilitate the reaction.

  • Temperature: The reaction is often heated to ensure a reasonable reaction rate.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous toluene.

  • Base Addition: Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise at 0°C to generate the ylide.

  • Aldehyde Addition: Add a solution of 3-bromobenzaldehyde (1 equivalent) in anhydrous toluene to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80°C for several hours.[9]

  • Workup: After cooling, quench the reaction with water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can be challenging to remove and often requires careful column chromatography for purification.[9]

Diagram of Wittig Reaction Workflow:

Wittig_Workflow Start Start Ylide_Prep Prepare Wittig Reagent ((Triphenylphosphoranylidene)acetaldehyde) Start->Ylide_Prep Reaction React with 3-Bromobenzaldehyde Ylide_Prep->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography (remove Triphenylphosphine oxide) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the Wittig synthesis.

Comparative Analysis of Synthesis Methods
MethodYieldCostScalabilityComplexity
Claisen-Schmidt Condensation ModerateLowModerateLow
Wittig Reaction HighModerateModerateHigh
Heck Coupling HighHighHighModerate
Data is generalized and can vary based on specific reaction conditions.[9]

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9] Its α,β-unsaturated aldehyde functionality is a key structural feature for biological activity, acting as a Michael acceptor.

Covalent Inhibitors in Anti-Cancer Research

Researchers are actively exploring cinnamaldehyde analogues, including this compound, as covalent inhibitors.[9] These compounds can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins, leading to irreversible inhibition. This makes them a valuable scaffold for developing targeted therapies against various cancers.[9]

Enzyme Inhibition

The molecule has been shown to act as a substrate analogue for certain enzymes. For instance, it can inhibit hydroxypyruvate reductase by mimicking the natural substrate.[9] This property is useful for studying enzyme mechanisms and for the development of enzyme inhibitors as potential drug candidates.

Diagram of Covalent Inhibition Mechanism:

Covalent_Inhibition Compound This compound Adduct Covalent Adduct (Inhibited Protein) Compound->Adduct Michael Addition Protein Target Protein (with Cysteine residue) Protein->Adduct

Caption: Covalent modification of a target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant and may cause skin and eye irritation.[12] It is advisable to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, while not having a dramatic discovery story of its own, represents a significant molecule whose existence and utility are a direct result of the foundational principles of organic synthesis. Its straightforward preparation via classic reactions like the Claisen-Schmidt condensation, coupled with its valuable reactivity, has cemented its role as a key building block in medicinal chemistry. As the quest for novel therapeutics continues, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of next-generation drugs.

References

  • Cinnamaldehyde. (URL: [Link])

  • History of Cinnamaldehyde. (URL: )
  • Cinnamaldehyde. biocrates. (URL: [Link])

  • History, Current Use, and Toxicity | cinnamaldehyde. (URL: [Link])

  • CINNAMALDEHYDE. (URL: [Link])

  • Claisen–Schmidt condensation. Wikipedia. (URL: [Link])

  • Claisen Condensation Mechanism. BYJU'S. (URL: [Link])

  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

  • Claisen Condensation: Mechanism & Reaction | StudySmarter. (URL: [Link])

  • Claisen-Schmidt Condensation. SynArchive. (URL: [Link])

  • (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. ResearchGate. (URL: [Link])

  • Claisen–Schmidt condensation. Grokipedia. (URL: [Link])

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. (URL: [Link])

  • Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction. Chemical Communications (RSC Publishing). (URL: [Link])

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

    • The Wittig Reaction. (URL: [Link])

  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2022. (URL: [Link])

  • CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde.
  • CN101898944A - Preparation process of α-bromocinnamaldehyde.
  • Wittig reaction. Wikipedia. (URL: [Link])

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. ResearchGate. (URL: [Link])

  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Nomination Background: Cinnamaldehyde (CASRN: 104-55-2). (URL: [Link])

  • Cinnamaldehyde | Encyclopedia.com. (URL: [Link])

  • WO2002072709A1 - A process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives.
  • Synthesis of substituted cinnamaldehydes 25 a‐p. ResearchGate. (URL: [Link])

  • Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. OUCI. (URL: [Link])

  • Claisen-Schmidt Condensation. (URL: [Link])

  • Novel Method for the Synthesis of α-Bromocinnamaldehydes | Request PDF. ResearchGate. (URL: [Link])

Sources

Methodological & Application

Application Note: Protocol for Wittig Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-bromophenyl)acrylaldehyde, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The synthesis is achieved through the Wittig reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon double bonds.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information. The protocol has been designed to be a self-validating system, ensuring reproducibility and high yield of the target α,β-unsaturated aldehyde.

Introduction

Cinnamaldehyde derivatives are a class of α,β-unsaturated aldehydes that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[2] The specific target of this protocol, this compound, incorporates a bromine atom on the phenyl ring, providing a reactive handle for further functionalization through cross-coupling reactions. The Wittig reaction is an exceptionally reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[1][3] This reaction is favored for its functional group tolerance and often provides good stereochemical control.[4]

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone, leading to a betaine intermediate which then collapses to form an oxaphosphetane.[5][6] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[1][7]

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below, along with their key physical and chemical properties.

Reagent Formula MW ( g/mol ) MP (°C) BP (°C) Density (g/mL) CAS No.
(Formylmethyl)triphenylphosphonium chlorideC₂₀H₁₈ClOP340.78209-212 (dec.)N/AN/A62942-43-2
3-BromobenzaldehydeC₇H₅BrO185.0218-202291.5873132-99-8
Sodium Hydride (60% dispersion in mineral oil)NaH24.00800 (dec.)N/A1.397646-69-7
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889109-99-9
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.32675-09-2
HexanesC₆H₁₄86.18-9569~0.655110-54-3
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.10.902141-78-6
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 (dec.)N/A~1.07144-55-8
Anhydrous Sodium SulfateNa₂SO₄142.0488414292.6647757-82-6

Experimental Protocol

Part 1: Preparation of the Phosphorus Ylide

Rationale: The first step involves the deprotonation of the phosphonium salt to generate the nucleophilic ylide. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose.[8] Anhydrous THF is used as the solvent due to its ability to solvate the resulting ylide and its inertness under the reaction conditions. The reaction is conducted under an inert atmosphere to prevent the reaction of sodium hydride with atmospheric moisture.[9][10]

Procedure:

  • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion in mineral oil).

  • The mineral oil is removed by washing the sodium hydride dispersion with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere. The hexanes are carefully removed via cannula after each wash.[9]

  • Add anhydrous THF (50 mL) to the flask.

  • In a separate, dry 100 mL flask, dissolve (formylmethyl)triphenylphosphonium chloride (4.09 g, 12.0 mmol, 1.2 eq) in anhydrous THF (30 mL).

  • Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C (ice bath) over a period of 30 minutes using a syringe.

  • After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour. The formation of the ylide is indicated by the evolution of hydrogen gas (which should be safely vented) and the formation of a colored solution.

Part 2: Wittig Reaction

Rationale: The aldehyde is added to the pre-formed ylide. The reaction is typically run at room temperature to allow for a controlled reaction rate. The stoichiometry is set with a slight excess of the ylide to ensure complete consumption of the aldehyde.

Procedure:

  • Dissolve 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Slowly add the 3-bromobenzaldehyde solution to the ylide solution at room temperature over 20 minutes.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes solvent system. The disappearance of the 3-bromobenzaldehyde spot indicates the completion of the reaction.

Part 3: Work-up and Purification

Rationale: The reaction is quenched to destroy any remaining reactive species. An aqueous workup is performed to remove water-soluble byproducts, including triphenylphosphine oxide to some extent, and any remaining salts. The organic layer is then dried and the solvent removed. Column chromatography is employed for the final purification of the product.

Procedure:

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

Visualizing the Workflow

Wittig_Synthesis_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_workup Part 3: Work-up & Purification Ylide_Start Start: Dry Apparatus NaH_Wash Wash NaH with Hexanes Ylide_Start->NaH_Wash Add_THF Add Anhydrous THF NaH_Wash->Add_THF Ylide_Formation Slowly Add Phosphonium Salt to NaH at 0°C Add_THF->Ylide_Formation Phosphonium_Salt_Sol Dissolve Phosphonium Salt in THF Phosphonium_Salt_Sol->Ylide_Formation Stir_RT Stir at Room Temp for 1h Ylide_Formation->Stir_RT Reaction Add Aldehyde Solution to Ylide Stir_RT->Reaction Aldehyde_Sol Dissolve 3-Bromobenzaldehyde in THF Aldehyde_Sol->Reaction Stir_Monitor Stir at Room Temp for 4h & Monitor by TLC Reaction->Stir_Monitor Quench Quench with Sat. NaHCO₃ Stir_Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Wittig synthesis.

Reaction Mechanism

The mechanism of the Wittig reaction is a well-established process in organic chemistry.

Caption: Mechanism of the Wittig reaction.

Safety Precautions

3-Bromobenzaldehyde: Irritating to eyes, respiratory system, and skin.[11][12][13] Harmful if swallowed.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Handle in a well-ventilated fume hood.[11]

Sodium Hydride: Highly reactive and flammable solid.[9][10] Reacts violently with water to produce flammable hydrogen gas.[8][9][10] Handle under an inert atmosphere (e.g., nitrogen or argon).[9] Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[9] In case of fire, use a Class D fire extinguisher (sand, limestone, or graphite).[9] Do not use water or carbon dioxide extinguishers.

Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon exposure to air and light. Use only peroxide-free THF.

Dichloromethane (DCM): Volatile and suspected carcinogen. Handle in a fume hood.

Troubleshooting

Problem Possible Cause Solution
Low or no ylide formation Incomplete drying of glassware or solvent; inactive sodium hydride.Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, properly stored sodium hydride.
Low yield of product Incomplete reaction; side reactions.Increase reaction time and monitor by TLC. Ensure slow addition of the aldehyde to the ylide to minimize side reactions.
Difficult purification Incomplete removal of triphenylphosphine oxide.Triphenylphosphine oxide can sometimes co-elute with the product. A secondary purification or alternative chromatography conditions may be necessary. A bisulfite wash can also be employed to separate the aldehyde product from non-polar impurities.[14][15]

References

  • Wikipedia. Wittig reaction. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ChemBK. (formylmethyl)triphenylphosphonium chloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: acrolein. [Link]

  • BYJU'S. Wittig Reaction. [Link]

  • OXFORD LAB FINE CHEM LLP. material safety data sheet - 3-bromo benzaldehyde 97%. [Link]

  • Quora. How do organic chemists prepare sodium hydride for reaction?. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • Organic Process Research & Development. The Safe Use of Sodium Hydride On Scale. [Link]

  • ACS Publications. Manufacture, Handling, and Uses of Sodium Hydride. [Link]

  • National Institutes of Health. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. [Link]

  • National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • University of Rochester. Workup: Aldehydes. [Link]

  • Chem. Ed. Solvent Free Wittig Reactions. [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde via Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Bromophenyl)acrylaldehyde, a valuable cinnamaldehyde analogue used as a key intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved through a Claisen-Schmidt condensation, a specific type of base-catalyzed aldol condensation, between 3-bromobenzaldehyde and acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible synthesis.

Introduction: The Claisen-Schmidt Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. The Claisen-Schmidt condensation is a variation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen, such as 3-bromobenzaldehyde. This directed reaction minimizes self-condensation of the aromatic aldehyde, leading to higher yields of the desired crossed-aldol product. In this protocol, we will be reacting 3-bromobenzaldehyde with acetaldehyde in the presence of a base, sodium hydroxide, to form this compound. The initial β-hydroxy aldehyde product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde.

Safety and Handling of Reagents

Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents.

  • 3-Bromobenzaldehyde: Irritating to eyes, respiratory system, and skin. Harmful if swallowed. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. May cause respiratory irritation and is suspected of causing cancer. Handle with extreme caution in a fume hood, away from heat, sparks, and open flames. Keep the container tightly closed and cool.

  • Sodium Hydroxide (NaOH): Causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves. When preparing solutions, always add NaOH to water slowly while stirring to dissipate the heat generated from the exothermic reaction.

Experimental Protocol

This protocol is based on established methods for Claisen-Schmidt condensations.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Bromobenzaldehyde≥97%Sigma-Aldrich
Acetaldehyde40% aq. solutionSigma-AldrichKeep refrigerated.
Sodium HydroxidePellets, ≥97%Fisher Scientific
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Ethyl AcetateACS GradeFisher ScientificFor chromatography.
Petroleum EtherACS GradeFisher ScientificFor chromatography.
Deionized Water
Anhydrous Sodium SulfateGranularFisher Scientific
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Glass column for chromatography
TLC plates (silica gel)
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol, 185 mg).

  • Solvent Addition: Add 3 mL of Tetrahydrofuran (THF) to the flask and stir until the 3-bromobenzaldehyde has completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C.

  • Base Addition: In a separate beaker, prepare a 1 M sodium hydroxide solution by carefully dissolving 40 mg of NaOH pellets in 1 mL of deionized water. Add this solution to the reaction flask.

  • Acetaldehyde Addition: Slowly add acetaldehyde (40% aqueous solution, 1.2 mmol, 170 µL) to the reaction mixture dropwise using a syringe or dropping funnel over 5-10 minutes, ensuring the temperature remains at or below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (6:1) eluent system to yield this compound as a pale yellow solid.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is around 57%.

  • Physical Appearance: Pale yellow solid.

  • Characterization: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Mechanism and Workflow

The Base-Catalyzed Aldol Condensation Mechanism

The reaction proceeds via a three-step mechanism:

  • Enolate Formation: The hydroxide ion (from NaOH) acts as a base and removes an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated by water to give a β-hydroxy aldehyde (the aldol addition product). This intermediate is then readily dehydrated under the basic conditions to form the final α,β-unsaturated aldehyde, this compound. The dehydration is driven by the formation of a stable conjugated system.

Aldol_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Protonation & Dehydration Acetaldehyde Acetaldehyde (CH₃CHO) Enolate Enolate Ion ([CH₂CHO]⁻) Acetaldehyde->Enolate Deprotonation OH_minus OH⁻ Water H₂O Enolate2 Enolate Ion Alkoxide Alkoxide Intermediate Enolate2->Alkoxide C-C bond formation Bromobenzaldehyde 3-Bromobenzaldehyde Alkoxide2 Alkoxide Intermediate Aldol_Adduct β-Hydroxy Aldehyde Alkoxide2->Aldol_Adduct Protonation Final_Product This compound Aldol_Adduct->Final_Product -H₂O (Dehydration) Water3 H₂O Water2 H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Dissolve 3-Bromobenzaldehyde in THF start->setup cool 2. Cool to 0°C (Ice Bath) setup->cool add_base 3. Add 1M NaOH Solution cool->add_base add_aldehyde 4. Add Acetaldehyde (dropwise at ≤ 5°C) add_base->add_aldehyde react 5. Stir at Room Temperature for 6 hours add_aldehyde->react workup 6. Aqueous Workup & Extraction with EtOAc react->workup dry 7. Dry (Na₂SO₄), Filter, & Concentrate workup->dry purify 8. Column Chromatography (Petroleum Ether:EtOAc = 6:1) dry->purify characterize 9. Characterize Product (NMR, IR, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Summary of Reaction Parameters

ParameterValueRationale
Reactants Ratio 3-Bromobenzaldehyde:Acetaldehyde (1:1.2)A slight excess of acetaldehyde ensures complete consumption of the more valuable starting material.
Catalyst Sodium Hydroxide (NaOH)A strong base is required to deprotonate acetaldehyde and form the enolate ion.
Solvent Tetrahydrofuran (THF)Solubilizes the aromatic aldehyde and is relatively inert under these basic conditions.
Temperature 0°C initially, then room temperatureInitial cooling controls the exothermic reaction during the addition of acetaldehyde. The reaction then proceeds efficiently at room temperature.
Reaction Time 6 hoursSufficient time for the reaction to proceed to completion.
Purification Method Column ChromatographyEffective for separating the nonpolar product from more polar impurities and starting materials.

Conclusion

The Claisen-Schmidt condensation provides an efficient and direct route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reagents, this protocol can be reliably implemented to obtain the desired product in good purity and moderate yield. Adherence to the safety guidelines outlined is essential for the safe execution of this synthesis.

References

  • Vertex AI Search. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry.
  • YouTube. base catalyzed aldol. (2020-04-26).
  • Carl ROTH. Safety Data Sheet: Sodium hydroxide solution.
  • Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%.
  • UC Center for Laboratory Safety. Sodium Hydroxide - Standard Operating Procedure. (2012-12-14).
  • Flinn Scientific. Acetaldehyde SDS (Safety Data Sheet). (2016-03-22).
  • PharmaXChange.info. Aldol Condensation - Base Catalyzed | Notes. (2011-06-26).
  • Agilent Technologies, Inc. Acetaldehyde - Safety Data Sheet. (2024-08-23).
  • Wikipedia. Aldol condensation.
  • Carl ROTH. Safety Data Sheet: Acetaldehyde.
  • Vertex AI Search. Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • DC Fine Chemicals. SAFETY DATA SHEET 100010-Acetaldehyde.
  • Jubilant Ingrevia Limited. Acetaldehyde Safety Data Sheet.
  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.
  • Wikipedia. Claisen–Schmidt condensation.
  • Vertex AI Search. Claisen-Schmidt Condensation.
  • Vertex AI Search. 8 - SAFETY DATA SHEET.
  • TN.gov. Sodium Hydroxide.
  • OXFORD LAB FINE CHEM LLP. material safety data sheet - 3-bromo benzaldehyde 97%.
  • Santa Cruz Biotechnology. 3-Bromobenzaldehyde - Material Safety Data Sheet.
  • Organic Syntheses Procedure. benzalacetophenone.
  • Jetir.Org. SYNTHESIS OF CHALCONES.
  • CDH Fine Chemical. 3-Bromo Benzaldehyde CAS No 3132-99-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Universiti Teknologi MARA. SOLVENT-FREE SYNTHESIS OF CHALCONE BY ALDOL CONDENSATION CATALYZED BY SOLID SODIUM HYDROXYDE (NaOH) MUHAMAD FARIDZ BIN OSMAN BAC.
  • ACS Publications. The Complete Mechanism of an Aldol Condensation | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021-08-16).
  • Benchchem. This compound Research Compound.
  • ACS Publications. *Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromophenyl)acrylaldehyde, a derivative of cinnamaldehyde, is a valuable building block in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The presence of the bromine atom provides a reactive handle for further cross-coupling reactions, while the α,β-unsaturated aldehyde functionality is a versatile precursor for various chemical transformations. Among the methodologies for its synthesis, the Mizoroki-Heck reaction stands out as a powerful and efficient tool for the formation of the carbon-carbon double bond.[1] This application note provides a comprehensive guide for the palladium-catalyzed synthesis of this compound, detailing a reliable protocol, mechanistic insights, and a comparative analysis of alternative synthetic routes.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] The catalytic cycle, which typically involves a Pd(0)/Pd(II) interchange, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of 3-bromobenzaldehyde, forming a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation): The alkene (in this case, an acrolein derivative) coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and selectivity.

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)(Br)L2(Alkene)] Ar-Pd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)(Br)L2 Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)(Br)L2(Product)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base, -HBr) Product Product Product_Complex->Product Product Release Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd(OAc)2, PPh3, Na2CO3, and Bu4NCl B Establish Inert Atmosphere A->B C Add DMF, 3-Bromobenzaldehyde, and Acrolein Diethyl Acetal B->C D Heat to 80 °C for 12-16h C->D E Monitor by TLC D->E F Cool and Hydrolyze with 2M HCl E->F G Extract with Diethyl Ether F->G H Wash with H2O, NaHCO3, Brine G->H I Dry, Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Characterization

Sources

Application Notes and Protocols for the Oxidation of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Conversion of an α,β-Unsaturated Aldehyde

In the landscape of synthetic organic chemistry, the selective oxidation of aldehydes to their corresponding carboxylic acids is a cornerstone transformation. For researchers and professionals in drug development, mastering this conversion is critical for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview and detailed protocols for the oxidation of 3-(3-bromophenyl)acrylaldehyde, an α,β-unsaturated aldehyde, to (E)-3-(3-bromophenyl)acrylic acid.

The presence of both an aldehyde and a carbon-carbon double bond in this compound presents a chemoselectivity challenge. A robust oxidation method must efficiently convert the aldehyde to a carboxylic acid without affecting the double bond or the aryl bromide, both of which are valuable functionalities for further synthetic manipulations, such as cross-coupling reactions.

This document will focus on the Pinnick oxidation, a highly reliable and mild method for the oxidation of α,β-unsaturated aldehydes.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the necessary safety precautions and characterization of the final product.

The Pinnick Oxidation: A Chemoselective Approach

The Pinnick oxidation, developed by H.W. Pinnick, is a modification of the earlier work by Lindgren and Kraus and has become a favored method for the oxidation of aldehydes, particularly those that are α,β-unsaturated.[1] Its popularity stems from its mild reaction conditions and high tolerance for a wide range of functional groups.[1]

Reaction Mechanism and Rationale

The key reagent in the Pinnick oxidation is sodium chlorite (NaClO₂), which, under mildly acidic conditions, generates the active oxidant, chlorous acid (HClO₂). The reaction is typically buffered to maintain a pH between 4 and 6, which is crucial for the stability of the reagents and the selectivity of the oxidation.

The proposed mechanism involves the following key steps:

  • Formation of Chlorous Acid: In the presence of a proton source, such as a phosphate buffer, chlorite is protonated to form chlorous acid.

  • Nucleophilic Attack: The aldehyde is attacked by chlorous acid.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring a hydride from the aldehyde carbon to an oxygen on the chlorine, which then departs as hypochlorous acid (HOCl).

  • Formation of Carboxylic Acid: The desired carboxylic acid is formed.

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can participate in undesired side reactions, such as the chlorination of the double bond. To mitigate this, a scavenger is added to the reaction mixture to consume the HOCl as it is formed. A common and effective scavenger is 2-methyl-2-butene.

Diagram of the Pinnick Oxidation Mechanism:

Pinnick_Oxidation cluster_activation Activation cluster_oxidation Oxidation of Aldehyde cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 Protonation H+ Proton Source (e.g., NaH₂PO₄) H+->HClO2 Aldehyde This compound Intermediate Chlorite Adduct HClO2->Intermediate Aldehyde->Intermediate Addition of HClO₂ Carboxylic_Acid (E)-3-(3-Bromophenyl)acrylic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Scavenged_Product Halohydrin HOCl->Scavenged_Product Reaction Scavenger 2-Methyl-2-butene Scavenger->Scavenged_Product

Caption: The Pinnick oxidation pathway.

Experimental Protocol: Synthesis of (E)-3-(3-Bromophenyl)acrylic Acid

This protocol is adapted from established procedures for the Pinnick oxidation of α,β-unsaturated aldehydes.[2] Researchers should optimize conditions for their specific setup and scale.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₉H₇BrO211.0615185-59-8
Sodium chlorite (NaClO₂)NaClO₂90.447758-19-2
Sodium dihydrogen phosphate (NaH₂PO₄)NaH₂PO₄119.987558-80-7
2-Methyl-2-buteneC₅H₁₀70.13513-35-9
tert-ButanolC₄H₁₀O74.1275-65-0
Water (deionized)H₂O18.027732-18-5
Ethyl acetateC₄H₈O₂88.11141-78-6
Sodium sulfite (Na₂SO₃)Na₂SO₃126.047757-83-7
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6
Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium dihydrogen phosphate (5.0 eq) and 2-methyl-2-butene (5.0 eq).

  • Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium chlorite (4.0 eq) in water, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (E)-3-(3-bromophenyl)acrylic acid can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Dissolve Dissolve Aldehyde, Buffer, and Scavenger in t-BuOH/H₂O Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Oxidant Slowly Add Aqueous NaClO₂ Cool->Add_Oxidant React Stir at Room Temperature and Monitor by TLC Add_Oxidant->React Quench Quench with Saturated Na₂SO₃ Solution React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify End Obtain Pure (E)-3-(3-Bromophenyl)acrylic Acid Purify->End

Sources

Application Notes and Protocols for the Selective Reduction of 3-(3-Bromophenyl)acrylaldehyde to 3-(3-Bromophenyl)allyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemoselectivity Challenge in the Synthesis of Substituted Allyl Alcohols

The selective reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols is a cornerstone transformation in organic synthesis, pivotal to the production of fine chemicals, pharmaceutical intermediates, and fragrance compounds. The primary challenge lies in achieving high chemoselectivity: the preferential 1,2-reduction of the carbonyl group to a hydroxyl group while preserving the conjugated carbon-carbon double bond. Indiscriminate reduction can lead to the saturation of the double bond (1,4-conjugate addition), resulting in the formation of the saturated aldehyde or alcohol, thereby diminishing the yield of the desired allylic alcohol.

This guide provides a comprehensive overview of established and field-proven methodologies for the selective reduction of 3-(3-Bromophenyl)acrylaldehyde to 3-(3-Bromophenyl)allyl alcohol. The presence of the bromine atom on the phenyl ring introduces electronic effects that can influence the reactivity of the conjugated system, making the choice of an appropriate reduction strategy crucial. We will delve into the mechanistic underpinnings of various selective reduction techniques, offering detailed, step-by-step protocols suitable for researchers and professionals in drug development and chemical synthesis. Each protocol is designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Core Principles of Chemoselective Reduction of α,β-Unsaturated Aldehydes

The key to the selective 1,2-reduction of α,β-unsaturated aldehydes lies in the choice of the reducing agent and the reaction conditions, which are governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the alkene is a "soft" electrophilic center. Consequently, "hard" nucleophilic hydride donors will preferentially attack the carbonyl carbon (1,2-addition), whereas "soft" hydride donors are more likely to attack the β-carbon (1,4-addition).

Several strategies have been developed to favor the desired 1,2-reduction, and this guide will focus on three highly effective and widely adopted methods:

  • The Luche Reduction: Employing sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, to enhance the hardness of the hydride reagent.[1]

  • Standard Sodium Borohydride Reduction: A cost-effective and straightforward method that can provide good selectivity under controlled conditions.[2][3][4]

  • Diisobutylaluminium Hydride (DIBAL-H) Reduction: Utilizing a bulky and electrophilic reducing agent at low temperatures to achieve high selectivity.[5][6][7]

An alternative approach, Catalytic Transfer Hydrogenation , will also be discussed as a greener and often highly selective method.[8][9][10][11]

Methodology I: The Luche Reduction for Enhanced 1,2-Selectivity

The Luche reduction is a powerful and reliable method for the chemoselective 1,2-reduction of α,β-unsaturated carbonyls. The in-situ generation of a "harder" borohydride species through the interaction of sodium borohydride with cerium(III) chloride in a protic solvent, typically methanol or ethanol, is the cornerstone of this technique. The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the modified borohydride at the carbonyl carbon.[1]

Reaction Mechanism: A Visual Representation

Luche_Reduction cluster_activation Reagent Activation cluster_reduction 1,2-Reduction NaBH4 NaBH₄ Activated_Hydride [Ce(BH₄)(OCH₃)ₓ]ⁿ⁻ (Hard Hydride) NaBH4->Activated_Hydride in CH₃OH CeCl3 CeCl₃•7H₂O CeCl3->Activated_Hydride MeOH CH₃OH Aldehyde This compound Intermediate Cerium-coordinated Intermediate Aldehyde->Intermediate + Activated Hydride Product 3-(3-Bromophenyl)allyl Alcohol Intermediate->Product Protonolysis (CH₃OH)

Caption: The Luche Reduction workflow, highlighting reagent activation and the selective 1,2-reduction step.

Experimental Protocol: Luche Reduction

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound211.061.0211 mg
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)372.491.0372 mg
Sodium borohydride (NaBH₄)37.831.142 mg
Methanol (anhydrous)32.04-10 mL
Diethyl ether74.12-As needed
1 M Hydrochloric acid36.46-As needed
Saturated aqueous sodium bicarbonate--As needed
Brine--As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol) and cerium(III) chloride heptahydrate (372 mg, 1.0 mmol).

  • Add anhydrous methanol (10 mL) and stir the mixture at room temperature until the solids are fully dissolved.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate vial, weigh sodium borohydride (42 mg, 1.1 mmol). Caution: Sodium borohydride is a flammable solid and reacts with moisture. Handle with care.

  • Slowly add the sodium borohydride to the stirred reaction mixture in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Continue stirring the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add diethyl ether (20 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(3-Bromophenyl)allyl alcohol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.

Methodology II: Standard Sodium Borohydride Reduction

While the Luche reduction offers enhanced selectivity, a standard sodium borohydride reduction can also be effective, particularly when performed at low temperatures in a protic solvent.[3][4] This method is more cost-effective as it does not require the use of a lanthanide salt. The selectivity is achieved by leveraging the milder reactivity of sodium borohydride compared to more powerful reducing agents like lithium aluminum hydride.

Reaction Mechanism: A Visual Representation

NaBH4_Reduction cluster_reduction 1,2-Reduction Aldehyde This compound Borate_Intermediate Tetraalkoxyborate Intermediate Aldehyde->Borate_Intermediate + NaBH₄ in EtOH Product 3-(3-Bromophenyl)allyl Alcohol Borate_Intermediate->Product Hydrolysis (Work-up)

Caption: The standard NaBH₄ reduction workflow, showing the formation of a borate intermediate followed by hydrolysis.

Experimental Protocol: Standard Sodium Borohydride Reduction

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound211.061.0211 mg
Sodium borohydride (NaBH₄)37.831.245 mg
Ethanol (95%)46.07-10 mL
Diethyl ether74.12-As needed
Saturated aqueous ammonium chloride53.49-As needed
Brine--As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • Dissolve this compound (211 mg, 1.0 mmol) in 95% ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate vial, weigh sodium borohydride (45 mg, 1.2 mmol).

  • Add the sodium borohydride to the stirred solution in small portions over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride (10 mL).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

Methodology III: Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is a powerful and sterically hindered reducing agent that is highly effective for the selective reduction of α,β-unsaturated aldehydes to allylic alcohols, especially at low temperatures.[5][6] Its electrophilic nature leads to coordination with the carbonyl oxygen, followed by an intramolecular hydride transfer.[6] The low reaction temperature (-78 °C) is critical to prevent over-reduction or conjugate addition.

Reaction Mechanism: A Visual Representation

DIBALH_Reduction cluster_reduction 1,2-Reduction at Low Temperature Aldehyde This compound Aluminium_Intermediate Tetrahedral Aluminum Intermediate (Stable at -78°C) Aldehyde->Aluminium_Intermediate + DIBAL-H in Toluene, -78°C Product 3-(3-Bromophenyl)allyl Alcohol Aluminium_Intermediate->Product Aqueous Work-up

Caption: The DIBAL-H reduction workflow, emphasizing the stability of the intermediate at low temperatures.

Experimental Protocol: DIBAL-H Reduction

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound211.061.0211 mg
DIBAL-H (1.0 M in toluene)142.221.21.2 mL
Toluene (anhydrous)92.14-10 mL
Methanol32.04-As needed for quenching
Saturated aqueous Rochelle's salt282.22-As needed
Diethyl ether74.12-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (211 mg, 1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried, three-necked flask equipped with a magnetic stir bar and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 mL of a 1.0 M solution in toluene, 1.2 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Caution: DIBAL-H is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench at -78 °C by the slow, dropwise addition of methanol (1-2 mL) to consume excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (15 mL) and stir vigorously until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

Alternative Methodology: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a greener alternative to metal hydride reductions, often utilizing alcohols as both the solvent and the hydrogen donor in the presence of a heterogeneous catalyst.[9][11] This method avoids the use of pyrophoric and water-sensitive reagents. For the reduction of cinnamaldehyde derivatives, various catalysts have been explored, with some showing high selectivity for the formation of the allylic alcohol.[8][10]

A notable example is the use of alumina (Al₂O₃) as a catalyst with ethanol serving as the hydrogen donor, which has shown high conversion and selectivity for the reduction of cinnamaldehyde to cinnamyl alcohol.[9][11]

General Principle: The aldehyde substrate and the hydrogen donor (e.g., ethanol) co-adsorb on the catalyst surface. A hydride is transferred from the donor to the carbonyl carbon of the aldehyde, often via a six-membered ring intermediate, leading to the formation of the allylic alcohol and the oxidized donor (e.g., acetaldehyde).[11]

Due to the wide variety of catalysts and conditions, a specific detailed protocol is not provided here, but researchers are encouraged to explore the literature for catalysts that are compatible with halogenated substrates.[8][10]

Product Characterization

The successful synthesis of 3-(3-Bromophenyl)allyl alcohol can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allylic protons. The protons of the -CH₂OH group would appear as a doublet, and the vinyl protons would appear as multiplets. The aromatic protons will show a splitting pattern consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon bearing the hydroxyl group in the typical range for allylic alcohols, along with signals for the vinyl and aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde (typically around 1680-1700 cm⁻¹).

Safety and Handling Precautions

  • This compound: This compound may cause skin, eye, and respiratory irritation.[12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Handle in a dry environment and avoid contact with incompatible materials.

  • Diisobutylaluminium Hydride (DIBAL-H): Pyrophoric and reacts violently with water and air. Must be handled under a strict inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. All glassware must be thoroughly dried before use.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Perspectives

The selective reduction of this compound to its corresponding allyl alcohol can be achieved with high efficiency and selectivity using a variety of methods. The Luche reduction offers excellent and reliable selectivity, making it a preferred method for sensitive substrates. Standard sodium borohydride reduction provides a cost-effective alternative, while DIBAL-H is a powerful option for achieving high selectivity at low temperatures. Catalytic transfer hydrogenation is an emerging green alternative that warrants further exploration.

The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, researchers can confidently and safely perform this important transformation, paving the way for the synthesis of more complex molecules in their drug discovery and development endeavors.

References

  • Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Wang, H., Liu, B., Liu, F., et al. (2020). Transfer Hydrogenation of Cinnamaldehyde Catalyzed by Al2O3 Using Ethanol as a Solvent and Hydrogen Donor. ACS Sustainable Chemistry & Engineering, 8(22), 8195-8205.
  • The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Transfer Hydrogenation of Cinnamaldehyde Catalyzed by Al2O3 Using Ethanol as a Solvent and Hydrogen Donor. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Transfer hydrogenation of cinnamaldehyde to cinnamyl alcohol over SnO-MgO composite catalysts. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 9, 2026, from [Link]

  • ORGANIC CHEMISTRY. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • (E)-3-(4-Bromophenyl)acrylaldehyde | 49678-04-8. (n.d.). MilliporeSigma. Retrieved January 9, 2026, from [Link]

  • DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved January 9, 2026, from [Link]

  • Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Luche reduction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • cinnamyl bromide. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • reduction of ester with dibal-h. is alcohol also formed? i got these reactions from different sources, which one is correct?. (2021). Reddit. Retrieved January 9, 2026, from [Link]

  • Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Retrieved January 9, 2026, from [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • DIBAL-H, Diisobutylaluminium hydride. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 9, 2026, from [Link]

  • Purification and characterization of cinnamyl alcohol dehydrogenase isoforms from Phaseolus vulgaris. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

  • Allyl bromide | C3H5Br | CID 7841. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • 2-Propen-1-ol, 3-phenyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • FT-IR spectra of plasma treated KBr with allyl alcohol. Continuous and.... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Application Notes & Protocols: Nucleophilic Reactions on 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synthetic Versatility of a Bifunctional Electrophile

3-(3-Bromophenyl)acrylaldehyde, a substituted cinnamaldehyde, represents a highly valuable scaffold in medicinal chemistry and organic synthesis.[1] Its structure is characterized by two key electrophilic sites: the carbonyl carbon of the aldehyde and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for a nuanced and selective approach to molecular elaboration. The presence of the enal moiety is often a critical structural feature for biological activity, particularly for compounds designed as covalent inhibitors that target nucleophilic residues in proteins.[1] Furthermore, the bromophenyl ring offers a synthetic handle for subsequent cross-coupling reactions, enabling further diversification.

This guide provides an in-depth exploration of the two primary nucleophilic reaction pathways on this substrate: the 1,4-conjugate (Michael) addition, typically favored by soft nucleophiles, and the 1,2-direct addition to the carbonyl, favored by hard or sterically unhindered nucleophiles like primary amines. Understanding the principles that govern this selectivity is paramount for researchers aiming to leverage this versatile building block for the synthesis of complex organic molecules and novel pharmaceutical agents.[1][2]

Mechanistic Crossroads: 1,2-Direct vs. 1,4-Conjugate Addition

The reactivity of α,β-unsaturated aldehydes like this compound is dominated by the electronic conjugation between the alkene and the carbonyl group.[3] The electronegative oxygen atom polarizes the system, creating electrophilic centers at both the carbonyl carbon (C1) and the β-carbon (C3).[4] This electronic arrangement gives rise to two competing reaction pathways for an incoming nucleophile (Nu⁻).[5][6]

  • 1,2-Direct Addition: The nucleophile attacks the electrophilic carbonyl carbon. This pathway is kinetically fast and often irreversible, especially with strong, hard nucleophiles like Grignard reagents or metal hydrides.[6][7] In the context of this guide, we will explore this pathway with primary amines, leading to the formation of an imine.[8]

  • 1,4-Conjugate (Michael) Addition: The nucleophile attacks the electrophilic β-carbon. This creates a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final product.[5][6][7] This pathway is generally favored by softer, more polarizable nucleophiles such as thiolates, cyanides, and enolates (Michael donors).[3][9][10]

The choice between these pathways is a classic example of kinetic versus thermodynamic control, heavily influenced by the Hard/Soft Acid/Base (HSAB) principle. The carbonyl carbon is a "harder" electrophile, while the β-carbon is "softer".

Figure 1. Competing nucleophilic addition pathways on the enal system.

Application Protocol 1: Michael Addition of Diethyl Malonate

This protocol details the 1,4-conjugate addition of a soft carbon nucleophile (diethyl malonate enolate) to this compound. The Michael reaction is a cornerstone of C-C bond formation, creating a valuable 1,5-dicarbonyl-type structure.[9][11][12] The use of a catalytic amount of a non-nucleophilic base like sodium ethoxide is crucial to generate the enolate in situ without promoting self-condensation of the aldehyde.[13]

Methodology

  • Reagent Preparation:

    • Prepare a fresh 21% w/v solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (0.58 g, 25 mmol) in absolute ethanol (25 mL) under an inert atmosphere (N₂ or Argon).

    • Causality Note: The reaction is moisture-sensitive; anhydrous conditions are essential to prevent quenching the base and enolate.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (4.50 g, 20 mmol) and diethyl malonate (3.52 g, 22 mmol, 1.1 eq).

    • Dissolve the reactants in 40 mL of absolute ethanol.

  • Initiation and Monitoring:

    • Slowly add the sodium ethoxide solution (2.0 mL, ~5 mol%) to the stirring reaction mixture at room temperature.

    • An exotherm may be observed. The reaction can be gently heated to 50 °C to ensure completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (which is typically more conjugated and may visualize differently under UV) indicates completion. This usually takes 2-4 hours.

  • Workup and Quenching:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold 1 M HCl(aq).

    • Causality Note: Acidic workup neutralizes the basic catalyst and protonates the enolate intermediate to form the final neutral product.[13]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 9:1 to 4:1).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the Michael adduct as a pale yellow oil.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Results

ParameterExpected Outcome
Product Name Diethyl 2-(3-(3-bromophenyl)-1-formylpropyl)malonate
Physical State Pale yellow oil
Expected Yield 75-85%
¹H NMR (CDCl₃) δ ~9.7 (t, 1H, -CHO), 7.4-7.1 (m, 4H, Ar-H), 4.2 (q, 4H, -OCH₂CH₃), 3.5-3.0 (m, 3H), 2.8-2.6 (m, 2H), 1.2 (t, 6H, -OCH₂CH₃)
IR (thin film) ν ~2980, 2720, 1730 (ester C=O), 1720 (aldehyde C=O), 1595, 1560 cm⁻¹

Application Protocol 2: Imine Formation with Aniline

This protocol describes the 1,2-direct addition of a primary amine (aniline) to the carbonyl group of this compound, forming a Schiff base (imine). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration.[8]

Methodology

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (2.25 g, 10 mmol) in 25 mL of toluene.

    • Add aniline (0.93 g, 10 mmol, 1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Causality Note: The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack, and later facilitates the elimination of water from the carbinolamine intermediate.[8]

  • Reaction and Water Removal:

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • The reaction is typically complete within 1-3 hours, once water evolution ceases.

    • Monitor by TLC (3:1 Hexane:Ethyl Acetate) for the consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • The resulting crude imine is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol or purified by a short plug of silica gel.

  • Characterization:

    • The product, (E)-N-((E)-3-(3-bromophenyl)allylidene)aniline, should be characterized by NMR and IR spectroscopy. The formation of the imine C=N bond is a key diagnostic feature.

Anticipated Results

ParameterExpected Outcome
Product Name (E)-N-((E)-3-(3-bromophenyl)allylidene)aniline
Physical State Yellow solid
Expected Yield >90%
¹H NMR (CDCl₃) δ ~8.2 (d, 1H, -CH=N-), 7.5-6.9 (m, 11H, Ar-H and vinyl-H)
IR (KBr) ν ~3050, 1625 (C=N stretch), 1590, 1570, 1480 cm⁻¹ (C=C stretches)

General Experimental and Analytical Workflow

The successful synthesis and validation of products derived from this compound follow a standardized workflow. This ensures reproducibility and confirms the structural integrity of the target molecules.

Figure 2. Standard workflow for synthesis and analysis.

References

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Fiveable. [Link]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]

  • Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction. National Institutes of Health (NIH). [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. [Link]

  • Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Synthesis Strategy of Cinnamaldehyde Derivate Compound to 2-hydroxycinnamaldehyde. ResearchGate. [Link]

  • Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil. Journal UIN Jakarta. [Link]

  • Synthesis of Azachalcone Derivatives from Cinnamaldehyde and Its Antibacterial Activity. AIP Publishing. [Link]

  • Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction. ACS Publications. [Link]

  • Modification Structure of Cinnamaldehyde with Primary Amines. Science and Technology Indonesia. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Michael Addition Mechanism. BYJU'S. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Modification Structure of Cinnamaldehyde with Primary Amines by Reflux and Sonication Methods. ResearchGate. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Nucleophilic Addition of Amines: Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Knoevenagel condensation. L.S.College, Muzaffarpur. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl. Iraqi National Journal of Chemistry. [Link]

  • Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. [Link]

Sources

Application Note: A Researcher's Guide to Utilizing 3-(3-Bromophenyl)acrylaldehyde in Covalent Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Targeted Covalent Inhibitors

The paradigm of drug discovery has historically favored reversible, non-covalent inhibitors. However, the strategic design of targeted covalent inhibitors (TCIs) has undergone a significant renaissance, leading to the development of highly effective therapeutics.[1] TCIs offer distinct advantages, including prolonged duration of action that can outlast the compound's pharmacokinetic profile and a high degree of biochemical efficiency.[1]

3-(3-Bromophenyl)acrylaldehyde is a research compound that embodies the core features of a TCI. Its structure contains an α,β-unsaturated aldehyde, a class of electrophilic "warheads" known as Michael acceptors.[2][3] This functional group is designed to react with nucleophilic amino acid residues—most commonly cysteine—within the active or allosteric site of a target enzyme, forming a stable, permanent covalent bond.[4][5] This mechanism of action, known as a Michael addition, effectively and irreversibly neutralizes the enzyme's function.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition properties of this compound. We will move beyond simple potency measurements to detail a multi-phase experimental workflow designed to confirm its covalent mechanism, determine its kinetic parameters, and validate target engagement.

Compound Profile: this compound

A thorough understanding of the inhibitor's properties is the foundation of any robust study.

PropertyValueSource
IUPAC Name (E)-3-(3-bromophenyl)prop-2-enal[2]
Synonyms 3-Bromocinnamaldehyde[2]
CAS Number 15185-59-8[7]
Molecular Formula C₉H₇BrO[2]
Molecular Weight 211.06 g/mol [7]
Appearance Slightly pale yellow to yellow crystal/powder[8]
Storage Store at -20°C under an inert atmosphere[7][8]

Chemical Structure and Reactive Moiety: The key to this compound's activity is the acrylaldehyde group. This α,β-unsaturated system creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack by residues like cysteine, a mechanism central to many approved covalent drugs.[3][6]

Safety and Handling: As a reactive electrophile, this compound requires careful handling.

  • Hazard Class: Considered hazardous; may cause skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Avoid contact with skin and eyes. Do not breathe dust or vapors.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Principle: A Two-Step Mechanism of Irreversible Inhibition

Unlike reversible inhibitors that exist in a simple binding equilibrium, irreversible covalent inhibitors typically follow a two-step mechanism.[12][13]

  • Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is governed by the inhibition constant, K_I .

  • Irreversible Covalent Modification: The E·I complex then undergoes an intramolecular reaction where the electrophilic warhead reacts with a proximate nucleophile on the enzyme, forming a permanent covalent bond (E-I). This step is defined by the rate of inactivation, k_inact .

The overall efficiency of the inhibitor is best described by the second-order rate constant k_inact/K_I .[14] Because of this time-dependent covalent modification, a standard IC50 value is often misleading, as it will decrease with longer incubation times.[15][16] A rigorous kinetic characterization is therefore essential.

G E_I E + I EI_rev E•I (Non-covalent Complex) E_I->EI_rev EI_rev->E_I EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev

Figure 1. Two-step mechanism of irreversible covalent inhibition.

Experimental Framework: A Phased Approach to Characterization

G phase1 Phase 1: Screening & Potency (Time-Dependent IC₅₀) phase2 Phase 2: MOA Elucidation (k_inact / K_I Determination) phase1->phase2 Confirms time- dependent activity phase3 Phase 3: Covalent Validation (Mass Spectrometry) phase2->phase3 Quantifies covalent kinetics phase4 Phase 4: Selectivity Profiling (Counter-Screening) phase3->phase4 Confirms on-target covalent binding

Figure 2. Recommended experimental workflow for inhibitor characterization.
Phase 1: Initial Screening & Potency Assessment

Objective: To rapidly confirm that this compound exhibits time-dependent inhibition and to obtain an initial estimate of its potency.

Protocol 1: Time-Dependent IC₅₀ Determination

This protocol involves pre-incubating the enzyme with the inhibitor for varying lengths of time before initiating the enzymatic reaction by adding the substrate. A decrease in the IC₅₀ value with increased pre-incubation time is a hallmark of an irreversible inhibitor.[13]

Materials:

  • Target enzyme stock solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • Substrate solution

  • 96-well microplates (UV-transparent or opaque, depending on the detection method)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%).

  • Pre-incubation Setup: In a 96-well plate, add the enzyme solution to wells containing either the inhibitor dilutions or vehicle control (buffer with DMSO).

  • Time-Course Incubation: Incubate the plates for different, pre-determined periods (e.g., 5 min, 15 min, 30 min, and 60 min) at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Following each pre-incubation period, initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Activity Measurement: Immediately measure the reaction progress by monitoring the change in absorbance or fluorescence over a set period using a plate reader in kinetic mode. The initial velocity (v₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

Expected Data:

Pre-incubation TimeIC₅₀ (µM)
5 min15.2
15 min7.8
30 min3.5
60 min1.1

A clear downward shift in the IC₅₀ value, as shown in the table above, provides strong evidence for time-dependent, irreversible inhibition.[14]

Phase 2: Elucidating the Mechanism of Action (MOA)

Objective: To determine the specific kinetic parameters, K_I and k_inact, that define the inhibitor's efficiency.

Protocol 2: Determination of k_inact and K_I

This method involves measuring the rate of enzyme inactivation at various inhibitor concentrations. The observed rate of inactivation (k_obs) is then plotted against the inhibitor concentration to determine the kinetic constants.[17]

Step-by-Step Methodology:

  • Assay Setup: Prepare multiple reaction sets. Each set will contain a fixed concentration of the enzyme and a different, fixed concentration of this compound ([I] >> [E]). Include a vehicle control (no inhibitor).

  • Reaction Progress Monitoring: Initiate the reaction by adding the substrate and immediately begin monitoring product formation continuously in a plate reader.

  • Data Acquisition: Record the full progress curves (product vs. time) for each inhibitor concentration until the reactions reach a plateau (i.e., the enzyme is fully inactivated).

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve to the equation for irreversible inhibition: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this new plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I])

    • The maximal rate from this plot is k_inact , and the inhibitor concentration that gives half-maximal rate is K_I . The covalent efficiency constant is then calculated as k_inact/K_I .

Phase 3: Direct Confirmation of Covalent Adduct Formation

Objective: To obtain unequivocal proof of covalent bond formation and to identify the specific amino acid residue modified by the inhibitor. Mass spectrometry (MS) is the gold standard for this purpose.[18][19]

Protocol 3: Intact Protein Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Incubation: Incubate the purified target enzyme with a molar excess (e.g., 5-10 fold) of this compound for a sufficient time (e.g., 2 hours) to ensure complete reaction. Prepare a parallel sample with vehicle (DMSO) as a control.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column (e.g., a C4 ZipTip) to prevent ion suppression in the mass spectrometer.

  • MS Analysis: Analyze the desalted samples via liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Interpretation: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of this compound (211.06 Da, considering the isotopic pattern of Bromine) confirms the formation of a 1:1 covalent adduct.[20]

Protocol 4: Peptide Mapping by LC-MS/MS

This powerful technique pinpoints the exact modification site.[21]

G start Incubate Enzyme with Inhibitor reduce_alkylate Reduce & Alkylate (DTT / IAA) start->reduce_alkylate Alkylate free thiols digest Proteolytic Digestion (e.g., Trypsin) reduce_alkylate->digest Generate peptides lcms LC-MS/MS Analysis digest->lcms Separate & fragment analysis Database Search & Manual Validation lcms->analysis Identify modified peptide

Sources

Application Note: 3-(3-Bromophenyl)acrylaldehyde as a Substrate Analogue for Hydroxypyruvate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 3-(3-bromophenyl)acrylaldehyde as a substrate analogue and potential inhibitor of hydroxypyruvate reductase (HPR). Hydroxypyruvate reductase (EC 1.1.1.81) is a key enzyme in the photorespiratory pathway and glyoxylate metabolism, catalyzing the NADH or NADPH-dependent reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[1] Dysregulation of HPR is associated with metabolic disorders such as Primary Hyperoxaluria Type 2 (PH2), making it a significant target for therapeutic intervention.[2] this compound, a cinnamaldehyde analogue, presents a promising scaffold for the development of novel HPR inhibitors. This document details the scientific rationale, experimental protocols for kinetic analysis, and data interpretation, offering researchers a robust framework for investigating this and similar compounds.

Introduction: The Scientific Rationale

Hydroxypyruvate reductase (HPR), also known as glyoxylate reductase, is a member of the D-2-hydroxyacid dehydrogenase family.[2] Its primary physiological role is the detoxification of glyoxylate and the conversion of hydroxypyruvate, linking the metabolism of amino acids and carbohydrates. Given its central metabolic role, the inhibition of HPR is a focal point for studying metabolic pathways and developing treatments for disorders like PH2, which is characterized by the accumulation of oxalate leading to renal failure.

Substrate analogues are powerful tools for probing enzyme active sites and for developing potent and specific inhibitors. This compound shares structural similarities with the natural substrate, hydroxypyruvate, particularly the α,β-unsaturated aldehyde moiety which can act as a Michael acceptor, potentially forming a covalent bond with nucleophilic residues within the enzyme's active site.[3] The bromophenyl group allows for the exploration of hydrophobic and electronic interactions within the binding pocket. Understanding the kinetics of this interaction is crucial for structure-activity relationship (SAR) studies and the rational design of more effective therapeutic agents.

Mechanism of Action: A Proposed Interaction

The catalytic mechanism of HPR involves the transfer of a hydride from NADH or NADPH to the carbonyl carbon of the substrate. The active site of human HPR contains key amino acid residues that participate in substrate binding and catalysis. Structural studies have identified a tryptophan residue (Trp141) from the neighboring subunit of the dimeric enzyme that projects into the active site and is thought to contribute to substrate selectivity.[4] Other critical residues likely include those that can form hydrogen bonds with the substrate's hydroxyl and carboxylate groups, and those that stabilize the transition state.

This compound, as a substrate analogue, is hypothesized to bind to the active site in a similar orientation to hydroxypyruvate. The aldehyde group can interact with the catalytic residues, while the bromophenyl group can occupy a hydrophobic pocket. The electrophilic nature of the α,β-unsaturated system makes it susceptible to nucleophilic attack by a nearby cysteine or lysine residue in the active site, potentially leading to irreversible inhibition.

Diagram of the Proposed Interaction:

G cluster_Enzyme Hydroxypyruvate Reductase Active Site cluster_Inhibitor This compound Active Site Pocket Active Site Pocket Catalytic Residue (e.g., Lys/Cys) Catalytic Residue (e.g., Lys/Cys) Hydrophobic Pocket Hydrophobic Pocket H-Bond Donor/Acceptor H-Bond Donor/Acceptor NADPH Binding Site NADPH Binding Site Bromophenyl Group Bromophenyl Group Bromophenyl Group->Hydrophobic Pocket Hydrophobic Interaction Acrylaldehyde Moiety Acrylaldehyde Moiety Acrylaldehyde Moiety->Catalytic Residue (e.g., Lys/Cys) Potential Covalent Bond (Michael Addition) Acrylaldehyde Moiety->H-Bond Donor/Acceptor Hydrogen Bonding Acrylaldehyde Moiety->NADPH Binding Site Steric Hindrance

Caption: Proposed interaction of this compound within the active site of hydroxypyruvate reductase.

Materials and Reagents

For reproducible and reliable results, it is imperative to use high-purity reagents.

ReagentRecommended Supplier(s)
Human Recombinant Hydroxypyruvate ReductaseFisher Scientific[5], RayBiotech[1], Novatein Biosciences[2]
This compoundBLD Pharm[6], BenchChem[3]
β-Nicotinamide adenine dinucleotide (NADH)Sigma-Aldrich, Millipore
Hydroxypyruvic acid lithium saltSigma-Aldrich, Cayman Chemical
Potassium Phosphate Monobasic and DibasicFisher Scientific, VWR
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich, Thermo Fisher Scientific
96-well UV-transparent microplatesCorning, Greiner Bio-One

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the inhibitory potential of this compound against hydroxypyruvate reductase.

Preparation of Reagents
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0). This pH is optimal for the activity of many hydroxypyruvate reductases.

  • Enzyme Stock Solution: Reconstitute the lyophilized human recombinant HPR in the assay buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution in cold assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 5-10 µg/mL). The optimal concentration should be determined empirically.

  • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer. Due to its instability, this solution should be prepared fresh daily and kept on ice.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of hydroxypyruvic acid lithium salt in the assay buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

Enzyme Inhibition Assay Protocol

The activity of HPR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Assay Setup:

    • Set up a 96-well UV-transparent microplate.

    • The final reaction volume for each well will be 200 µL.

    • Include appropriate controls:

      • No-enzyme control: Assay buffer instead of enzyme solution.

      • No-substrate control: Assay buffer instead of substrate solution.

      • Vehicle control: The highest concentration of DMSO used for the inhibitor dilutions.

  • Inhibitor and Enzyme Incubation:

    • Serially dilute the 10 mM inhibitor stock solution in assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Add 20 µL of the diluted inhibitor solutions or vehicle control to the respective wells.

    • Add 160 µL of the assay buffer containing the HPR working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Prepare a reaction mix containing the substrate (hydroxypyruvate) and NADH. For a final concentration of 100 µM hydroxypyruvate and 200 µM NADH, add the appropriate volumes of their stock solutions to the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Enzyme, Substrate, NADH, and Inhibitor Stock Solutions B Serially Dilute Inhibitor A->B C Add Inhibitor and Enzyme to 96-well Plate B->C D Incubate at 37°C for 15 minutes C->D E Initiate Reaction with Substrate and NADH Mix D->E F Measure Absorbance at 340 nm (Kinetic Read) E->F G Calculate Initial Reaction Velocities (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H J Perform Michaelis-Menten and Lineweaver-Burk Analysis G->J I Determine IC₅₀ Value H->I K Determine Ki and Inhibition Type J->K

Caption: Experimental workflow for the determination of inhibitory kinetics of this compound against hydroxypyruvate reductase.

Data Analysis and Interpretation

Calculation of Initial Velocity (V₀)

The initial velocity of the reaction is determined from the linear phase of the absorbance vs. time plot. The rate of NADH oxidation can be calculated using the Beer-Lambert law:

V₀ = (ΔA₃₄₀ / min) / (ε * l)

where:

  • ΔA₃₄₀ / min is the initial rate of change in absorbance at 340 nm.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l is the path length of the light in the microplate well (typically determined by the volume and well geometry).

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V₀ vehicle - V₀ inhibitor) / V₀ vehicle ] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Michaelis-Menten and Lineweaver-Burk Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), kinetic assays should be performed with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial velocities at different substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.

  • Plot the initial velocity (V₀) versus substrate concentration ([S]) to generate Michaelis-Menten plots.

  • For a more precise determination of Vmax and Km, create Lineweaver-Burk plots (1/V₀ vs. 1/[S]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition.

Hypothetical Kinetic Data

The following table presents a hypothetical dataset for the inhibition of HPR by this compound, illustrating the expected outcomes for a competitive inhibitor.

Inhibitor Conc. (µM)Vmax (µmol/min/mg)Km (µM)Ki (µM)IC₅₀ (µM)
0 (Control)5050--
150752.03.0
5501502.07.0
10502502.012.0

Note: This data is for illustrative purposes only. Actual values must be determined experimentally.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance Contamination of reagents; precipitation of the inhibitorUse fresh, high-purity reagents; ensure the inhibitor is fully dissolved in DMSO and the final concentration is below its solubility limit.
Non-linear reaction rate Substrate depletion; enzyme instabilityUse a lower enzyme concentration; ensure the assay is performed within the linear range of the enzyme.
Inconsistent replicates Pipetting errors; temperature fluctuationsUse calibrated pipettes; ensure the microplate is uniformly heated.
No inhibition observed Inhibitor is inactive; incorrect assay conditionsVerify the integrity of the inhibitor; optimize pH, temperature, and incubation times.

Conclusion and Future Directions

This compound serves as a valuable tool for studying the structure and function of hydroxypyruvate reductase. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory properties. The data generated from these experiments will be instrumental in understanding the molecular interactions within the HPR active site and will guide the design of next-generation inhibitors with improved potency and selectivity. Future studies could involve co-crystallization of the enzyme with the inhibitor to visualize the binding mode directly, as well as computational modeling to refine the understanding of the structure-activity relationships. These endeavors will ultimately contribute to the development of novel therapeutics for metabolic disorders.

References

  • Structural Basis of Substrate Specificity in Human Glyoxylate Reductase/Hydroxypyruvate Reductase. ResearchGate. [Link]

  • Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate... PubMed. [Link]

  • Identification of catalytically important amino acid residues for enzymatic reduction of glyoxylate in plants. PubMed. [Link]

  • Glyoxylate/hydroxypyruvate reductase A - Escherichia coli (strain K12) | UniProtKB | UniProt. UniProt. [Link]

  • Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides. PubMed. [Link]

  • Detailed view of the active site. Amino acids from the partnering... ResearchGate. [Link]

  • (E)-3-(3-Bromophenyl)acrylaldehyde. ChemBK. [Link]

  • Glyoxylate Reductase/Hydroxypyruvate Reductase, Human Recombinant. RayBiotech. [Link]

  • Biochemical and Structural Characterization of Glyoxylate Reductase/Hydroxypyruvate Reductase from Bacillus subtilis. MDPI. [Link]

  • IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic... ResearchGate. [Link]

  • AffiELISA® Human Glyoxylate reductase/hydroxypyruvate red... AffiTechBio. [Link]

  • Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons. PMC. [Link]

  • (PDF) Antioxidant Activities of Cinnamaldehyde Derivatives. ResearchGate. [Link]

  • A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL - Maynooth University Research Archive Library. [Link]

  • Evaluation of trans-cinnamaldehyde as an anti-hyperglycemic compound through inhibition of α- amylase | Indian Journal of Biochemistry and Biophysics (IJBB). Open Research@CSIR-NIScPR. [Link]

  • Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. PubMed. [Link]

  • Ki for an uncompetitive inhibitor. YouTube. [Link]

  • Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. ResearchGate. [Link]

  • Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. NIH. [Link]

Sources

Application Notes and Protocols for 3-(3-Bromophenyl)acrylaldehyde in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromophenyl)acrylaldehyde, a halogenated derivative of cinnamaldehyde, is emerging as a molecule of significant interest in pharmaceutical research, particularly in the domain of oncology. As a member of the cinnamaldehyde analogue family, it possesses the characteristic α,β-unsaturated aldehyde moiety, a structural feature critical for the biological activity of these compounds.[1] This reactive group allows for potential covalent interactions with nucleophilic residues in proteins, making it a valuable scaffold for the development of targeted therapies.[1] Cinnamaldehyde and its derivatives have a well-documented history of diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1] This application guide will provide an in-depth exploration of the utility of this compound in pharmaceutical research, with a primary focus on its application as an anti-melanoma agent, its mechanism of action involving the p38 MAPK pathway, and detailed protocols for its investigation.

Chemical Properties and Synthesis

PropertyValue
IUPAC Name (2E)-3-(3-Bromophenyl)prop-2-enal
Synonyms 3-Bromocinnamaldehyde, CAD-8
CAS Number 15185-59-8
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Pale yellow solid
Synthesis Overview: Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction. This method involves the reaction of 3-bromobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide.[2]

A representative laboratory-scale synthesis protocol is as follows:

  • Under an argon atmosphere, dissolve 3-bromobenzaldehyde (1 mmol, 184 mg) in 3 mL of tetrahydrofuran in an ice bath.

  • Add a 40% aqueous solution of acetaldehyde (1.2 mmol, 170 µL) and 1 mL of a 1 M NaOH aqueous solution.

  • Allow the reaction to proceed for approximately 6 hours.

  • The crude product can be purified by column chromatography using a petroleum ether:ethyl acetate (6:1) solvent system to yield this compound as a pale yellow solid.[2]

Mechanism of Action: A Covalent Inhibitor of the p38 MAPK Pathway

Recent studies have identified this compound, referred to in some literature as CAD-8, as a promising anti-melanoma agent.[1] Its mechanism of action is attributed to the induction of apoptosis in melanoma cells through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The α,β-unsaturated aldehyde acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, on its target proteins.[1] This covalent inhibition leads to a sustained and often irreversible blockade of the protein's function.

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. In the context of melanoma, the inhibition of p38 has been shown to be a viable therapeutic strategy. By suppressing the phosphorylation of p38, this compound disrupts downstream signaling events that are crucial for the survival and proliferation of melanoma cells, ultimately leading to programmed cell death.

p38_pathway_inhibition stress Cellular Stress / Pro-inflammatory Stimuli mkk Upstream Kinases (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Effectors (e.g., ATF2, MAPKAPK2) p38->downstream Phosphorylation apoptosis Apoptosis downstream->apoptosis compound This compound compound->p38 Covalent Inhibition

Caption: Inhibition of the p38 MAPK pathway by this compound.

Applications in Pharmaceutical Research

The primary application of this compound in pharmaceutical research is as a tool compound for studying the p38 MAPK pathway and as a lead compound for the development of novel anti-cancer therapeutics, particularly for melanoma.

Anti-Melanoma Research
CompoundA375 (IC₅₀, µM)A875 (IC₅₀, µM)SK-MEL-1 (IC₅₀, µM)
CAD-14 0.580.650.82

Table of IC₅₀ values for the related cinnamaldehyde analogue CAD-14 against various melanoma cell lines.[2]

The potent anti-melanoma activity of these analogues underscores the potential of the cinnamaldehyde scaffold in oncology drug discovery. This compound serves as a valuable starting point for medicinal chemistry efforts to develop more potent and selective inhibitors.

Covalent Inhibitor Development

The α,β-unsaturated aldehyde moiety makes this compound an interesting candidate for the development of covalent inhibitors. Covalent drugs can offer advantages such as prolonged duration of action and increased potency. Researchers can utilize this compound to explore the principles of covalent drug design, including the optimization of the electrophilic warhead and the non-covalent binding elements to enhance target specificity and reduce off-target effects.

Potential in Neurodegenerative Diseases

While direct evidence for this compound in neurodegenerative diseases is lacking, the broader class of cinnamaldehyde derivatives has shown promise in this area. Cinnamaldehyde has been reported to modulate neuroinflammatory pathways and suppress oxidative stress in animal models of Alzheimer's and Parkinson's diseases. This suggests that the 3-bromo derivative could be a valuable tool for investigating the role of related signaling pathways in neurodegeneration and may warrant further exploration as a potential therapeutic lead.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:
  • Melanoma cell lines (e.g., A375, SK-MEL-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with this compound incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

In Vitro p38 MAPK Kinase Assay

This protocol provides a framework for assessing the direct inhibitory effect of this compound on p38 MAPK activity.

Materials:
  • Recombinant active p38α MAPK

  • p38 MAPK substrate (e.g., ATF2)

  • This compound

  • DMSO

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:
  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in kinase assay buffer to various concentrations.

  • Kinase Reaction Setup: In a white assay plate, add the following components in order:

    • Kinase assay buffer

    • Recombinant p38α MAPK

    • This compound or vehicle control (DMSO)

    • p38 MAPK substrate (ATF2)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for p38α.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents start->prepare_reagents setup_reaction Set up Kinase Reaction in Plate prepare_reagents->setup_reaction add_atp Initiate Reaction with ATP setup_reaction->add_atp incubate Incubate at 30°C add_atp->incubate detect_adp Detect ADP with ADP-Glo™ incubate->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro p38 MAPK kinase assay.

Conclusion

This compound is a versatile research compound with significant potential in pharmaceutical research. Its role as an anti-melanoma agent that targets the p38 MAPK pathway provides a solid foundation for its use in cancer drug discovery. The detailed protocols provided in this guide offer a starting point for researchers to explore the cytotoxic and enzyme-inhibitory effects of this and related cinnamaldehyde analogues. Further investigation into its potential as a covalent inhibitor and its applicability in other therapeutic areas, such as neurodegenerative diseases, is warranted and represents an exciting avenue for future research.

References

  • Zhang, W., et al. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Molecules, 28(21), 7383. Available from: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Bromophenyl)acrylaldehyde. This compound is a key intermediate in medicinal chemistry, particularly in the development of novel anti-cancer agents[1]. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure. We elucidate the rationale behind each stage of method development, from initial analyte characterization to final method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][3]. The final protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent specificity, linearity, accuracy, and precision for the determination of this compound.

Analyte Properties and Chromatographic Considerations

A foundational step in any HPLC method development is a thorough understanding of the analyte's physicochemical properties.[4] this compound, a cinnamaldehyde analogue, possesses characteristics that strongly guide the selection of an appropriate chromatographic system.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₇BrO [1]
Molecular Weight 211.06 g/mol [1]
Structure Features an α,β-unsaturated aldehyde conjugated to a brominated phenyl ring. [1]
LogP (Partition Coefficient) 2.66 [1]
Polar Surface Area 17.07 Ų [1]

| UV Absorbance | The conjugated system of the phenyl ring and the acrylaldehyde moiety results in strong UV absorbance. |[5] |

Rationale for Reverse-Phase HPLC

The LogP value of 2.66 indicates that this compound is a moderately nonpolar compound.[1] This hydrophobicity makes it an ideal candidate for Reverse-Phase (RP) chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[6] The primary retention mechanism will be the hydrophobic interaction between the analyte and the stationary phase.[7] A C18 (octadecylsilane) bonded silica column is selected as the starting point due to its widespread applicability and robust performance for analytes of this polarity.[5]

Detector Selection

The presence of a chromophore—the conjugated π-electron system spanning the benzene ring and the acrylaldehyde group—allows for sensitive detection using an ultraviolet (UV) detector.[5] A preliminary UV scan of the analyte in a typical mobile phase (e.g., acetonitrile/water) is recommended to determine the wavelength of maximum absorbance (λmax). For aromatic aldehydes, this is often in the range of 250-360 nm.[8] Analysis at λmax provides the greatest sensitivity.[5]

HPLC Method Development Strategy

A systematic, multi-step approach is crucial for developing an efficient and robust HPLC method.[4] The workflow begins with broad screening and progressively refines the chromatographic parameters to achieve optimal separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte 1. Characterize Analyte (LogP, UV Spectrum) ColumnSelect 2. Select Column (e.g., C18, 5 µm, 150x4.6 mm) Analyte->ColumnSelect Guides phase choice MobilePhase 3. Screen Mobile Phase (ACN/H₂O vs. MeOH/H₂O) ColumnSelect->MobilePhase Standard for RP Gradient 4. Run Scouting Gradient (e.g., 5-95% B over 20 min) MobilePhase->Gradient Assess retention Opt_Gradient 5. Optimize Gradient Slope (Sharpen peaks, reduce run time) Gradient->Opt_Gradient Refine conditions Opt_Flow 6. Adjust Flow Rate (Balance speed and resolution) Opt_Temp 7. Set Column Temperature (e.g., 30°C for consistency) FinalMethod 8. Final Method Protocol Opt_Temp->FinalMethod Lock parameters SST 9. Define System Suitability (Tailing, Plates, %RSD) FinalMethod->SST Validation 10. Proceed to Validation (ICH Q2(R2)) SST->Validation

Diagram 1: A systematic workflow for HPLC method development.

Initial Screening Protocol (Steps 1-4)
  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[5]

  • Mobile Phase Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN is often preferred for its lower viscosity and favorable UV transparency.[9]

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile

  • Scouting Gradient: An initial broad gradient run is performed to determine the approximate elution conditions.[6] A typical scouting gradient would be 5% to 95% ACN over 20-30 minutes. This helps to locate the analyte peak and identify any impurities.

Optimization Protocol (Steps 5-7)

Based on the scouting run, the gradient is optimized to ensure a reasonable retention time (typically 3-10 minutes), good peak shape, and adequate resolution from any impurities or formulation excipients.

  • Gradient Slope: If the peak elutes too late, the initial %B can be increased or the gradient slope made steeper. If it elutes too early with poor resolution, a shallower gradient is required.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to shorten run time if resolution permits.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Recommended HPLC Protocol for Analysis

The following protocol has been optimized for the quantitative analysis of this compound.

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Standards
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

Table 2: Final HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-10 min: 50-80% B; 10-12 min: 80% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined λmax)

| Run Time | 15 minutes |

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the system suitability must be verified. This is accomplished by making five replicate injections of a mid-range standard (e.g., 25 µg/mL). The results must meet the criteria outlined below.

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency.
% RSD of Peak Area ≤ 2.0% Demonstrates injection precision.

| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump stability. |

Method Validation Protocol (as per ICH Q2(R2))

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][10] The following parameters must be evaluated according to ICH guidelines.[11][12]

ValidationWorkflow cluster_0 Core Validation Parameters (ICH Q2) Specificity Specificity (Peak Purity, Placebo Spiking) Linearity Linearity & Range (5 levels, r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope) Precision->Limits Robustness Robustness (Vary Flow, Temp, %B) Limits->Robustness End Validated Method Robustness->End Start Start Validation Start->Specificity

Diagram 2: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks at the retention time of the analyte.

    • If applicable, inject a placebo solution (all formulation components except the active ingredient) to confirm no interference.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure the main peak is resolved from all degradation products. Peak purity analysis using a PDA detector is recommended.

Linearity and Range
  • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is precise, accurate, and linear.[10]

  • Protocol:

    • Prepare at least five standard concentrations across the expected range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

    • Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform analysis on a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[10]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., initial %B ± 2%)

    • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method detailed in this application note is a reliable, robust, and precise procedure for the quantitative analysis of this compound. The systematic development approach, beginning with the analyte's physicochemical properties, resulted in an optimized method using a C18 column with a water/acetonitrile gradient. The outlined validation protocol, adhering to ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in research and quality control environments, providing trustworthy and accurate results.

References

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Donnarumma, F., et al. (2011). Method development and validation for the analysis of a new anti-cancer infusion solution via HPLC. Journal of Separation Science. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

Sources

Purification of 3-(3-Bromophenyl)acrylaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of 3-(3-Bromophenyl)acrylaldehyde

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. It moves beyond a simple list of steps to explain the underlying scientific principles, ensuring a robust and reproducible separation. The protocol includes preliminary analysis by Thin-Layer Chromatography (TLC) to determine optimal elution conditions, detailed column preparation, sample loading techniques, and post-purification analysis. This document serves as a practical guide grounded in chromatographic theory to achieve high purity of the target compound.

Introduction: The Rationale for Purification

This compound is a substituted cinnamaldehyde analogue that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its α,β-unsaturated aldehyde (enal) moiety is a critical structural feature for biological activity, making it a scaffold for developing targeted therapies such as covalent inhibitors.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays.

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[2][3] The principle relies on the differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2][3] For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is an effective strategy. This guide details a validated protocol for its purification, emphasizing the logic behind each step.

Compound Profile and Chromatographic Considerations

Understanding the physicochemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 15185-59-8[1][4]
Molecular Formula C₉H₇BrO[5]
Molecular Weight 211.05 g/mol [1]
Appearance Slightly pale yellow to yellow crystal/powder[6]
Solubility Soluble in organic solvents like THF, CH₂Cl₂, Ethyl Acetate; Insoluble in water.[1][5]

The presence of the polar aldehyde group and the large, non-polar bromophenyl ring gives the molecule an intermediate polarity. This makes it an ideal candidate for silica gel chromatography, where it can be effectively separated from both less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., over-oxidized carboxylic acids) by using a mobile phase of tunable polarity, such as a hexane/ethyl acetate mixture.[7]

Principle of Separation: The Role of Polarity

The separation on a silica gel column is governed by the principles of adsorption chromatography.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A solvent or mixture of solvents, typically less polar than the stationary phase, is used to carry the sample through the column.

  • Separation Mechanism: Components of the crude mixture are adsorbed onto the silica gel surface. A continuous flow of the mobile phase then competes for these adsorption sites, leading to a desorption-adsorption equilibrium.

    • Polar compounds interact strongly with the polar silica gel and are eluted slowly.

    • Non-polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and are eluted quickly.

By starting with a low-polarity mobile phase (e.g., high hexane content) and gradually increasing its polarity (e.g., increasing ethyl acetate content), compounds can be eluted in order of increasing polarity.

Mandatory Pre-Chromatography: TLC Analysis

Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) must be performed to determine the optimal solvent system. This is a critical step for a self-validating protocol. The goal is to find a solvent mixture that provides a retention factor (Rf) of ~0.25-0.35 for the target compound, ensuring good separation from its impurities.[8]

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare a TLC spotter for any known starting materials, if available.

  • Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate (GF254).

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared mobile phase. Test various ratios of a non-polar solvent (Hexane or Pentane) and a polar solvent (Ethyl Acetate or Diethyl Ether). Start with a low polarity system like 95:5 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate (e.g., 90:10, 85:15).

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select System: Choose the solvent system that gives the desired Rf for this compound and provides the best possible separation between it and other spots.

Scientist's Note: An Rf value of ~0.3 is ideal because it indicates that the compound has a sufficient affinity for both the stationary and mobile phases, allowing for a long enough residence time on the column to achieve separation without requiring excessively large volumes of solvent.[8] For cinnamaldehyde derivatives, solvent systems based on cyclohexane/ethyl acetate or toluene/ethyl acetate have also been shown to be effective.[9][10][11]

Detailed Purification Protocol

This protocol is designed for the purification of ~1-2 g of crude this compound. Adjust the scale accordingly.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)
Mobile Phase Hexanes and Ethyl Acetate (ACS Grade or higher)
Crude Sample This compound
Glassware Chromatography column (40-60 mm diameter), separating funnel, round-bottom flasks, test tubes/vials for fraction collection
Other Cotton or glass wool, sand, TLC plates, TLC chamber, UV lamp
Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method)

  • Secure the chromatography column in a vertical position with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate). Use approximately 50 g of silica for every 1 g of crude material.

  • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

  • Once all the silica has settled, add another thin layer (~1 cm) of sand on top to prevent the stationary phase from being disturbed during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [12]

Scientist's Note: The wet slurry method is preferred for silica gel as it minimizes channeling and air bubbles, leading to a more uniform packing and better separation efficiency compared to dry packing.[13][14]

Step 2: Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

  • Gently fill the column with the initial mobile phase.

Scientist's Note: Dry loading is highly recommended when a compound is not very soluble in the mobile phase. It ensures that the sample is introduced to the column in a narrow, concentrated band, which is crucial for achieving sharp peaks and good resolution.[12]

Step 3: Elution and Fraction Collection

  • Begin eluting the column with the initial low-polarity mobile phase. Maintain a constant head of solvent above the stationary phase.

  • Collect the eluent in sequentially numbered test tubes or vials (e.g., 10-15 mL per fraction).

  • Monitor the progress of the separation by spotting alternate fractions on a TLC plate.

  • Once the non-polar impurities have been eluted, gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 95:5 Hexane:EtOAc to 90:10, then 85:15. This will speed up the elution of the target compound.

  • Continue collecting fractions until the desired compound has completely eluted from the column, as confirmed by TLC.

Scientist's Note: A potential issue with aldehydes is their decomposition on acidic silica gel.[7][8] If TLC analysis shows streaking or the appearance of new, more polar spots during chromatography, it may be necessary to use a deactivated stationary phase. This can be achieved by adding ~1% triethylamine to the mobile phase or by using neutral alumina as the stationary phase.[7][8]

Step 4: Analysis and Product Isolation

  • Develop the TLC plates containing the spotted fractions.

  • Identify the fractions that contain the pure this compound (single spot with the correct Rf).

  • Combine these pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visualization of the Purification Workflow

The following diagram illustrates the complete workflow from crude material to purified product.

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Isolation & Finalization Crude Crude Sample TLC_Analysis TLC Analysis to Find Solvent System Crude->TLC_Analysis test Prep_Column Prepare Slurry & Pack Column TLC_Analysis->Prep_Column informs Load_Sample Dry Load Sample Prep_Column->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Application Note: High-Purity Recovery of 3-(3-Bromophenyl)acrylaldehyde via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(3-Bromophenyl)acrylaldehyde, a key cinnamaldehyde analogue used as an intermediate in medicinal chemistry and organic synthesis.[1] Recrystallization is presented as the method of choice for removing impurities inherent from synthetic procedures such as Wittig reactions or Claisen-Schmidt condensations.[1] We detail the fundamental principles of solvent selection, provide a systematic protocol for identifying an optimal solvent system, and outline a step-by-step procedure for obtaining high-purity, crystalline this compound. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Physicochemical Profile

This compound is a vital building block in the development of novel therapeutics, particularly as a scaffold for covalent inhibitors that target protein residues.[1] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. Recrystallization is a powerful and economical purification technique for crystalline organic solids, which operates on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

A successful recrystallization relies on the selection of a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. This guide provides the technical framework for achieving this outcome.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15185-59-8[1][2]
Molecular Formula C₉H₇BrO[2]
Molecular Weight 211.06 g/mol [1][2]
Appearance Pale yellow solid[1]
Boiling Point ~310 °C at 760 mmHg[3]
Melting Point Not definitively reported; determined experimentally post-purification.[1]
Storage Inert atmosphere, store in freezer, under -20°C.[2]

The Cornerstone of Purity: Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the solute, meaning it dissolves a large amount of the compound when hot and only a small amount when cold. This differential ensures maximum recovery of the purified product upon cooling.

Key Criteria for an Ideal Recrystallization Solvent:

  • High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the target compound near its boiling point.

  • Low Solvation Power at Ambient or Cold Temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal yield.

  • Inertness: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

Given the structure of this compound (a haloaryl aldehyde), promising solvent candidates include alcohols, esters, and non-polar hydrocarbons, or mixtures thereof.[4] Empirically testing a range of solvents is the most reliable method for identifying the optimal system.

Experimental Protocol 1: Systematic Solvent Screening

This protocol provides a self-validating, small-scale method to efficiently screen and identify the best solvent or solvent pair for recrystallization before committing the bulk of the material.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 10 x 75 mm) or small Erlenmeyer flasks (10 mL)

  • A selection of trial solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane/Hexane, Water, Acetonitrile)

  • Pasteur pipettes

  • Heating block or sand bath

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.

    • Causality Check: Use the minimum amount of hot solvent. Adding excess solvent will reduce the final yield as more product will remain dissolved upon cooling.

  • Cooling and Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: The ideal solvent is one that required a reasonable amount of hot solvent to dissolve the compound and yielded a large quantity of crystals upon cooling. Compare the amount of precipitate in each tube to make a selection.

  • Mixed Solvent System (if needed): If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol or ethyl acetate) at its boiling point. Then, add a "poor" solvent (one in which it is poorly soluble, e.g., water or heptane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Recrystallization from ethanol/water or ethyl acetate/hexane mixtures is often effective for compounds of this type.[5]

Figure 1: Decision Workflow for Solvent Selection This diagram illustrates the logical steps for screening and choosing an appropriate recrystallization solvent.

Solvent_Selection start Start: Place ~20mg Crude Compound in Test Tube add_solvent Add 0.5 mL of a Test Solvent start->add_solvent dissolves_cold Dissolves completely at room temp? add_solvent->dissolves_cold reject_solvent Reject Solvent (Try another) dissolves_cold->reject_solvent Yes heat Heat to Boiling dissolves_cold->heat No add_more_solvent Add more hot solvent dropwise until dissolved heat->add_more_solvent dissolves_hot Does it dissolve? add_more_solvent->dissolves_hot dissolves_hot->reject_solvent No (Insoluble) cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals_form Do crystals form? cool->crystals_form select_solvent Select as Optimal Solvent crystals_form->select_solvent Yes (Good Yield) consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No (Poor/No Yield) Recrystallization_Workflow cluster_main Bulk Recrystallization Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter_decision Insoluble Impurities Present? dissolve->hot_filter_decision hot_filter 2. Perform Hot Filtration hot_filter_decision->hot_filter Yes cool_slowly 3. Cool Solution Slowly to Room Temperature hot_filter_decision->cool_slowly No hot_filter->cool_slowly ice_bath 4. Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath isolate 5. Isolate Crystals via Vacuum Filtration ice_bath->isolate wash 6. Wash Crystals with Ice-Cold Solvent isolate->wash dry 7. Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the purification process.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out - Solvent boiling point is higher than the solute's melting point.- Solution is cooling too rapidly.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Failure to Crystallize - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase concentration and allow to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Ensure the minimum amount of hot solvent is used.- Pre-heat all glassware for hot filtration.- Ensure wash solvent is thoroughly chilled before use.
Colored Impurities Remain - Colored impurities are co-crystallizing with the product.- Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.

Characterization and Purity Assessment

The purity of the recrystallized this compound should be confirmed.

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2°C). Compare the melting point of the purified product to that of the crude starting material; a significant sharpening and elevation of the melting point range indicates successful purification.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and MS can be used to confirm the chemical identity and absence of impurities in the final product. [1]

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 9, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 9, 2026, from [Link]

  • Crysdot LLC. (n.d.). (E)-3-(4-Bromophenyl)acrylaldehyde. Retrieved January 9, 2026, from [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 3-(3-Bromophenyl)acrylaldehyde for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamaldehyde Analogs

The α,β-unsaturated aldehyde scaffold, exemplified by cinnamaldehyde, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antibacterial, and antifungal properties.[1][2] The reactivity of the enal moiety is central to its biological function, often acting as a Michael acceptor to form covalent bonds with nucleophilic residues in target proteins, thereby modulating their activity.[3][4] This covalent modification can lead to irreversible inhibition, offering a powerful mechanism for therapeutic intervention.[5] 3-(3-Bromophenyl)acrylaldehyde, a synthetic analog of cinnamaldehyde, presents a versatile platform for the development of novel therapeutic agents. The presence of the bromine atom offers a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for the strategic derivatization of this compound to generate a library of compounds for biological screening. We will detail robust protocols for the synthesis of Schiff base and thiol-Michael adduct derivatives, their subsequent characterization, and finally, their evaluation in relevant biological assays. The rationale behind these derivatizations lies in the potential to enhance the parent compound's biological activity, selectivity, and drug-like properties.

Synthetic Strategies: Harnessing the Reactivity of the Enal Moiety

The chemical versatility of this compound is primarily dictated by its α,β-unsaturated aldehyde functionality. This system is susceptible to nucleophilic attack at two key positions: the carbonyl carbon and the β-carbon. We will exploit this reactivity to synthesize two classes of derivatives: Schiff bases via condensation with primary amines and thiol-Michael adducts via conjugate addition of thiols.

Diagram: Synthetic Pathways for Derivatization

cluster_0 Derivatization of this compound cluster_1 Schiff Base Formation cluster_2 Thiol-Michael Addition start This compound amine Primary Amine (R-NH2) start->amine Condensation thiol Thiol (R'-SH) start->thiol Conjugate Addition schiff_base Schiff Base Derivative amine->schiff_base michael_adduct Thiol-Michael Adduct thiol->michael_adduct

Caption: Synthetic routes for derivatizing this compound.

Part 1: Synthesis and Characterization of Derivatives

A. Synthesis of Schiff Base Derivatives

The formation of a Schiff base (imine) occurs through the acid-catalyzed condensation of a primary amine with the aldehyde group of this compound.[6] This reaction is reversible and is often driven to completion by the removal of water.

Protocol 1: General Procedure for Schiff Base Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol (10 mL per mmol of aldehyde).

  • Addition of Amine: Add the primary amine (1.1 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value
Solvent Ethanol or Methanol
Catalyst Glacial Acetic Acid
Temperature Room Temperature to Reflux
Reaction Time 2-4 hours
B. Synthesis of Thiol-Michael Adducts

The conjugate addition of a thiol to the β-carbon of the α,β-unsaturated aldehyde is known as a thia-Michael reaction.[7] This reaction is typically base-catalyzed and proceeds readily under mild conditions.

Protocol 2: General Procedure for Thiol-Michael Addition

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol of aldehyde) in a round-bottom flask.

  • Addition of Thiol: Add the thiol (1.2 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Value
Solvent Dichloromethane or THF
Catalyst Triethylamine or DIPEA
Temperature Room Temperature
Reaction Time 1-3 hours
C. Characterization of Synthesized Derivatives

The successful synthesis of the derivatives must be confirmed by a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8] For Schiff base derivatives, the disappearance of the aldehyde proton signal (around δ 9.7 ppm) and the appearance of a new imine proton signal (around δ 8.0-8.5 ppm) are indicative of a successful reaction. For thiol-Michael adducts, the disappearance of the vinylic proton signals and the appearance of new aliphatic proton signals are key indicators.

2. Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

3. Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the imine bond in Schiff bases by the appearance of a C=N stretching band around 1600-1650 cm⁻¹. For thiol-Michael adducts, the disappearance of the C=C stretching band of the enal system is expected.

Part 2: Biological Evaluation of Derivatives

The synthesized library of compounds should be screened for a variety of biological activities. Based on the known activities of cinnamaldehyde derivatives, we propose initial screens for anticancer, antibacterial, and antifungal properties.[9][10]

A. Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Diagram: Workflow for Anticancer Screening

start Synthesized Derivatives cell_culture Cancer Cell Culture start->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: High-throughput screening workflow for anticancer activity.

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a standard procedure for determining MIC values.[13]

Protocol 4: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[11][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[11]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Parameter Bacteria Fungi
Medium Mueller-Hinton BrothRPMI-1640
Incubation Temp. 37°C35°C
Incubation Time 18-24 hours24-48 hours

Scientific Rationale and Expected Outcomes

The derivatization of this compound is a rational approach to drug discovery. The α,β-unsaturated aldehyde moiety acts as a warhead for covalent modification of biological targets, a mechanism that is increasingly being exploited in the design of potent and selective inhibitors.[3][4] By modifying the periphery of the molecule, we can fine-tune its electronic properties, steric hindrance, and overall lipophilicity, which can in turn influence its reactivity, target specificity, and pharmacokinetic profile.

Schiff base formation introduces a diverse range of functionalities depending on the primary amine used. This can lead to new interactions with the target protein and improve properties such as cell permeability. The thia-Michael addition introduces a flexible thioether linkage and a new substituent. Thiols are known to be excellent Michael donors, and the resulting adducts may exhibit altered reactivity and biological activity.

We anticipate that some of the synthesized derivatives will exhibit enhanced biological activity compared to the parent compound. For example, derivatives with improved lipophilicity may show better anticancer activity due to enhanced cell membrane penetration. The introduction of specific functional groups may also lead to selective inhibition of microbial growth. The data generated from these assays will provide valuable structure-activity relationships (SAR) to guide further optimization of lead compounds.

Conclusion

This application note provides a detailed and scientifically grounded framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The protocols outlined herein are robust and can be readily implemented in a standard laboratory setting. By systematically exploring the chemical space around this versatile scaffold, researchers can unlock new therapeutic opportunities in the fields of oncology and infectious diseases.

References

  • Frontiers in Microbiology. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. [Link]

  • National Institutes of Health. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • National Institutes of Health. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link]

  • PubMed. (2002). Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases. [Link]

  • RSC Publishing. (2023). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. [Link]

  • PubMed. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS. (2025). DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS. [Link]

  • YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. [Link]

  • MDPI. (2022). Compare of three ways of synthesis of simple Schiff base. [Link]

  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

  • ResearchGate. (2021). Michael addition reaction of 3 with thiols. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Institutes of Health. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. [Link]

  • National Institutes of Health. (2015). Antifungal Susceptibility Testing: Current Approaches. [Link]

Sources

Application Notes & Protocols: The Utility of 3-(3-Bromophenyl)acrylaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 3-(3-Bromophenyl)acrylaldehyde as a versatile building block in the synthesis of diverse heterocyclic compounds. We will explore its role in constructing key heterocyclic scaffolds such as pyrimidines, pyrazoles, and pyridines. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic molecule of significant interest in synthetic organic chemistry. Its utility stems from two key structural features:

  • An α,β-Unsaturated Aldehyde System: This moiety serves as a highly reactive Michael acceptor and an electrophilic carbonyl center, making it susceptible to a variety of nucleophilic attacks and cyclization reactions.

  • A Bromophenyl Moiety: The bromine atom at the meta-position of the phenyl ring provides a valuable handle for post-synthesis modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of extensive chemical libraries from a common heterocyclic core.

This combination of reactive sites makes this compound an ideal starting material for building complex molecular architectures, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceuticals.[1]

Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of nucleobases and a privileged scaffold in medicinal chemistry. The reaction of α,β-unsaturated carbonyl compounds, such as this compound, with amidine-containing reagents like urea or thiourea provides a direct and efficient route to substituted pyrimidines.[2][3][4]

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation reaction. The reaction is typically base-catalyzed, initiating a Michael addition of the nucleophilic nitrogen from urea to the β-carbon of the acrylaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a strong base like potassium hydroxide is crucial for deprotonating the urea, thereby increasing its nucleophilicity.

Visualizing the Pyrimidine Synthesis Pathway

G A This compound + Urea C Michael Addition: Formation of Intermediate Adduct A->C 1. B Base Catalyst (e.g., KOH in Ethanol) B->C D Intramolecular Cyclization C->D 2. E Dehydration & Aromatization D->E 3. F 4-(3-Bromophenyl)pyrimidin-2(1H)-one E->F 4. G A This compound + Hydrazine Hydrate B Condensation A->B C Hydrazone Intermediate B->C D Intramolecular Aza-Michael Addition (Cyclization) C->D E Pyrazoline Intermediate D->E F Oxidation (Iodine) E->F G 3-(3-Bromophenyl)-1H-pyrazole F->G G cluster_0 Reactants A This compound D One-Pot Reaction (Base Catalyst, e.g., MgO) A->D B Malononitrile B->D C Thiol (R-SH) C->D E Tandem Knoevenagel Condensation, Michael Addition & Cyclization D->E F Highly Substituted Pyridine Derivative E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(3-bromophenyl)acrylaldehyde. This molecule is a valuable intermediate in the development of pharmaceuticals and specialty chemicals, often utilized for its reactive α,β-unsaturated aldehyde functionality.[1] However, its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your product. We will primarily focus on olefination reactions like the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, as well as the Aldol condensation, which are common routes to this compound.[1]

Section 1: Troubleshooting Common Synthesis Issues (Q&A)

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most common culprits I should investigate first?

Low yield is a multifaceted problem that can originate from starting material quality, reaction conditions, or workup procedures. A systematic approach is crucial.

Primary Factors to Investigate:

  • Purity of 3-Bromobenzaldehyde: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding benzoic acid. This inactive impurity will not participate in the reaction and can complicate purification.

    • Solution: Check the purity of your starting aldehyde by NMR or TLC. If impurities are detected, purify it by distillation or flash chromatography. Storing the aldehyde under an inert atmosphere (N₂ or Ar) and protecting it from light can prevent degradation.[1]

  • Reagent Stoichiometry and Activity: Inaccurate stoichiometry or degraded reagents are common sources of low conversion. For HWE/Wittig reactions, the activity of the base and the integrity of the phosphonate/ylide are critical. For Aldol condensations, the concentration of the base and the stability of acetaldehyde are key.

    • Solution: Ensure your phosphonate or ylide reagent is pure and anhydrous. Use a freshly opened or properly stored base. For Aldol reactions, use a fresh source of acetaldehyde.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. For instance, in the HWE reaction, the temperature can influence stereoselectivity and the rate of side reactions.

    • Solution: Review literature precedents for the specific reaction you are running. An initial optimization screen varying temperature and base concentration can be highly informative.

  • Inefficient Workup and Purification: The product, an α,β-unsaturated aldehyde, can be sensitive. It may be partially lost during aqueous extraction or degrade on silica gel during chromatography.

    • Solution: Minimize the time the product is in contact with acidic or basic aqueous solutions. Consider neutralizing the silica gel with triethylamine before chromatography or using an alternative stationary phase like alumina.

Q2: My reaction stalls, leaving a significant amount of unreacted 3-bromobenzaldehyde. How can I drive the reaction to completion?

This issue points towards problems with reactivity or reaction equilibrium.

  • For HWE/Wittig Reactions: This often indicates inefficient generation of the carbanion/ylide.

    • Cause & Mechanism: The first step is the deprotonation of the phosphonate or phosphonium salt.[2][3] If the base is not strong enough, is sterically hindered, or if there is moisture in the reaction, this deprotonation will be incomplete.

    • Solutions:

      • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for HWE reactions.[4][5] Ensure you are using a fresh, reactive batch of NaH (e.g., a 60% dispersion in mineral oil). For sensitive substrates, milder bases like DBU in the presence of LiCl (Masamune-Roush conditions) can be effective.[6]

      • Anhydrous Conditions: Moisture will quench the base and the ylide/carbanion. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).

      • Temperature: Ylide/carbanion formation may require gentle warming (e.g., 30-35°C) to initiate, followed by cooling before adding the aldehyde.[5]

  • For Aldol Condensations: This suggests the equilibrium is not favoring the product.

    • Cause & Mechanism: The aldol reaction is an equilibrium process.[7] To drive it towards the condensation product, the removal of water is necessary.

    • Solutions:

      • Increase Temperature: Heating the reaction mixture after the initial addition helps to eliminate water and shift the equilibrium towards the α,β-unsaturated product.[8]

      • Use a Dean-Stark Trap: For larger-scale reactions, removing water azeotropically can significantly improve yields.

Q3: My product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?

Achieving high (E)-selectivity is a common goal for this synthesis and is highly dependent on the chosen reaction pathway.

  • Horner-Wadsworth-Emmons (HWE) is Superior: The HWE reaction is renowned for its high (E)-selectivity.[2][4][9]

    • Mechanism: The reaction proceeds through an oxaphosphetane intermediate. The transition state leading to the (E)-alkene is thermodynamically more stable, especially when using stabilized phosphonates (like those with an adjacent ester or ketone group), leading to its preferential formation.[2][3]

  • Wittig Reaction Considerations: The stereochemical outcome of the Wittig reaction depends on the ylide's stability.[10]

    • Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., -CHO, -COOR) generally favor the (E)-alkene.[11][12][13]

    • Unstabilized Ylides: Ylides without such groups (e.g., alkyl ylides) typically yield the (Z)-alkene.[10][12]

    • Solution: To favor the (E)-isomer, ensure you are using a stabilized ylide or, preferably, switch to the HWE reaction. Increasing the reaction temperature can also sometimes favor the thermodynamically more stable (E)-product.[2]

Q4: I'm observing significant byproducts, possibly from self-condensation of acetaldehyde or decomposition of my starting aldehyde. How can I minimize these?

Side reactions are a major cause of yield loss and purification headaches.

  • Aldol Self-Condensation: Acetaldehyde readily undergoes self-condensation in the presence of a base.[7]

    • Solution: This can be minimized by using a "crossed" or directed aldol approach.[7] Prepare a mixture of the base and 3-bromobenzaldehyde (which cannot enolize), and then add acetaldehyde slowly to the reaction mixture. This ensures the enolate formed from acetaldehyde preferentially attacks the more abundant aromatic aldehyde.

  • Cannizzaro Reaction: Aromatic aldehydes lacking an α-hydrogen, like 3-bromobenzaldehyde, can undergo disproportionation in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[14]

    • Solution: Avoid using excessively strong bases (like high concentrations of NaOH) for extended periods, especially at high temperatures. If possible, choose a non-hydroxide base for your reaction.

  • Oxidation: As mentioned, the starting aldehyde can oxidize to 3-bromobenzoic acid. The product, this compound, can also oxidize.

    • Solution: Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

Q5: Purification by column chromatography is difficult. The product streaks, co-elutes with impurities, or seems to decompose on the silica gel.

Purifying α,β-unsaturated aldehydes requires care.

  • Streaking/Decomposition on Silica: Silica gel is acidic and can promote polymerization or decomposition of sensitive aldehydes.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column. This neutralizes acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Difficult Separation: If the product co-elutes with starting material or byproducts, optimizing the mobile phase is key.

    • Solution: Use a low-polarity solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5:1 petroleum ether:ethyl acetate).[1]

  • Alternative Purification - Bisulfite Adduct Formation: Aldehydes can be selectively separated from mixtures by forming a water-soluble bisulfite adduct.[15][16]

    • Procedure: Dissolve the crude mixture in a solvent like THF or methanol. Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde will form a salt, which can be extracted into the aqueous layer. The non-aldehydic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the pure aldehyde, which is then extracted back into an organic solvent.[16]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is generally preferred for this transformation: Wittig, HWE, or Aldol Condensation?

For high yield and excellent (E)-stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable and preferred method.[2][4]

MethodTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
HWE Reaction Good to ExcellentExcellent (E)-selectivityHigh (E)-selectivity, water-soluble phosphate byproduct is easily removed.[4][9]Phosphonate reagents can be more expensive than Wittig salts.
Wittig Reaction Moderate to GoodVariable; (E)-favored with stabilized ylidesWidely applicable.Triphenylphosphine oxide byproduct can be difficult to remove; selectivity issues.[1][10]
Aldol Condensation Fair to Moderate[1]Typically forms (E)-isomerInexpensive reagents (acetaldehyde, base).Prone to side reactions (self-condensation, Cannizzaro); equilibrium issues.[7][14]
FAQ 2: What is a good starting point for a base/solvent combination in the HWE reaction?

A common and effective combination is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[4][13]

  • Base: 1.1 equivalents of 60% NaH dispersion in mineral oil.

  • Solvent: Anhydrous THF.

  • Procedure: Suspend the NaH in THF at 0°C under an inert atmosphere. Slowly add the phosphonate reagent (e.g., triethyl phosphonoacetate). Allow the mixture to stir and warm to room temperature until hydrogen evolution ceases. Cool the resulting carbanion solution back to 0°C before adding the 3-bromobenzaldehyde solution.[13]

FAQ 3: How can I confirm the quality of my starting 3-bromobenzaldehyde?
  • Visual Inspection: It should be a colorless to pale yellow liquid or solid. A significant yellow or brown color may indicate impurities.

  • Thin-Layer Chromatography (TLC): Spot the aldehyde on a silica plate and elute with a 4:1 Hexane:Ethyl Acetate system. A pure sample should show a single spot. The presence of a spot at the baseline may indicate the corresponding carboxylic acid.

  • ¹H NMR Spectroscopy: This is the most definitive method. Check for the characteristic aldehyde proton peak (~10 ppm) and the aromatic proton splitting pattern. The absence of a broad peak around 12-13 ppm confirms the absence of carboxylic acid.

FAQ 4: What are the key safety precautions for this synthesis?
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5] Always handle it in a fume hood under an inert atmosphere. Quench any residual NaH carefully with a sequence of isopropanol, methanol, and then water, always with appropriate cooling.

  • Phosphorus Reagents: Phosphonates and phosphonium salts can be irritants. Handle with gloves and safety glasses.

  • Solvents: Anhydrous solvents like THF and ether are flammable. Work away from ignition sources.

Section 3: Optimized Protocol - HWE Synthesis

This protocol is a robust starting point for the synthesis of (E)-3-(3-bromophenyl)acrylic acid ethyl ester, which can then be reduced to the target aldehyde. This two-step approach using triethyl phosphonoacetate often provides better control and higher yields than direct olefination to the aldehyde.

Step 1: Horner-Wadsworth-Emmons Reaction
  • Setup: Under a nitrogen atmosphere, add 60% sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Solvent Addition: Add anhydrous THF via cannula to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension over 30 minutes.[13][17]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, and the solution may become clearer.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C. Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the disappearance of the aldehyde by TLC.

  • Workup: Once the reaction is complete, cool it to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The byproduct, sodium diethyl phosphate, is water-soluble and will be removed in the aqueous layer.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl ester can be purified by flash column chromatography.

Step 2: DIBAL-H Reduction to the Aldehyde

The resulting ethyl ester can be selectively reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C) in an anhydrous solvent like dichloromethane or toluene. This is a standard transformation; consult established literature protocols for precise conditions.

Section 4: Diagrams & Visual Aids

Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism HWE Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Elimination P_reagent Phosphonate (EtO)₂P(O)CH₂R' Carbanion Phosphonate Carbanion [(EtO)₂P(O)CHR']⁻ P_reagent->Carbanion H⁺ abstraction Base Base (e.g., NaH) Aldehyde 3-Bromobenzaldehyde (ArCHO) Carbanion->Aldehyde Rate-determining step Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product (E)-Alkene ArCH=CHR' Oxaphosphetane->Product Byproduct Phosphate Byproduct (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct

Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Analyze Starting Material Purity (Aldehyde, Phosphonate) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify_SM Purify Starting Materials (Distill, Recrystallize) Purity_OK->Purify_SM No Check_Conditions 2. Review Reaction Conditions (Base, Solvent, Temp) Purity_OK->Check_Conditions Yes Purify_SM->Check_Purity Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Conditions (Stronger Base, Anhydrous Solvent) Conditions_OK->Optimize_Conditions No Check_Workup 3. Evaluate Workup & Purification Conditions_OK->Check_Workup Yes Optimize_Conditions->Check_Conditions Workup_OK Losses Minimal? Check_Workup->Workup_OK Optimize_Workup Modify Purification (Neutralize Silica, Bisulfite Extraction) Workup_OK->Optimize_Workup No Success Yield Improved Workup_OK->Success Yes Optimize_Workup->Check_Workup

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]

  • Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL: [Link]

  • Title: Horner–Wadsworth–Emmons reaction Source: Grokipedia URL: [Link]

  • Title: Horner-Wadsworth-Emmons reaction | PPTX Source: Slideshare URL: [Link]

  • Title: Stereoselective Wittig Reaction-Overview Source: ChemTube3D URL: [Link]

  • Title: Reactivity and Selectivity in the Wittig Reaction: A Computational Study Source: ResearchGate URL: [Link]

  • Title: Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides Source: ACS Publications URL: [Link]

  • Title: Purifying aldehydes? Source: Reddit URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: Removal of aldehydes from α, β-olefinically unsaturated carboxylic acids Source: Google Patents URL
  • Title: WITTIG REACTION | MECHANISM Source: AdiChemistry URL: [Link]

  • Title: Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Source: Quora URL: [Link]

  • Title: ETHYL CYCLOHEXYLIDENEACETATE Source: Organic Syntheses URL: [Link]

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Method for producing α, β-unsaturated aldehyde compound Source: Google Patents URL
  • Title: Workup: Aldehydes Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Aldol condensation Source: Wikipedia URL: [Link]

  • Title: Aldol Addition and Condensation Reactions (Base-Catalyzed) Source: Master Organic Chemistry URL: [Link]

  • Title: Aldol Condensation Practice Questions Source: Organic Chemistry Tutor URL: [Link]

  • Title: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization Source: The Royal Society of Chemistry URL: [Link]

  • Title: Aldol Addition and Condensation Reactions – Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU Source: Green Chemistry URL: [Link]

  • Title: Triethyl phosphonoacetate Source: Wikipedia URL: [Link]

  • Title: Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins Source: UniCA IRIS - Università degli Studi di Cagliari URL: [Link]

Sources

How to remove triphenylphosphine oxide from Wittig reaction of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting the Removal of Triphenylphosphine Oxide (TPPO) from the Wittig Reaction of 3-(3-Bromophenyl)acrylaldehyde

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist

Welcome to our dedicated guide on a persistent challenge in organic synthesis: the removal of triphenylphosphine oxide (TPPO) from reaction mixtures. The Wittig reaction is a cornerstone of C=C bond formation, yet the stoichiometric generation of TPPO often complicates product isolation, turning a seemingly straightforward transformation into a purification bottleneck.

This guide is specifically tailored to address the purification of This compound , an α,β-unsaturated aldehyde. The presence of this functional group requires careful consideration during workup to avoid degradation, polymerization, or side reactions. We will move beyond simple procedural lists to explain the underlying chemical principles of each technique, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting & FAQs: Isolating this compound
Q1: I've completed my Wittig reaction. Why is the triphenylphosphine oxide (TPPO) so difficult to remove from my product?

A1: The difficulty in separating TPPO from your desired product, this compound, stems from their overlapping physical properties. TPPO is a highly polar, crystalline solid that often has moderate solubility in many organic solvents used for reaction workups, such as ethyl acetate or dichloromethane.[1][2] If your product has similar polarity or solubility characteristics, simple extraction or filtration may be ineffective. The key to successful separation lies in exploiting the subtle but significant differences in their properties, primarily solubility in non-polar solvents and TPPO's ability to act as a Lewis base.

Q2: What is the most straightforward, first-pass method I should attempt for removing TPPO?

A2: For a relatively non-polar product like this compound, the most direct method is selective precipitation/crystallization of TPPO by leveraging its poor solubility in non-polar solvents.[3][4] This should always be your initial approach due to its simplicity and cost-effectiveness.

The underlying principle is to dissolve the crude reaction mixture in a minimal amount of a solvent that solubilizes both your product and TPPO (e.g., dichloromethane or diethyl ether), and then add a non-polar "anti-solvent" (e.g., hexanes or pentane) to force the poorly soluble TPPO to precipitate out.[5]

Q3: Precipitation sounds promising. Can you provide a detailed protocol and a workflow diagram?

A3: Certainly. This technique takes advantage of the low solubility of TPPO in aliphatic hydrocarbons.

  • Concentrate: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid residue.

  • Redissolve: Dissolve this residue in a minimum volume of a moderately polar solvent. Good starting points are diethyl ether or dichloromethane (DCM). The goal is to create a concentrated solution.

  • Precipitate: While stirring vigorously, slowly add a non-polar solvent such as hexanes or pentane (typically 5-10 volumes relative to the solvent used in step 2). You should observe the formation of a white precipitate (TPPO).

  • Cool: To maximize precipitation, cool the flask in an ice bath (0 °C) or a refrigerator for 30-60 minutes.[5]

  • Isolate: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent (e.g., cold hexanes).

  • Analyze: The filtrate now contains your product. Concentrate the filtrate and analyze its purity (e.g., by TLC or ¹H NMR) to determine if a second precipitation cycle or an alternative purification method is necessary. It is common to repeat this procedure 2-3 times to remove the majority of the TPPO.[6][7]

G cluster_workflow Workflow: TPPO Precipitation A Concentrate Crude Reaction Mixture B Dissolve in Minimal Volume of Ether/DCM A->B C Slowly Add Hexanes/Pentane (Anti-Solvent) with Stirring B->C D Cool Mixture (e.g., 0 °C) C->D E Filter to Remove Precipitated TPPO D->E F Collect Filtrate (Contains Product) E->F G Analyze Purity & Concentrate F->G

Workflow for TPPO removal by precipitation.
Q4: The precipitation method helped, but there's still residual TPPO. What is a reliable chromatography-free alternative?

A4: When precipitation is insufficient, a highly effective, scalable, and chromatography-free method is the complexation of TPPO with a metal salt . As a Lewis base, the phosphoryl oxygen of TPPO readily coordinates with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to form insoluble complexes that can be easily filtered off.[1][5][8]

The ZnCl₂(TPPO)₂ adduct is particularly well-known for its low solubility in polar organic solvents like ethanol, making this an excellent choice when your product is soluble in such solvents.[4][9]

Q5: How do I perform the ZnCl₂ precipitation? Are there any compatibility issues with my α,β-unsaturated aldehyde?

A5: The ZnCl₂ method is robust and generally compatible with many functional groups, including aldehydes.[9] The conditions are mild and should not affect the this compound product.

  • Solvent Exchange: Concentrate the crude reaction mixture. If the reaction was not run in a polar solvent, dissolve the residue in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Note: Anhydrous ZnCl₂ is crucial for effectiveness.

  • Complexation: To the ethanolic solution of your crude product, add the ZnCl₂ solution at room temperature. A common and effective ratio is 2 equivalents of ZnCl₂ for every 1 equivalent of TPPO.[4]

  • Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[5] If precipitation is slow, gently scraping the inside of the flask with a glass rod can induce it.

  • Filtration: Filter the mixture to remove the insoluble complex. Wash the filter cake with a small amount of ethanol to recover any occluded product.

  • Product Isolation: Combine the filtrate and washings. Concentrate under reduced pressure to obtain the purified product, which can be further purified if necessary.

G cluster_workflow Workflow: ZnCl₂-TPPO Complexation A Dissolve Crude Mixture in Ethanol B Add 1.8 M ZnCl₂ Solution in Ethanol (2 eq.) A->B C Stir to Precipitate ZnCl₂(TPPO)₂ Complex B->C D Filter to Remove White Solid C->D E Collect Filtrate Containing Purified Product D->E F Concentrate Filtrate to Isolate Product E->F

Workflow for TPPO removal via ZnCl₂ complexation.
Q6: I prefer to use column chromatography. What conditions do you recommend?

A6: Flash column chromatography is a very effective, albeit less scalable, method for separating TPPO. Given the significant polarity difference between your relatively non-polar product and the highly polar TPPO, a good separation is highly achievable.

  • Adsorb: Concentrate the crude mixture and adsorb it onto a small amount of silica gel.

  • Prepare Column: Pack a silica gel column using a non-polar solvent system.

  • Elute: Load the adsorbed sample onto the column. Begin eluting with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 (Hexanes:EtOAc) mixture.

  • Monitor: Your product, this compound, should elute relatively early. The highly polar TPPO will remain strongly adsorbed to the silica at the top of the column.[6][10]

  • Collect: Collect the fractions containing your product and combine them.

  • Isolate: Remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended SolventsTypical Ratio (v/v)Notes
Mobile Phase Hexanes / Ethyl Acetate9:1 → 7:3Start with a low polarity and gradually increase if needed.
Mobile Phase Pentane / Diethyl Ether9:1 → 8:2A good alternative; ether is more polar than ethyl acetate.
Stationary Phase Silica GelN/AStandard 230-400 mesh silica gel is appropriate.
Q7: What is the best purification strategy overall?

A7: There is no single "best" method; the optimal strategy depends on the reaction scale, purity requirements, and available resources. A highly effective and practical approach is often a hybrid method :

  • Perform an initial bulk removal of TPPO using precipitation with hexanes .[5][7]

  • If the resulting product is not sufficiently pure, purify the material from the filtrate using flash column chromatography .

This two-step process minimizes the amount of material that needs to be chromatographed, saving significant time and solvent.

Decision workflow for TPPO purification strategy.
References
  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1323–1324. Available from: [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society, 110(2), 639–640. Available from: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Kumar, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13973–13981. Available from: [Link]

  • MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18), 9931–9936. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]

  • G. Bandoli, et al. (1970). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available from: [Link]

  • ResearchGate. (2010). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. Available from: [Link]

  • Organic Chemistry Help. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link]

  • Google Patents. (n.d.). CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.
  • Reddit. (2018). Removal of triphenylphosphine oxide (TPPO) from product. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar 3-(3-Bromophenyl)acrylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3-(3-bromophenyl)acrylaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of molecules. The unique combination of a polar aldehyde, an electron-withdrawing bromine substituent, and an α,β-unsaturated system presents a distinct set of purification hurdles.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why certain techniques succeed while others fail. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

Answer: This is the most common issue and typically stems from strong interactions between the polar aldehyde and the acidic silanol groups on the silica surface. The cinnamaldehyde backbone is also prone to decomposition on acidic stationary phases.

Potential Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The polar aldehyde group can form strong hydrogen bonds with the acidic silica gel, leading to slow, uneven movement up the column (streaking).[1][2]

  • On-Column Degradation: Silica can act as a mild Lewis acid, potentially catalyzing side reactions, especially if using alcohol-based solvents which can form hemiacetals and acetals.[3]

Table 1: Chromatographic Troubleshooting Strategies

Problem SymptomPotential CauseRecommended Solution(s)
Severe Streaking / Tailing Acidic silica interacting with the polar aldehyde.1. Deactivate the Silica: Add a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent to neutralize the acidic sites on the silica gel. Caution: Aldehydes can be base-sensitive, so use the minimum amount necessary.[3][4] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2][3]
Compound Doesn't Move from Baseline Eluent is not polar enough.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, a dichloromethane/methanol system may be necessary.[5] 2. Consider Reversed-Phase: For extremely polar derivatives, normal-phase may be unsuitable. Reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is a powerful alternative.[6][7]
New Spots Appear During Column Run On-column decomposition or reaction.1. Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent with silica gel, as this can lead to acetal formation.[3] 2. Run the Column Quickly: Minimize the time the compound spends on the silica by using flash chromatography techniques with appropriate air pressure.[8]
Question 2: My product is an oil or a gum that refuses to crystallize. How can I induce crystallization?

Answer: "Oiling out" is a common frustration when purifying polar organic compounds. It occurs when the compound separates from the cooling solvent as a supercooled liquid rather than forming a solid crystal lattice. This is often due to persistent impurities or an inappropriate solvent choice.

Step-by-Step Protocol for Inducing Crystallization:

  • Ensure Purity: First, ensure the compound is reasonably pure (>90%) via NMR or LCMS. Impurities can significantly inhibit crystal formation. If necessary, perform a rapid column filtration to remove major contaminants.[9]

  • Systematic Solvent Screening:

    • Place a small amount of your oily product (10-20 mg) into several small test tubes.

    • Add a few drops of a single solvent to each tube, testing a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol).[10][11]

    • The ideal single solvent will dissolve your compound when hot but show poor solubility when cold.[11][12]

  • Employ a Two-Solvent System: This is often the most effective method for polar compounds.[13]

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane).

    • Slowly add a "bad" (anti-solvent) in which your compound is insoluble (e.g., hexanes, petroleum ether, or water) dropwise until the solution becomes persistently cloudy.[13][14]

    • Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic glass fragments can serve as nucleation sites for crystal growth.[12]

    • Seeding: If you have a tiny amount of solid material, add a "seed crystal" to the cooled, supersaturated solution.

Table 2: Recommended Two-Solvent Systems for Polar Aromatic Aldehydes

"Good" Solvent (High Solubility)"Bad" Solvent (Anti-Solvent)Rationale & Comments
Acetonen-Hexane / Petroleum EtherExcellent general-purpose system. Acetone dissolves the polar compound, while the non-polar alkane induces precipitation.[13]
Ethyl Acetaten-HexaneA slightly less polar option than acetone. Good for compounds of intermediate polarity.
Dichloromethane (DCM)MethanolThis is an interesting case of "reverse" polarity addition. Sometimes dissolving in DCM and layering with methanol can yield crystals.[12]
EthanolWaterA classic choice for highly polar compounds that can tolerate water.[12][13]
Question 3: My yield is very low after purification, and I suspect the compound is degrading. What are the likely degradation pathways and how can I prevent them?

Answer: this compound derivatives are susceptible to several degradation pathways, particularly oxidation and polymerization, which can be accelerated by heat, light, or residual catalysts.

Primary Degradation Pathways:

  • Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, especially when exposed to air over time.[15][16] This is a major source of impurity in older samples.

  • Polymerization/Decomposition: The α,β-unsaturated system is an electron-poor Michael acceptor, making it susceptible to nucleophilic attack and potential polymerization, especially under basic conditions or upon exposure to light.[16][17]

Preventative Measures:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal and long-term storage.

  • Avoid Excessive Heat: When removing solvent via rotary evaporation, use a water bath temperature below 40°C.

  • Protect from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil to prevent light-induced degradation.[16]

  • Use Fresh Solvents: Peroxides in old ether or THF can promote oxidation. Always use freshly opened or distilled solvents.

The diagram below illustrates potential degradation pathways for the target molecule.

G main_compound This compound oxidized_product 3-(3-Bromophenyl)acrylic Acid main_compound->oxidized_product Oxidation polymer Polymer / Decomposition Products main_compound->polymer Michael Addition / Polymerization air_light Air (O₂) Light, Heat air_light->main_compound base_nucleophiles Base / Nucleophiles Light base_nucleophiles->main_compound

Caption: Key degradation pathways for acrylaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: I've tried chromatography and crystallization with little success. Is there a chemical method to purify my aldehyde?

A1: Absolutely. For aldehydes that are difficult to purify by conventional means, forming a sodium bisulfite adduct is an excellent and highly selective chemical purification technique.[15][18] This method leverages the unique reactivity of the aldehyde group.

The Principle: The aldehyde reacts with sodium bisulfite to form a charged, water-soluble salt (the adduct).[19] Non-aldehydic organic impurities remain in the organic phase and can be washed away. The pure aldehyde is then regenerated by adding a base, which reverses the reaction.[15][20] This technique is particularly effective for separating aldehydes from compounds with very similar polarities.[18]

G start Crude Product (Aldehyde + Impurities) in Organic Solvent add_bisulfite Step 1: Add aq. NaHSO₃ Shake Vigorously start->add_bisulfite separation_1 Step 2: Liquid-Liquid Extraction add_bisulfite->separation_1 organic_phase Organic Layer: Non-Aldehydic Impurities (Discard) separation_1->organic_phase Impurities aqueous_phase Aqueous Layer: Water-Soluble Bisulfite Adduct separation_1->aqueous_phase Aldehyde Adduct add_base Step 3: Add Base (e.g., NaOH) until pH > 10 aqueous_phase->add_base separation_2 Step 4: Extract with Fresh Organic Solvent add_base->separation_2 Regenerates Aldehyde final_product Organic Layer: Pure Aldehyde separation_2->final_product Purified Product waste Aqueous Waste separation_2->waste

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Experimental Protocol: Purification via Bisulfite Adduct

  • Adduct Formation: Dissolve the crude mixture containing the aromatic aldehyde in a suitable organic solvent (e.g., 50 mL of ethyl acetate). Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite.[19][20]

  • Extraction: Shake the funnel vigorously for 2-3 minutes. A white precipitate of the adduct may form at the interface.[20] Allow the layers to separate.

  • Isolate Adduct: Separate the two layers. The aldehyde is now in the aqueous phase as the bisulfite adduct. Wash the aqueous layer with a fresh portion of the organic solvent (e.g., 25 mL ethyl acetate) to remove any remaining organic impurities. Discard all organic layers.

  • Regenerate Aldehyde: To the isolated aqueous layer, add a fresh portion of organic solvent (e.g., 50 mL of ethyl acetate). While stirring, slowly add 10% aqueous sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >10.[19]

  • Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: My starting material, 3-bromobenzaldehyde, is present in my final product. What's the best way to remove it?

A2: This is a common issue, especially in reactions like the Wittig or Horner-Wadsworth-Emmons, where conversions may not be 100%. Since 3-bromobenzaldehyde is also an aldehyde but has a different polarity than your larger acrylaldehyde product, you have a few good options:

  • Flash Chromatography: Careful flash chromatography is often sufficient. The starting aldehyde is typically less polar than the acrylaldehyde product and should elute first. Use a shallow gradient (e.g., starting with 5% EtOAc/Hexane and slowly increasing to 15-20%) to maximize separation.[5][21]

  • Bisulfite Adduct Formation: This method is highly effective here. Both your product and the starting material will form an adduct. However, this is still a purification step that will remove non-aldehydic impurities (like triphenylphosphine oxide from a Wittig reaction), which might be co-eluting with your product.[19]

  • Recrystallization: If the concentration of the starting material is low (<5%), a carefully chosen recrystallization can leave the more soluble impurity behind in the mother liquor.[9][22]

Q3: What are the typical byproducts from a Wittig synthesis of this compound, and how do I remove triphenylphosphine oxide (TPPO)?

A3: The Wittig reaction is a common method for synthesizing α,β-unsaturated aldehydes.[23][24] The primary byproduct is triphenylphosphine oxide (TPPO), which can be notoriously difficult to remove due to its moderate polarity and high crystallinity.

Strategies for TPPO Removal:

  • Chromatography: TPPO has an Rf that often overlaps with moderately polar products in standard EtOAc/Hexane systems. Sometimes, switching to a Dichloromethane/Methanol system can improve separation.

  • Crystallization: TPPO is highly soluble in solvents like diethyl ether and pentane, while your polar product is likely insoluble. Triturating (slurrying) your crude product with cold diethyl ether can often wash away a significant amount of TPPO.

  • Aqueous Extraction (pH dependent): While TPPO itself is not water-soluble, it can be protonated under strongly acidic conditions. Washing your organic solution with 1M HCl can sometimes help pull a small amount into the aqueous phase. Conversely, TPPO can be precipitated from a solution in toluene by the addition of a non-polar solvent like hexane.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. [Video]. YouTube.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29).
  • Crystallization Solvents.pdf. (n.d.).
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (n.d.). Benchchem.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments.
  • Technical Support Center: Workup and Purification of Polar Formyl
  • 3-(3-Bromo-4-fluorophenyl)acrylaldehyde for sale. (n.d.). Vulcanchem.
  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Running a flash column. (2025, March 21). Chemistry LibreTexts.
  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Sample Lab Report - The Wittig Reaction. (n.d.). EduBirdie.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). [Video]. YouTube.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. r/Chempros.
  • Purifying ionic compounds by flash column chrom
  • Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. (n.d.). Cram.
  • This compound Research Compound. (n.d.). Benchchem.
  • Wittig Reaction - Common Conditions. (n.d.). organic-chemistry.org.
  • Flash Column Chromatography. (2023, March 13). [Video]. YouTube.
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.
  • Guide for crystallization. (n.d.).
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8).
  • Wittig Synthesis of Alkenes. (2013, November 16). Odinity.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • LC Purification Troubleshooting Guide. (n.d.).
  • 15185-59-8|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Investigation of Cinnamaldehyde Derivatives as Potential Organic UV Filters. (2022, March 14). Journal of Chemistry.
  • 17.6: α,β-Unsaturated Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts.
  • Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. (2017, July 27). PLOS ONE.
  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applic
  • Cinnamaldehyde and cinnamaldehyde derivatives reduce virulence in Vibrio spp. by decreasing the DNA-binding activity of the quorum sensing response regulator LuxR. (2008, September 16). PubMed Central.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • (PDF) Degradation Pathway. (2017, March 31).
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
  • a-Bromocinnamaldehyde 98 5443-49-2. (n.d.). Sigma-Aldrich.
  • (E)-3-(4-Bromophenyl)acrylaldehyde. (n.d.). TargetMol.
  • 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. (2014, July 26). Chemistry LibreTexts.

Sources

Technical Support Center: Stability and Handling of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(3-Bromophenyl)acrylaldehyde (CAS No: 15185-59-8). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this key research compound during storage and handling. As a cinnamaldehyde analogue, its α,β-unsaturated aldehyde (enal) moiety is critical for its biological activity, making the prevention of degradation paramount for reproducible experimental outcomes.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

To ensure maximum stability and prevent degradation, the compound should be stored under the conditions summarized in the table below.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature Store in a freezer at -20°C.[1][2]Minimizes the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).[1]The aldehyde group is highly susceptible to oxidation by atmospheric oxygen.[1][5]
Light Protect from light using an amber or opaque vial.[1]UV light can catalyze oxidation and polymerization reactions.[6]
Container Tightly sealed container.[7][8]Prevents exposure to moisture and atmospheric oxygen.

Q2: Why is an inert atmosphere so critical for this compound?

The aldehyde functional group in this compound is readily oxidized, especially because it is part of a conjugated system. In the presence of atmospheric oxygen, the aldehyde can be converted to the corresponding carboxylic acid, 3-(3-bromophenyl)acrylic acid.[1][6] This oxidation is a primary degradation pathway that eliminates the compound's intended reactivity and biological function. Studies on cinnamaldehyde show it is very unstable in an oxygen atmosphere but stable under nitrogen.[5] Using an inert gas like argon or nitrogen displaces oxygen from the container's headspace, effectively preventing this oxidative degradation.[1]

Q3: Should I store the compound as a neat solid or in a solvent?

Both methods have their merits, depending on experimental frequency and duration of storage.

  • Neat Solid (Recommended for Long-Term Storage): Storing the compound as a solid powder at -20°C under an inert atmosphere is the best practice for long-term stability.[2] This minimizes solvent-related degradation pathways.

  • In Solution (for Frequent Use): If you use the compound frequently, preparing a concentrated stock solution can be more convenient. However, aldehydes in solution can be less stable. For short-to-medium term storage, use a dry, aprotic solvent. Some suppliers note that in-solvent storage should be at -80°C for up to one year.[2] Interestingly, for some aliphatic aldehydes, dilution in a primary alcohol like ethanol can form more stable hemi-acetals, which remain in equilibrium with the aldehyde.[9] However, this may not be suitable for all experimental systems and should be validated first.

Q4: What are the visible signs that my this compound may have degraded?

While analytical confirmation is necessary, visual cues can indicate potential degradation. The pure compound is typically a pale yellow to yellow crystal or powder. Signs of degradation include:

  • Color Change: Darkening of the material.

  • Change in Physical Form: The powder may become clumpy, oily, or gummy, which can suggest polymerization.

  • Reduced Solubility: Difficulty dissolving the compound in a solvent where it was previously soluble.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve issues related to compound stability.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This is a primary indicator of potential degradation. The aldehyde's enal moiety is often crucial for its mechanism of action, such as acting as a covalent inhibitor.[1] If this group is oxidized or has polymerized, the compound's biological activity will be compromised.

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results check_storage Step 1: Verify Storage Conditions (-20°C, Inert Gas, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok Yes storage_bad Storage Conditions Incorrect check_storage->storage_bad No check_age Step 2: Check Compound Age and Handling History analytical_check Step 3: Perform Analytical Check (TLC, HPLC, or GC-MS) check_age->analytical_check degradation_detected Degradation Detected analytical_check->degradation_detected Yes no_degradation No Degradation Detected analytical_check->no_degradation No storage_ok->check_age remediate_storage Action: Remediate Storage (Purge with N2, re-seal, store at -20°C). Consider ordering fresh stock. storage_bad->remediate_storage discard Action: Discard old stock. Order fresh compound. degradation_detected->discard troubleshoot_assay Conclusion: Compound is likely stable. Troubleshoot other experimental parameters. no_degradation->troubleshoot_assay

Troubleshooting inconsistent experimental results.

Problem: I see a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram.

This strongly suggests the formation of the corresponding carboxylic acid, which is a common degradation product.[6][10] Carboxylic acids are significantly more polar than their parent aldehydes, causing them to have lower Rf values on normal-phase TLC and potentially different retention times in reversed-phase HPLC. Mass spectrometry (GC-MS or LC-MS) can confirm this by identifying a mass corresponding to the oxidized product.[5][11]

Protocols for Handling and Stability Assessment

Adherence to strict protocols from the moment of receipt is the best way to prevent degradation.

Protocol 1: Recommended Procedure for Receiving and Storing New Compound

This workflow ensures the compound is stored under optimal conditions from the start.

Receiving_Workflow start Receive Compound Shipment equilibrate Allow sealed container to equilibrate to room temperature in a desiccator. start->equilibrate inert_env Move container into an inert atmosphere environment (glovebox or glove bag). equilibrate->inert_env inspect Visually inspect compound for signs of degradation. inert_env->inspect aliquot Aliquot powder into smaller, pre-weighed amber glass vials. inspect->aliquot purge Backfill each vial with Argon or Nitrogen gas. aliquot->purge seal Seal vials tightly with PTFE-lined caps. purge->seal label_store Label vials clearly and place in a designated freezer box. seal->label_store store Store box at -20°C. label_store->store

Workflow for receiving and storing the compound.
Protocol 2: Forced Degradation Study for Method Validation

To develop a stability-indicating analytical method, a forced degradation study is essential.[12][13][14] This involves intentionally stressing the compound to generate potential degradants.

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose separate aliquots of the solution to various stress conditions as outlined by ICH guidelines.[13][15]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-4 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 4-8 hours.

    • Thermal: Heat the solid powder at 70°C for 24 hours.

    • Photolytic: Expose the solution to a calibrated light source (per ICH Q1B) for a defined period.

  • Neutralize and Analyze: Neutralize the acid/base samples. Analyze all stressed samples alongside a non-stressed control sample using a high-resolution analytical technique like HPLC-UV or LC-MS.[11][12]

  • Evaluate: The goal is to achieve 5-20% degradation.[15] The analytical method is considered "stability-indicating" if it can resolve the parent compound peak from all degradant peaks.

Protocol 3: Quantitative Purity Check via HPLC-UV

This protocol allows for the routine assessment of compound purity.

  • System: A reversed-phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., near its λmax).

  • Sample Preparation: Carefully prepare a standard solution of known concentration from a trusted or new batch of the compound. Prepare a sample of the lot at the same concentration.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak (relative to an internal standard, if used) indicates degradation. The percentage purity can be calculated based on the relative peak areas.

Primary Degradation Pathways

Understanding the likely chemical transformations is key to preventing them.

Degradation_Pathways Compound This compound Oxidation Oxidation (O2, Light) Compound->Oxidation Susceptible Aldehyde Group Polymerization Polymerization (Heat, Light) Compound->Polymerization Activated Alkene Acid 3-(3-Bromophenyl)acrylic Acid (Primary Degradant) Oxidation->Acid Polymer Oligomers/Polymers (Inactive) Polymerization->Polymer

Primary degradation pathways for the compound.

By implementing these storage, handling, and verification procedures, researchers can significantly mitigate the risk of degradation, ensuring the integrity of their experiments and the reliability of their results.

References
  • Benchchem. (n.d.). This compound Research Compound.
  • Sigma-Aldrich. (n.d.). (E)-3-(4-Bromophenyl)acrylaldehyde.
  • Wikipedia. (2024). Cinnamaldehyde. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Collet, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
  • Creative Proteomics. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 3-Bromobenzaldehyde.
  • Reyes-Ávila, A., et al. (2024). Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. Food Chemistry, 449, 138443.
  • TargetMol. (n.d.). (E)-3-(4-Bromophenyl)acrylaldehyde.
  • Zhang, L., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. Scientific Reports, 10, 8345.
  • Das, S., et al. (2021).
  • ResearchGate. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from [Link]

  • Arctom. (n.d.). 3-(4-Bromophenyl)acrylaldehyde.
  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Science.gov. (n.d.). quantitatively determine aldehydes: Topics. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • ResearchGate. (2019). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • PubMed. (2007). Degradation pathways of decabromodiphenyl ether during hydrothermal treatment. Retrieved from [Link]

  • ResearchGate. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Heck Coupling of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Heck coupling of 3-(3-Bromophenyl)acrylaldehyde. Here, we delve into common issues leading to low product yield and provide experimentally-grounded solutions. Our approach is rooted in a deep understanding of the reaction mechanism to empower you to make informed decisions for successful reaction optimization.

Troubleshooting Guide: Q&A Format

This section directly addresses specific problems you might be facing in the lab. We move beyond simple procedural steps to explain the "why" behind each recommendation.

Question 1: I am observing very low conversion of my starting material, this compound. What are the likely causes and how can I address them?

Low conversion is a frequent hurdle in Heck reactions, particularly with moderately reactive aryl bromides. The root cause often lies in the efficiency of the catalytic cycle. Let's break down the possibilities:

A1: Inefficient Catalyst Activation or Decomposition

The true catalyst in the Heck reaction is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1][2] Failure to efficiently generate and maintain the Pd(0) state will stall the catalytic cycle.

  • The Problem: The reduction of Pd(II) to Pd(0) might be incomplete, or the generated Pd(0) may be unstable and precipitate as inactive palladium black.[3][4]

  • The Solution:

    • Choice of Precatalyst: While Pd(OAc)₂ is common, consider using a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to bypass the reduction step.[1] However, be aware that Pd(PPh₃)₄ can be sensitive to air and moisture.[5]

    • Role of Ligands: Phosphine ligands are not just spectators; they play a crucial role in stabilizing the Pd(0) catalyst and facilitating the oxidative addition step.[6] For aryl bromides, a more electron-rich and bulky phosphine ligand can enhance catalytic activity.[7][8]

    • Atmosphere Control: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.

A2: Suboptimal Ligand Choice for Aryl Bromide Activation

The oxidative addition of the aryl bromide to the Pd(0) center is a critical step in the catalytic cycle.[1][9] The electronic and steric properties of the phosphine ligand directly influence the rate of this step.

  • The Problem: Triphenylphosphine (PPh₃) is a standard ligand but may not be optimal for the less reactive C-Br bond compared to a C-I bond.

  • The Solution:

    • Ligand Screening: Experiment with more electron-rich and sterically demanding phosphine ligands. These ligands can increase the electron density on the palladium center, promoting oxidative addition.[7]

    • Consider Bidentate Ligands: Bidentate phosphine ligands can form more stable complexes with palladium, potentially preventing catalyst decomposition and leading to higher yields.[7]

A3: Incorrect Base Selection or Insufficient Amount

The base plays a dual role in the Heck reaction: it neutralizes the hydrogen halide (HBr in this case) produced during the reaction to regenerate the active catalyst and can also aid in the initial reduction of the Pd(II) precatalyst.[2][10]

  • The Problem: An inappropriate base can lead to side reactions or may not be strong enough to effectively drive the reaction forward.

  • The Solution:

    • Base Strength: For aryl bromides, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than organic amine bases like triethylamine (Et₃N).[1][11]

    • Stoichiometry: Ensure you are using a stoichiometric amount of base, typically 1.2 to 2 equivalents relative to the aryl bromide.

A4: Inappropriate Solvent Choice

The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[12]

  • The Problem: A non-polar solvent may not be suitable for the polar intermediates in the Heck catalytic cycle.

  • The Solution:

    • Polar Aprotic Solvents: Highly polar and aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally the preferred choice for Heck reactions as they can stabilize charged intermediates.[12][13]

    • Solvent Quality: Be aware that solvents like NMP can form hydroperoxides upon exposure to air, which can oxidize and deactivate the phosphine ligand.[6] Using high-purity, degassed solvents is crucial.

Question 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize their formation?

Side product formation is a clear indicator that alternative reaction pathways are competing with the desired Heck coupling. Understanding these pathways is key to suppressing them.

A1: Reductive Heck Product Formation

Instead of undergoing β-hydride elimination to form the desired alkene, the intermediate alkylpalladium(II) species can be intercepted by a hydride source, leading to a saturated product.[7][14]

  • The Problem: The presence of a hydride source in the reaction mixture can lead to the formation of 3-(3-bromophenyl)propanal.

  • The Solution:

    • Choice of Base and Solvent: Certain bases and solvents can act as hydride donors. If you suspect this is an issue, switching to a different base or solvent system may be beneficial.

A2: Alkene Isomerization

The β-hydride elimination step can be reversible, leading to re-addition of the hydridopalladium(II) species to the alkene in a different orientation, resulting in isomerization of the double bond.[4][15]

  • The Problem: You may observe the formation of isomers of your desired product.

  • The Solution:

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor isomerization. Monitor the reaction progress and aim to stop it once the starting material is consumed.

    • Additives: The addition of certain salts, like silver salts, can facilitate the reductive elimination of H-X and minimize alkene isomerization.[15]

A3: Homocoupling of the Aryl Bromide

Under certain conditions, the aryl bromide can couple with itself to form a biaryl byproduct.

  • The Problem: You may observe the formation of 3,3'-dibromobiphenyl.

  • The Solution:

    • Ligand-to-Palladium Ratio: A high ligand-to-palladium ratio can sometimes promote homocoupling. Optimizing this ratio is important.

    • Reaction Temperature: Lowering the reaction temperature may help to disfavor this side reaction.

Experimental Protocols & Data Presentation

To aid in your optimization efforts, here are some suggested starting points and a table to organize your experimental parameters.

General Experimental Protocol for Heck Coupling of this compound
  • To a dry reaction vessel, add this compound (1.0 eq.), the alkene coupling partner (1.1-1.5 eq.), the chosen base (1.2-2.0 eq.), and the palladium catalyst (0.5-5 mol%).

  • If using a solid ligand, add it at this stage (typically in a 1:2 to 1:4 palladium-to-ligand ratio).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Proceed with a standard aqueous work-up and purify the product by column chromatography.

Table 1: Suggested Screening Parameters for Optimization
Parameter Condition 1 (Starting Point) Condition 2 Condition 3 Condition 4
Palladium Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (1 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Ligand PPh₃ (4 mol%)P(o-tol)₃ (4 mol%)BINAP (2 mol%)XPhos (2 mol%)
Base Et₃N (1.5 eq.)K₂CO₃ (2.0 eq.)Cs₂CO₃ (2.0 eq.)DBU (1.5 eq.)
Solvent DMFNMPTolueneAcetonitrile
Temperature 100 °C80 °C120 °CRoom Temperature

Visualizing the Heck Catalytic Cycle

A firm grasp of the reaction mechanism is invaluable for troubleshooting. The following diagram illustrates the key steps in the Heck catalytic cycle.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂X OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene PiComplex [Ar-Pd(II)L(Alkene)]⁺X⁻ AlkeneCoord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd R-Alkyl-Pd(II)LX MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [HPd(II)L(Product)]⁺X⁻ BetaElim->ProdComplex ProdComplex->AlkylPd Reversible RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 - BH⁺X⁻

Caption: The catalytic cycle of the Heck reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the base in the Heck reaction? The base is essential for neutralizing the hydrogen halide (HX) that is formed during the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst.[2][10] Some bases can also assist in the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[10]

  • Q2: How do I choose the right palladium source? Palladium(II) acetate (Pd(OAc)₂) is a common and relatively stable precatalyst that is reduced in situ to the active Pd(0) species.[1] For reactions that are sensitive to the reduction step, using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous.[1]

  • Q3: Can I run a Heck reaction without a phosphine ligand? Ligand-free Heck reactions are possible, particularly with highly reactive aryl iodides.[3] However, for less reactive aryl bromides, a ligand is generally required to stabilize the palladium catalyst and facilitate the oxidative addition step.[6] In some cases, additives like quaternary ammonium salts can stabilize the catalyst in the absence of a phosphine ligand.[11]

  • Q4: What is a typical work-up procedure for a Heck reaction? After the reaction is complete, it is typically cooled to room temperature and diluted with an organic solvent like ethyl acetate or dichloromethane. The mixture is then filtered through a pad of celite to remove the heterogeneous palladium catalyst. The filtrate is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography.

  • Q5: My starting material is an electron-deficient alkene. How does this affect the reaction? Electron-deficient alkenes, such as acrylates and acrylaldehydes, are excellent substrates for the Heck reaction.[1] The electron-withdrawing group polarizes the double bond, which facilitates the migratory insertion step of the catalytic cycle.[13]

References

Sources

Minimizing byproducts in the aldol condensation of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aldol condensation of 3-(3-Bromophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproducts and optimizing this crucial reaction. This resource is built on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction: The Challenge of Selectivity

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4] When reacting this compound, an α,β-unsaturated aldehyde, with another carbonyl compound, the goal is typically to form a specific, desired product. However, the reactivity of the starting materials and intermediates can lead to a variety of byproducts, complicating purification and reducing the yield of the target molecule.[2] Understanding the underlying mechanisms of these side reactions is paramount to developing a robust and selective process.

This guide will address common issues encountered during the aldol condensation of this compound, providing a structured approach to troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of a self-condensation byproduct from my ketone starting material. How can I prevent this?

A1: Self-condensation of the ketone is a common side reaction, especially under basic conditions.[1][2][5] It occurs when the enolate of your ketone attacks another molecule of the same ketone instead of the desired this compound.

Root Cause Analysis:

  • Relative Reactivity: Aldehydes are generally more reactive electrophiles than ketones.[6][7] However, if the concentration of the ketone enolate is high, it can react with the more abundant unreacted ketone.

  • Reaction Conditions: Standard basic conditions (e.g., NaOH or KOH in a protic solvent) generate the enolate in equilibrium, meaning both the enolate and the unreacted ketone are present simultaneously, facilitating self-condensation.

Solutions:

  • Slow Addition of the Ketone: A highly effective strategy is to add the ketone slowly to the reaction mixture containing the this compound and the base.[6] This keeps the instantaneous concentration of the enolizable ketone low, favoring its reaction with the more electrophilic aldehyde.

  • Pre-formation of the Enolate with a Strong, Non-Nucleophilic Base: For complete control, you can pre-form the enolate of the ketone using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures before adding the this compound.[5][6] This ensures that the ketone is fully converted to its enolate, eliminating the possibility of self-condensation.

  • Choice of Aldehyde: this compound, being an aromatic aldehyde derivative, is a good electrophile and lacks α-hydrogens, preventing it from undergoing self-condensation.[6][8]

Q2: I am observing the formation of byproducts that I suspect are from a Cannizzaro reaction. Is this possible, and how can I avoid it?

A2: Yes, the Cannizzaro reaction is a potential side reaction for aldehydes that lack α-hydrogens, such as this compound, especially under strongly basic conditions.[9][10][11] This disproportionation reaction results in the formation of the corresponding alcohol and carboxylic acid.[9][10][11]

Root Cause Analysis:

  • Strongly Basic Conditions: The Cannizzaro reaction is typically promoted by concentrated strong bases (e.g., NaOH, KOH).[9][10]

  • Absence of α-Hydrogens: this compound does not have hydrogens on the carbon alpha to the carbonyl group, making it a candidate for the Cannizzaro reaction.

Solutions:

  • Use Milder Basic Conditions: Opt for weaker bases or lower concentrations of strong bases. Catalytic amounts of a base are often sufficient for the aldol condensation without promoting the Cannizzaro reaction.

  • Temperature Control: The Cannizzaro reaction often requires higher temperatures.[12] Maintaining a lower reaction temperature can favor the aldol pathway.

  • Crossed Cannizzaro Reaction: If you are using another non-enolizable aldehyde, such as formaldehyde, be aware of the crossed Cannizzaro reaction, where one aldehyde is oxidized and the other is reduced.[9][11]

Q3: My desired aldol product seems to be reacting further, leading to a complex mixture. What could be happening?

A3: The initial β-hydroxy carbonyl product of the aldol addition can undergo further reactions, especially if the reaction is heated or run for an extended period.[13] Additionally, the α,β-unsaturated nature of your starting material and product can lead to conjugate additions.

Potential Subsequent Reactions:

  • Dehydration: The β-hydroxy aldol addition product can easily dehydrate (lose a molecule of water) under basic or acidic conditions, especially with heating, to form a more conjugated α,β-unsaturated carbonyl compound.[1][7][13] This is the "condensation" part of the aldol condensation.

  • Michael Addition: The enolate from your ketone can act as a Michael donor and add to the β-carbon of the α,β-unsaturated product in a 1,4-conjugate addition.[14][15][16] This can lead to the formation of a larger, more complex molecule.

  • Robinson Annulation: If the product of a Michael addition can undergo an intramolecular aldol condensation, a new ring can be formed in a process called the Robinson annulation.[14]

Solutions:

  • Control Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction before significant byproduct formation occurs.[6][17] Lowering the temperature can also help to slow down these subsequent reactions.

  • Isolate the Aldol Adduct: If the dehydrated product is not desired, stopping the reaction before dehydration occurs is crucial. This often means running the reaction at a lower temperature and for a shorter duration.

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants can minimize the chances of the product reacting further with unreacted starting materials.

Frequently Asked Questions (FAQs)

Q: What is the role of the solvent in minimizing byproducts?

A: The choice of solvent can significantly impact the reaction's outcome. Protic solvents like ethanol or water can participate in proton transfer steps and may favor certain side reactions. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are often used with strong bases like LDA to ensure the stability of the enolate.[18] The solubility of reactants and intermediates in the chosen solvent is also a critical factor to consider for a homogeneous reaction mixture.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your aldol condensation.[6][17] By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product. This allows you to quench the reaction at the optimal time to maximize the yield of your desired product and minimize the formation of byproducts.

Q: What are the best practices for purifying the final product?

A: The purification strategy will depend on the physical properties of your product and the nature of the byproducts.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification.[6][19] You will need to screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For liquid products or complex mixtures of solids, column chromatography on silica gel is a powerful purification technique.[18][20] A suitable eluent system can be determined by TLC analysis.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Aldol Condensation
  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and a suitable solvent (e.g., ethanol).

  • In a separate container, prepare a solution of the base (e.g., 10% aqueous NaOH).

  • Slowly add the ketone (1.0-1.2 equivalents) to the aldehyde solution while stirring.

  • Add the basic solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 10% HCl) to a slightly acidic pH.[6]

  • Isolate the crude product by filtration if it is a solid, or by extraction with an organic solvent if it is a liquid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Directed Aldol Condensation using LDA
  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the diisopropylamine solution and stir for 30 minutes to generate LDA.

  • Slowly add the ketone (1.0 equivalent) to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the enolate solution at -78 °C.

  • Allow the reaction to proceed at -78 °C, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Aldol Condensation and Potential Side Reactions

Aldol_Byproducts Start This compound + Ketone Aldol_Add β-Hydroxy Carbonyl (Aldol Adduct) Start->Aldol_Add Aldol Addition Self_Cond Ketone Self-Condensation Product Start->Self_Cond [Ketone Enolate] + Ketone Cannizzaro Alcohol + Carboxylic Acid (Cannizzaro Products) Start->Cannizzaro Strong Base Aldol_Cond α,β-Unsaturated Carbonyl (Desired Product) Aldol_Add->Aldol_Cond Dehydration (Heat) Michael_Add Michael Addition Product Aldol_Cond->Michael_Add + Ketone Enolate (Conjugate Addition)

Caption: Potential reaction pathways in the aldol condensation of this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Problem {Problem Identification|Low Yield / Byproduct Formation} Analysis Byproduct Analysis TLC NMR MS Problem->Analysis Self_Cond_Path Self-Condensation? Slow Ketone Addition Use LDA Analysis->Self_Cond_Path Yes Cannizzaro_Path Cannizzaro Reaction? Milder Base Lower Temp. Analysis->Cannizzaro_Path Yes Further_React_Path Further Reaction? Control Time/Temp. Isolate Adduct Analysis->Further_React_Path Yes Optimization Reaction Optimization Self_Cond_Path->Optimization Cannizzaro_Path->Optimization Further_React_Path->Optimization

Caption: A logical workflow for troubleshooting byproduct formation.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Base Catalytic NaOH/KOH or LDAMinimize Cannizzaro reaction; achieve selectivity.
Temperature 0 °C to Room TemperatureAvoid dehydration and other side reactions.
Reactant Addition Slow addition of ketoneMinimize ketone self-condensation.
Solvent Ethanol (for catalytic base) or THF (for LDA)Ensure solubility and compatibility with the base.
Monitoring TLCTrack reaction progress to determine the optimal endpoint.

References

  • Sathee Forum. (2024). Explain the self and cross Aldol Condensation reaction. Sathee Forum. Retrieved from [Link]

  • Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. Retrieved from [Link]

  • Wikipedia. (2024). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • List, B., & Maruoka, K. (Eds.). (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tech Info. Cole-Parmer. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Wikipedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. University of Wisconsin. Retrieved from [Link]

  • Quora. (2020). What is retroaldol mechanism of cinnamaldehyde?. Quora. Retrieved from [Link]

  • Quora. (2018). What is the chemical reaction of cinnamaldehye and acetone?. Quora. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 21.10: Conjugate Additions: The Michael Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023). Video: Conjugate Addition of Enolates: Michael Addition. JoVE. Retrieved from [Link]

  • University of Richmond Scholarship Repository. (n.d.). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Will cinnamaldehyde undergo self-aldol condensation?. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamaldehyde. Wikipedia. Retrieved from [Link]

  • YouTube. (2016). Aldol Condensation Reaction Shortcut by Leah4sci. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation | PDF | Aldehyde | Ketone. Scribd. Retrieved from [Link]

  • Reddit. (2022). Purpose of Aldol condensation and Michael addition?. Reddit. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Aldol Condensation Practice Questions. Organic Chemistry Tutor. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. CSUB. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions - Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Multiple Michael/aldol reaction. Wikipedia. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Magritek. Retrieved from [Link]

  • picoSpin. (n.d.). picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. picoSpin. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8). This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues encountered during the synthesis and scale-up of this key chemical intermediate. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel anti-cancer agents, where the α,β-unsaturated aldehyde (enal) moiety is often a critical structural feature for biological activity.[1]

This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and a comparative analysis of common synthetic routes.

General Questions & Compound Handling

Q1: How should this compound be stored? Is it stable?

A: this compound is a cinnamaldehyde analogue and, like many aldehydes, can be sensitive to air and light.[2] Over time, the aldehyde group can oxidize to the corresponding carboxylic acid, 3-(3-Bromophenyl)acrylic acid.[1] For long-term storage, it is recommended to keep the compound in an inert atmosphere (e.g., under argon or nitrogen) and store it in a freezer at or below -20°C.[3][4] While the compound itself is relatively stable, some functionalized derivatives, particularly those with nitro groups, can exhibit isomer-dependent stability in solution.[1]

Q2: What are the main synthetic routes to prepare this compound?

A: There are three primary methods employed for the synthesis of this compound, each with distinct advantages and challenges:

  • Wittig Reaction: Involves the reaction of 3-bromobenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde.[1][2]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (like 3-bromoiodobenzene or 3-bromophenylboronic acid) and an olefin such as acrolein.[1][5][6]

  • Aldol or Claisen-Schmidt Condensation: A base-catalyzed reaction between 3-bromobenzaldehyde and acetaldehyde.[1][7]

The choice of method often depends on factors like desired yield, scalability, cost of reagents, and the technical complexity of the procedure.[1][8]

Method Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on key project requirements.

Synthesis_Route_Selection start Project Goal: Synthesize this compound q1 Primary Driver? start->q1 high_yield High Yield & Substrate Scope q1->high_yield Yield cost_effective Cost-Effectiveness & Simplicity q1->cost_effective Cost scalability Large-Scale Production q1->scalability Scale heck Recommend: Heck Reaction high_yield->heck Best option wittig Consider: Wittig Reaction (Alternative to Heck) high_yield->wittig Good alternative if metal-free conditions are needed aldol Recommend: Aldol Condensation cost_effective->aldol heck_scale Recommend: Heck Reaction (High Scalability) scalability->heck_scale

Caption: Decision tree for selecting a synthetic route.

Comparative Analysis of Synthetic Methods
MethodTypical YieldCostScalabilityComplexityKey Considerations
Wittig Reaction ~83%ModerateModerateHighRequires anhydrous/air-free techniques for ylide preparation. Triphenylphosphine oxide byproduct can complicate purification.[1]
Heck Reaction Up to 88%HighHighModerateRequires expensive palladium catalyst and ligands. Optimization of catalyst system is crucial.[1][8]
Aldol Condensation ~57%LowModerateLowLower yield. Risk of side reactions (e.g., Cannizzaro) if conditions are not carefully controlled.[1][7]
*Yields reported for analogous substrates.[1]
Troubleshooting Guide: The Wittig Reaction

The Wittig reaction is a robust method for olefination but is sensitive to several factors.[2][9]

Q3: My Wittig reaction has a very low yield. What are the most common causes?

A: Low yields in the Wittig synthesis of this compound can stem from several issues.[10]

  • Poor Ylide Formation: The ylide is the key nucleophile. Its formation can be hampered by an inappropriate or weak base for the phosphonium salt used, or the presence of moisture, which quenches the ylide.[10] For non-stabilized ylides, strong bases like n-BuLi or NaH are necessary.[10] Always use fresh, high-quality base and anhydrous solvents.[10]

  • Ylide Instability: Some ylides, particularly unstabilized ones, are sensitive to moisture and oxygen and can decompose before reacting.[10] It is crucial to use flame-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Generating the ylide in situ in the presence of the aldehyde can sometimes mitigate stability issues.[10][11]

  • Poor Aldehyde Quality: The starting material, 3-bromobenzaldehyde, can oxidize to the unreactive carboxylic acid or polymerize upon storage.[2][9] It is advisable to use freshly purified or high-purity aldehyde for the reaction.

  • Side Reactions: Enolization of the aldehyde or other unintended reactions can consume starting materials and reduce the yield.[10]

Q4: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my product. What is the best purification strategy?

A: The removal of TPPO is a classic challenge in Wittig reactions due to its similar polarity to many alkene products.[10]

  • Column Chromatography: This is the most common method. A carefully selected solvent system (e.g., petroleum ether:ethyl acetate = 5:1 or 6:1) can effectively separate the product from TPPO.[1]

  • Recrystallization: If the product is a solid, recrystallization can be effective. TPPO is more soluble in solvents like propanol compared to the desired alkene product, which allows for its removal.[12]

  • Alternative Reactions: For challenging separations, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct generated in the HWE reaction is water-soluble, which greatly simplifies the purification process.[2][10]

Workflow for a Typical Wittig Reaction

Wittig_Workflow cluster_Ylide_Prep Ylide Preparation (Inert Atmosphere) cluster_Reaction Reaction with Aldehyde cluster_Workup Workup & Purification p_salt Phosphonium Salt in Anhydrous Solvent cool_0C Cool to 0°C or -78°C p_salt->cool_0C add_base Add Strong Base (e.g., n-BuLi) Dropwise cool_0C->add_base stir Stir 30-60 min (Observe Color Change) add_base->stir add_aldehyde Slowly Add 3-Bromobenzaldehyde Solution stir->add_aldehyde warm_rt Allow to Warm to RT & Stir (Monitor by TLC) add_aldehyde->warm_rt quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) warm_rt->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for the Wittig reaction.

Troubleshooting Guide: The Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation but requires careful optimization of the catalytic system.[13][14]

Q5: My Heck reaction is slow or fails to proceed. What should I check?

A: Several factors can inhibit a Heck reaction:

  • Catalyst Activity: The active catalyst is a Pd(0) species.[14] If you are starting with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the reaction. The choice of phosphine ligand is also critical and can affect both catalyst stability and reactivity.[14]

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[15] Common bases include K₂CO₃, Et₃N, or Bu₄N⁺OAc⁻. The choice of base can be substrate-dependent, and an inappropriate base can lead to incomplete reaction.[1][15]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[1][5] The solvent can influence catalyst solubility and stability.

  • Substrate Purity: Impurities in the 3-bromoiodobenzene or acrolein can poison the palladium catalyst. Ensure starting materials are pure.

Troubleshooting Guide: Aldol / Claisen-Schmidt Condensation

This classic reaction is cost-effective but can be prone to side reactions if not properly controlled.[7]

Q6: My Claisen-Schmidt condensation is producing significant byproducts, including a solid I suspect is from a Cannizzaro reaction. How can I improve selectivity?

A: The Cannizzaro reaction is a common side reaction when an aldehyde without α-hydrogens (like 3-bromobenzaldehyde) is treated with a strong base, leading to disproportionation into an alcohol and a carboxylate.[7]

  • Use a Milder Base: Instead of strong bases like NaOH, consider using a milder base such as sodium carbonate.[7]

  • Control Reagent Addition: The order and rate of addition are critical. A common successful strategy is to slowly add the acetaldehyde to a cooled mixture of the 3-bromobenzaldehyde and the base.[7] This maintains a low concentration of the enolizable acetaldehyde, favoring the desired cross-condensation over side reactions.

  • Temperature Control: Maintain a low temperature (e.g., 0-5°C) during the addition and initial reaction phase to minimize side reactions.[7]

Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction (Generalized) [1]
  • Ylide Preparation: Under an inert nitrogen atmosphere, suspend (triphenylphosphoranylidene)acetaldehyde (1.1 mmol) in anhydrous toluene (8 mL) in a flame-dried flask.

  • Reaction: Add 3-bromobenzaldehyde (1.0 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent to yield this compound.

Protocol 2: Synthesis via Heck Reaction (Adapted from Analogous Substrates) [1][5]
  • Catalyst Preparation: In a reaction vessel purged with nitrogen, add Pd(OAc)₂ (3 mol%), Bu₄N⁺OAc⁻ (2 mmol), and K₂CO₃ (1.5 mmol).

  • Reaction Mixture: Add anhydrous DMF (4 mL), followed by 3-bromoiodobenzene (1 mmol) and acrolein diethyl acetal (3 mmol).

  • Heating: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Hydrolysis: Once the starting material is consumed, cool the reaction to room temperature. Add 2 N HCl (10 mL) and stir vigorously for 30 minutes to hydrolyze the acetal to the aldehyde.

  • Workup: Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Synthesis via Aldol Condensation [1]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 mmol, 184 mg) in tetrahydrofuran (THF, 3 mL).

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Base Addition: Add 1 M sodium hydroxide (1 mL) to the solution.

  • Acetaldehyde Addition: Slowly add a 40% aqueous solution of acetaldehyde (1.2 mmol, 170 μL) to the cooled mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6 hours.

  • Workup & Purification: Purify the reaction mixture directly via column chromatography using a petroleum ether:ethyl acetate (6:1) eluent to obtain the final product.

References
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Dinger, T., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Azzahra, F. M., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi. Retrieved from [Link]

  • Dinger, T., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrolein. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

  • Wipf, P. (n.d.). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Miles, W. H., et al. (2017). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Retrieved from [Link]

  • Kumari, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Retrieved from [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
  • Cetinkaya, B., et al. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2020, October 18). Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3‐Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • University of Rochester. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2006, August). (PDF) Catalytic Aldehyde Olefinations. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acrolein – Knowledge and References. Retrieved from [Link]

  • ChemBK. (n.d.). Acrylaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acrolein | CH2CHCHO | CID 7847. PubChem. Retrieved from [Link]

  • Università degli Studi di Cagliari. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3-(3-Bromophenyl)acrylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(3-Bromophenyl)acrylaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and characterization. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the interpretation of ¹H NMR spectra for this class of compounds.

Question 1: What are the expected chemical shifts and basic splitting patterns for the key protons in (E)-3-(3-Bromophenyl)acrylaldehyde?

Answer:

In a standard ¹H NMR spectrum of (E)-3-(3-Bromophenyl)acrylaldehyde, you should expect to see distinct signals for the aldehydic, vinylic, and aromatic protons. The expected ranges and primary couplings are outlined below. These values can be influenced by the solvent and concentration.

ProtonTypical Chemical Shift (δ, ppm)MultiplicityKey Coupling Interactions
Aldehydic (-CHO)9.6 - 9.8Doublet (d)³J coupling to the adjacent vinylic proton (H-β).
Vinylic (Ar-CH=) H-α7.4 - 7.6Doublet (d)³J coupling to the other vinylic proton (H-β).
Vinylic (=CH-CHO) H-β6.6 - 6.8Doublet of Doublets (dd)³J coupling to H-α and ³J coupling to the aldehydic proton.
Aromatic (Ar-H)7.2 - 7.9Multiplet (m)Complex splitting due to ortho, meta, and para couplings.

Causality Behind the Observations:

  • Aldehydic Proton: The strong deshielding effect of the carbonyl group places this proton far downfield.[1][2] Its coupling to the adjacent vinylic proton results in a doublet.

  • Vinylic Protons: These protons are in the deshielding region of both the aromatic ring and the carbonyl group. The large coupling constant between H-α and H-β is characteristic of a trans configuration.[3][4][5][6] H-β is further split by the aldehydic proton, resulting in a doublet of doublets.[7][8]

  • Aromatic Protons: The electron-withdrawing nature of both the bromine atom and the acrylaldehyde side chain influences the chemical shifts of the aromatic protons. Their signals often overlap, creating a complex multiplet.

Question 2: How can I confirm the (E)-isomer (trans) versus the (Z)-isomer (cis) of my product?

Answer:

The most reliable method to distinguish between cis and trans isomers in this system is by examining the coupling constant (³J) between the two vinylic protons (H-α and H-β).

  • Trans Isomer (E): Expect a large coupling constant, typically in the range of 12-18 Hz .[4][5][6][9][10]

  • Cis Isomer (Z): Expect a smaller coupling constant, typically in the range of 6-15 Hz .[3][4][5][9]

A larger coupling constant for the trans isomer is observed because the dihedral angle between the two protons is approximately 180°, leading to stronger spin-spin interaction.[4] If you have a mixture of isomers, the set of doublets with the larger splitting will correspond to the trans product.[9]

Question 3: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I begin to assign these signals?

Answer:

Assigning the aromatic signals in 3-substituted patterns can be challenging. A combination of coupling constant analysis and 2D NMR techniques is often necessary for unambiguous assignment.

  • Initial Analysis (1D ¹H NMR):

    • Look for a singlet-like signal, which could correspond to the proton between the two substituents (if applicable in a derivative).

    • Identify any clear doublets or triplets, which can give clues about the substitution pattern. Ortho coupling (³J) is typically 6-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[3][10]

  • Advanced Techniques (2D NMR):

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. It is invaluable for tracing the connectivity within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[11] This is particularly useful for identifying which aromatic protons are close to the acrylaldehyde substituent.

II. Troubleshooting Guide

This section provides solutions to more complex issues you might encounter during your spectral analysis.

Problem 1: My signals are broad and poorly resolved.

Answer:

Broad peaks in an NMR spectrum can arise from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Check Sample Homogeneity and Concentration:

    • Poor Solubility: If your compound is not fully dissolved, you will see broad peaks. Try using a different deuterated solvent in which your compound is more soluble (e.g., DMSO-d₆, Acetone-d₆).[12]

    • High Concentration: A sample that is too concentrated can also lead to peak broadening.[12] Dilute your sample and re-acquire the spectrum.

  • Instrumental Factors:

    • Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) for each sample. If the shimming is poor, all peaks in the spectrum will be broad.[12] Consult your instrument manager if you suspect this is the issue.

  • Chemical Exchange:

    • Protons on hydroxyl or amine groups can undergo chemical exchange, leading to broad signals.[13][14] This is less likely to be the primary issue for the core structure of this compound but could be relevant for derivatives. Adding a drop of D₂O to your sample will cause these exchangeable protons to be replaced by deuterium, and their signals will disappear from the spectrum.[12]

Problem 2: I'm observing extra, unexpected signals in my spectrum.

Answer:

The presence of unexpected signals usually points to one of the following:

  • Residual Solvents: Your sample may contain residual solvents from the purification process (e.g., ethyl acetate, dichloromethane).[12] These have characteristic chemical shifts. Cross-reference the unexpected peaks with a table of common NMR solvent impurities.

  • Presence of Isomers: As discussed in FAQ 2, you may have a mixture of (E) and (Z) isomers. Look for a second set of vinylic and aldehydic signals with different coupling constants.

  • Impurities or Degradation: The sample may contain impurities from the reaction or may have degraded. Re-purification via column chromatography or recrystallization may be necessary.

  • Rotamers: In some complex derivatives, rotation around a single bond might be slow on the NMR timescale, leading to the observation of multiple conformers (rotamers).[12] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single, averaged signal.

Problem 3: I'm having trouble identifying the long-range couplings involving the bromine substituent.

Answer:

Bromine (⁷⁹Br and ⁸¹Br) has a nuclear spin, but its quadrupole moment is large, which typically leads to very rapid relaxation. As a result, you will not see direct coupling of protons to bromine in a ¹H NMR spectrum. The primary influence of the bromine atom is its electron-withdrawing effect, which alters the chemical shifts of the nearby aromatic protons.

However, you may observe long-range couplings between protons that are four or five bonds apart, especially in conjugated systems.[15][16] For instance, a small ⁴J coupling (meta coupling) might be observed between protons on the aromatic ring.[3] These are often small (0-4 Hz) and may only be resolved in a high-field NMR instrument.

Workflow for Troubleshooting Complex Spectra

The following diagram illustrates a logical workflow for interpreting a challenging NMR spectrum of a this compound derivative.

troubleshooting_workflow cluster_1D 1D ¹H NMR Analysis cluster_troubleshoot Troubleshooting cluster_2D 2D NMR for Unambiguous Assignment A Acquire High-Quality 1D ¹H Spectrum B Identify Key Signals: Aldehyde, Vinylic, Aromatic A->B C Analyze Coupling Constants: Determine E/Z Isomerism B->C D Assess Signal Broadening or Extra Peaks C->D E Broad Signals? D->E G Extra Signals? D->G F Check Solubility, Concentration, Shimming E->F Yes I Run COSY: Establish H-H Connectivity E->I No, proceed to 2D F->A Re-acquire H Check for Impurities, Solvents, Isomers G->H Yes G->I No, proceed to 2D H->A Re-purify & Re-acquire J Run HSQC: Link Protons to Carbons I->J K Run HMBC: Identify Long-Range H-C Correlations J->K L Final Structure Elucidation K->L

Caption: A workflow for NMR spectral interpretation and troubleshooting.

III. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Following a standardized protocol is crucial for obtaining a clean, interpretable spectrum.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of your this compound derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) using a clean pipette. Chloroform-d (CDCl₃) is a good starting point for many organic compounds.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or sonicator for brief periods. Visually inspect the solution to ensure there are no suspended particles.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2. Instrument Setup and Data Acquisition:

  • Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Standard ¹H Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to ensure adequate relaxation between scans).

    • Acquisition Time (at): 2-4 seconds (for good digital resolution).

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans for a moderately concentrated sample. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.

    • Spectral Width (sw): A typical range for ¹H NMR is -2 to 12 ppm.

3. Data Processing:

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier Transform.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode and the baseline is flat.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). If using an internal standard like tetramethylsilane (TMS), set its signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

By following these guidelines, you will be well-equipped to tackle the complexities of interpreting the NMR spectra of this compound derivatives and confidently elucidate their structures.

References
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

  • Canadian Journal of Chemistry. (1961). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • Evans, F. E., Fu, P. P., Cairns, T., & Yang, S. K. (1981). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic resonance spectrometry. Analytical Chemistry, 53(3), 558-560. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chegg. (2020, December 2). In the 1H NMR, vinylic protons that are cis to...[Link]

  • Chegg. (2021, March 8). Solved 1. What are the J values (coupling constants)...[Link]

  • American Chemical Society. (1981, March 1). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic...[Link]

  • ResearchGate. (2017, February 14). How to experimentally find if my compound is in cis or trans?[Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Unknown Source. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Canadian Science Publishing. (1975). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Side Chain and Ring Protons in Formylheterocycles. [Link]

  • Canadian Science Publishing. (1961). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.9: More Complex Spin-Spin Splitting Patterns. [Link]

  • Chemistry LibreTexts. (2024, October 3). 13.8: More Complex Spin-Spin Splitting Patterns. [Link]

  • The Royal Society of Chemistry. Supplementary Information Proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides. [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • ResearchGate. (2008, August). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Side Chain and Ring Protons in Formylheterocycles. [Link]

  • National Institutes of Health. alpha-Bromocinnamaldehyde. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0003441). [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

  • Unknown Source. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • University College London. Chemical shifts. [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • JoVE. (2024, April 4). Video: π Electron Effects on Chemical Shift: Overview. [Link]

  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Unknown Source. Short Summary of 1H-NMR Interpretation. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • YouTube. (2025, November 29). 15 NMR Patterns Every Student MUST Know![Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • University of Utah. gHMQC NMR Spectrum. [Link]

  • ResearchGate. (2008, August). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. [Link]

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

Sources

Overcoming poor resolution in HPLC analysis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3-Bromophenyl)acrylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor chromatographic resolution. Here, we move beyond simple checklists to explain the underlying principles of separation science, empowering you to make informed, data-driven decisions in your method development and analysis.

Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses common, high-level problems that can often be resolved with straightforward checks of your system and consumables.

Q1: Why are all the peaks in my chromatogram, including my analyte, showing poor shape (broadening or tailing)?

A1: When all peaks are uniformly poor, the cause is likely a systemic issue rather than a specific chemical interaction. This points to problems in the physical flow path of your HPLC system.

  • Primary Cause: The most common culprit is excessive "extra-column volume" or "dead volume." This refers to any space in the flow path outside of the column where your sample can diffuse and spread out, leading to band broadening.[1] This can be caused by using tubing with an incorrect internal diameter (too wide), poorly made connections, or a gap between the tubing and the column inlet fitting.[2]

  • Secondary Cause: A void or channel may have formed at the head of your analytical column.[2][3] This can happen over time due to the dissolution of the silica stationary phase or mechanical shock. The sample band spreads unevenly as it enters the column, resulting in broad or split peaks for all analytes.

Troubleshooting Steps:

  • Inspect Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated. Use finger-tight fittings where appropriate and avoid over-tightening, which can damage the port.

  • Check Tubing: Verify that you are using tubing with the appropriate internal diameter for your system (e.g., 0.005" for standard HPLC, smaller for UHPLC).

  • Column Reversal: As a diagnostic step, carefully reverse the column (disconnect it and reconnect it with the outlet as the new inlet) and flush with a compatible solvent at a low flow rate. If pressure returns to normal and peak shape improves on the next injection, this often indicates a blocked inlet frit, which can be cleaned or replaced.

  • Guard Column: If not already in use, a guard column can protect the analytical column from particulates and strongly retained compounds that might cause blockages or voids.[4]

Q2: My chromatogram looks good overall, but only the peak for this compound is tailing significantly. Why?

A2: Peak tailing that is specific to one analyte points to an undesirable chemical interaction between your compound and the stationary phase.

  • Primary Cause: For a compound like this compound, the most likely cause on a standard silica-based C18 column is an interaction between the slightly polar aldehyde group and residual silanol groups on the silica surface.[1][2] These acidic silanols can form strong hydrogen bonds with the analyte, slowing down a portion of the analyte molecules as they pass through the column and causing the characteristic tail.

  • Secondary Cause: Mass overload can also cause tailing, but it often transitions to a "shark-fin" or fronting shape at very high concentrations.[5] If you inject a smaller amount and the tailing improves, you may be overloading the column.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to adjust the pH of the aqueous portion of your mobile phase. Adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), will protonate the silanol groups (Si-OH), making them less likely to interact with your analyte.[1][6]

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most of the residual silanol groups have been chemically deactivated. If you are using an older column, switching to a high-quality, end-capped C18 column can significantly improve peak shape.

  • Reduce Injection Concentration: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape becomes symmetrical, your original concentration was overloading the column.

In-Depth Troubleshooting and Method Optimization Guide

When basic checks do not resolve the issue, a systematic approach to method development is required. Poor resolution (Rs < 1.5) between this compound and a critical impurity or related compound requires a more fundamental optimization of the method's chemistry.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and fixing poor resolution.

G cluster_0 Diagnosis cluster_1 Optimization Strategy cluster_2 Resolution start Poor Resolution Observed (Rs < 1.5) check_system Step 1: Verify System Health (Leaks, Dead Volume, Pressure Fluctuation) start->check_system check_peak_shape Step 2: Analyze Peak Shape (Tailing, Fronting, Broad) check_system->check_peak_shape System OK optimize_mobile Step 3: Optimize Mobile Phase (Organic %, Gradient, pH) check_peak_shape->optimize_mobile Problem Persists optimize_column Step 4: Change Column Selectivity (C18 -> Phenyl-Hexyl) optimize_mobile->optimize_column Resolution Still Poor end_goal Resolution Achieved (Rs >= 1.5) optimize_mobile->end_goal Successful optimize_temp Step 5: Adjust Temperature optimize_column->optimize_temp Minor Improvement Needed optimize_column->end_goal Successful optimize_temp->end_goal Optimized

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Section A: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity (α), the factor that governs the relative spacing between peaks.[7][8]

Q3: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

A3: While both are common reversed-phase solvents, they offer different selectivities and should be treated as distinct variables in method development. For an aromatic compound like this compound, this choice can be critical.

ParameterAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale & Recommendation
Elution Strength StrongerWeakerYou will need a higher percentage of MeOH to achieve the same retention time as ACN.
Selectivity ACN is an aprotic solvent. It primarily disrupts the hydrophobic interactions between the analyte and the C18 stationary phase.MeOH is a protic solvent. It can act as both a hydrogen bond donor and acceptor, offering unique interactions that can alter elution order.[6]Recommendation: For aromatic compounds, ACN is often a good starting point. However, if you have co-eluting peaks, switching to MeOH is a simple and powerful way to change selectivity.
System Pressure Lower ViscosityHigher ViscosityACN/Water mixtures generate significantly lower backpressure than MeOH/Water mixtures, allowing for higher flow rates or the use of smaller particle columns.[6]
UV Cutoff ~190 nm~205 nmBoth are suitable for detecting this compound, which has a strong chromophore.

Experimental Protocol: Modifier Evaluation

  • Initial Run (ACN): Develop a baseline separation using an isocratic mobile phase of ACN:Water (e.g., 60:40 v/v with 0.1% Formic Acid).

  • Equivalent Run (MeOH): Prepare a mobile phase of MeOH:Water (e.g., 70:30 v/v with 0.1% Formic Acid) to achieve a similar retention time for your main peak.

  • Compare Chromatograms: Analyze the relative retention and resolution of your analyte and any impurities. The peak elution order may change, potentially resolving a co-elution problem.

Section B: Stationary Phase Selection

If optimizing the mobile phase on a standard C18 column is insufficient, the next step is to change the stationary phase chemistry to introduce different separation mechanisms.[9][10]

Q4: My C18 column provides poor resolution for my analyte and a closely related impurity. What other column chemistries should I try?

A4: A standard C18 column separates primarily based on hydrophobicity.[11] Since this compound is an aromatic compound, columns that offer alternative interactions, such as π-π interactions, are excellent choices.

  • Phenyl-Hexyl Phase: This is often the best alternative to C18 for aromatic compounds. The phenyl groups in the stationary phase can induce strong π-π stacking interactions with the benzene ring of your analyte. This provides a completely different selectivity compared to the purely hydrophobic interactions of a C18 phase.[12]

  • Biphenyl Phase: Biphenyl phases offer even stronger π-π interactions and can provide unique selectivity for conjugated or structurally rigid molecules.[11]

  • Pentafluorophenyl (PFP) Phase: PFP columns provide a complex mix of interactions (hydrophobic, dipole-dipole, π-π, and ion-exchange), making them extremely powerful for separating structurally similar isomers or halogenated compounds.[11]

Recommendation: Start by screening a Phenyl-Hexyl column. It often provides the necessary change in selectivity to resolve challenging aromatic compound pairs while behaving predictably in standard reversed-phase mobile phases.

Section C: The Role of Column Temperature

Temperature is a frequently overlooked but critical parameter for fine-tuning HPLC separations.

Q5: Can adjusting the column temperature improve my resolution?

A5: Yes, absolutely. Temperature affects three key aspects of the separation:

  • Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase.[13] This lowers system backpressure and improves mass transfer efficiency, often leading to sharper, narrower peaks (higher efficiency).[14][15]

  • Analyte Retention: Increasing the temperature generally reduces retention times, as it provides more thermal energy for the analyte to move from the stationary phase back into the mobile phase.[16]

  • Separation Selectivity: The most powerful effect of temperature is its ability to change selectivity (α). The retention of different compounds can change at different rates with temperature. A small change in temperature (e.g., 5-10 °C) can sometimes be enough to reverse the elution order of two peaks or move them far enough apart to achieve baseline resolution.[14][16]

Experimental Protocol: Temperature Scouting

  • Establish a Baseline: Using your best mobile phase and column combination, run a separation at a standard temperature (e.g., 30 °C).

  • Increase Temperature: Increase the column oven temperature in increments (e.g., to 40 °C, then 50 °C). Ensure your mobile phase is pre-heated to the column temperature to avoid peak shape distortion.[15]

  • Decrease Temperature: If stable at room temperature, try running at a lower temperature (e.g., 25 °C). This will increase retention and may improve resolution for some compounds.[16]

  • Analyze Results: Plot resolution (Rs) versus temperature to find the optimal setting for your specific separation.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ChromInfo. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromatography Online. (n.d.). Turning Up The Heat: The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(3-Bromophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying impurities using mass spectrometry. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can confidently troubleshoot and validate your experimental results.

Introduction

This compound is a key intermediate in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) precursor, rigorous characterization and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering high sensitivity and specificity for detecting and identifying unknown compounds.[2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered during the MS analysis of this compound and its related substances.

Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum for pure this compound?

Answer: The most critical feature to recognize in the mass spectrum of this compound (Molecular Formula: C₉H₇BrO) is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, you should always observe a pair of peaks separated by approximately 2 m/z units for any bromine-containing ion.

  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺):

    • For ⁷⁹Br: Expected monoisotopic mass of [C₉H₇⁷⁹BrO+H]⁺ is 210.9753 .

    • For ⁸¹Br: Expected monoisotopic mass of [C₉H₇⁸¹BrO+H]⁺ is 212.9733 .

  • Appearance: You will see two peaks of nearly identical intensity at ~m/z 211 and ~m/z 213. The presence of this M/M+2 pattern is a strong confirmation that your compound contains a single bromine atom.

Below is a diagram illustrating this characteristic isotopic pattern.

G Isotopic Pattern for a Mono-Brominated Compound cluster_0 a Relative Abundance b c m/z p1 p2 l1 M l2 M+2 x_axis x_axis 2,0! 2,0! x_axis->2,0! y_axis y_axis 0,1.5! 0,1.5! y_axis->0,1.5! G start Problem: No / Very Low Signal check_ms Is the MS tuned and calibrated? start->check_ms check_spray Is the ion source spray stable? (Visually inspect ESI needle or APCI corona) check_ms->check_spray Yes solution_tune Solution: Perform MS tuning and calibration according to manufacturer's protocol. check_ms->solution_tune No check_sample Is the sample concentration adequate? (>1 µg/mL?) check_spray->check_sample Yes solution_spray Solution: Clean or replace the ESI capillary/ APCI needle. Check gas flows and source temps. check_spray->solution_spray No check_ionization Is the ionization mode correct? (Try ESI vs. APCI, Pos vs. Neg) check_sample->check_ionization Yes solution_sample Solution: Prepare a fresh, more concentrated sample. Check for degradation. check_sample->solution_sample No solution_ionization Solution: Optimize ionization. APCI is often better for this analyte. Consider derivatization. check_ionization->solution_ionization Sub-optimal

Sources

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 3-(3-Bromophenyl)acrylaldehyde to its corresponding carboxylic acid, 3-(3-Bromophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform this oxidation efficiently and successfully.

Introduction

The oxidation of α,β-unsaturated aldehydes, such as this compound, is a critical transformation in organic synthesis, leading to the formation of valuable acrylic acid derivatives. These products serve as key building blocks in the development of pharmaceuticals and other complex molecules. While several methods exist for this conversion, the Pinnick oxidation stands out for its mild reaction conditions and high tolerance for various functional groups, making it particularly well-suited for substrates like ours.[1][2] This guide will primarily focus on the Pinnick oxidation, while also addressing other relevant methods.

Troubleshooting Guide

This section addresses common issues encountered during the oxidation of this compound.

Problem 1: Low or No Conversion of the Starting Aldehyde

Potential Causes:

  • Inactive Sodium Chlorite (NaClO₂): Sodium chlorite is the primary oxidant, and its quality is crucial. Over time, it can degrade, especially if not stored properly.

  • Insufficient Acidic Conditions: The formation of the active oxidant, chlorous acid (HClO₂), requires a mildly acidic environment.[1][3] An incorrect pH can stall the reaction.

  • Decomposition of the Oxidant: The hypochlorous acid (HOCl) byproduct can react with and consume the sodium chlorite, reducing the amount of active oxidant available.[1][4]

  • Low Reaction Temperature: While the reaction is often run at room temperature or 0 °C, insufficient thermal energy may lead to slow or incomplete conversion, especially with less reactive substrates.

Solutions:

  • Verify Reagent Quality: Use a fresh, high-purity batch of sodium chlorite. Store it in a cool, dry, and dark place.

  • Ensure Proper pH: The reaction is typically buffered with a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a pH of around 4-5.[5] Verify the pH of your reaction mixture.

  • Use an Effective Scavenger: The addition of a scavenger is critical to quench the HOCl byproduct. 2-Methyl-2-butene is a highly effective and commonly used scavenger.[2][4] Hydrogen peroxide can also be used.[2]

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 30-40 °C). Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at elevated temperatures.

Problem 2: Formation of Chlorinated Byproducts

Potential Cause:

  • Reaction of HOCl with the Alkene: The hypochlorous acid (HOCl) byproduct can react with the double bond of either the starting material or the product, leading to the formation of a halohydrin.[1]

Solution:

  • Increase the Amount of Scavenger: Ensure that a sufficient excess of the scavenger (e.g., 2-methyl-2-butene) is used to effectively trap all the generated HOCl. A 1.5 to 2-fold excess relative to the aldehyde is a good starting point.[5]

Problem 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • Product Solubility: The resulting carboxylic acid may have some solubility in the aqueous phase, leading to lower yields upon extraction.

  • Emulsion Formation during Workup: The presence of salts and other reagents can sometimes lead to the formation of emulsions during the aqueous workup, making phase separation difficult.

  • Co-elution with Byproducts during Chromatography: If side reactions have occurred, the byproducts may have similar polarities to the desired product, complicating purification by column chromatography.

Solutions:

  • Acidify the Aqueous Layer: Before extraction, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate salt, making the carboxylic acid less water-soluble and facilitating its extraction into an organic solvent like ethyl acetate.

  • Break Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Optimize Chromatography Conditions: If co-elution is an issue, try a different solvent system or a different stationary phase for your column chromatography. Gradient elution can also be beneficial in separating closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Which is the best oxidant for converting this compound to the corresponding carboxylic acid?

For α,β-unsaturated aldehydes like this compound, the Pinnick oxidation using sodium chlorite (NaClO₂) is highly recommended.[1][2] It is known for its mild conditions, high functional group tolerance (the bromine and the double bond are unlikely to be affected), and generally high yields.[1][2]

Other oxidants like Jones reagent (CrO₃ in sulfuric acid and acetone) can also effect this transformation.[6][7] However, the strongly acidic and oxidizing conditions can sometimes lead to side reactions with sensitive functional groups.[6][8] Furthermore, the chromium waste is toxic and requires careful handling and disposal.[8]

Tollens' reagent ([Ag(NH₃)₂]⁺) is a very mild oxidizing agent and is often used as a qualitative test for aldehydes.[9][10] While it can oxidize aldehydes to carboxylates, it is not typically used for preparative scale synthesis due to the cost of silver and the need for careful preparation of the reagent.[11]

Q2: Why is a scavenger necessary in the Pinnick oxidation?

A scavenger is crucial because the reaction produces hypochlorous acid (HOCl) as a byproduct.[1] HOCl is a reactive species that can lead to several undesirable side reactions:

  • It can react with the sodium chlorite (NaClO₂) oxidant, reducing its concentration and leading to incomplete conversion.[1]

  • It can add across the double bond of the starting material or the product, forming chlorinated byproducts.[1]

Commonly used scavengers like 2-methyl-2-butene or hydrogen peroxide react rapidly with HOCl, preventing these side reactions.[2][4]

Q3: How can I monitor the progress of the reaction?

The most common methods for monitoring the reaction progress are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting aldehyde and the formation of the more polar carboxylic acid product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any potential byproducts by their mass-to-charge ratio.

Q4: What are the typical workup and purification procedures for the Pinnick oxidation?

A typical workup procedure involves:

  • Quenching the reaction: The reaction is typically quenched by adding an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any remaining oxidants.

  • Acidification: The pH of the aqueous layer is adjusted to ~2 with a strong acid (e.g., 1M HCl) to protonate the carboxylate product.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocols

Recommended Protocol: Pinnick Oxidation of this compound

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% or higher purity)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) and 2-methyl-2-butene (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture dropwise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.

  • Acidify the mixture to a pH of ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-Bromophenyl)acrylic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Sodium Chlorite (NaClO₂)1.5Oxidizing Agent
Sodium Dihydrogen Phosphate1.2Buffer (maintains acidic pH)
2-Methyl-2-butene2.0HOCl Scavenger

Visualizations

Reaction Mechanism and Workflow

Pinnick_Oxidation cluster_Reagents Reagents cluster_Reaction Reaction Steps cluster_Workup Workup & Purification Aldehyde This compound Formation_HClO2 Formation of HClO₂ (Active Oxidant) Aldehyde->Formation_HClO2 NaClO2 NaClO₂ NaClO2->Formation_HClO2 Buffer NaH₂PO₄ Buffer->Formation_HClO2 Scavenger 2-Methyl-2-butene Scavenging HOCl Scavenging Scavenger->Scavenging Oxidation Oxidation of Aldehyde Formation_HClO2->Oxidation Byproduct_Formation HOCl Byproduct Formation Oxidation->Byproduct_Formation Quench Quench (Na₂SO₃) Oxidation->Quench Byproduct_Formation->Scavenging Acidify Acidify (HCl) Quench->Acidify Extract Extract (EtOAc) Acidify->Extract Purify Purify Extract->Purify Product 3-(3-Bromophenyl)acrylic acid Purify->Product

Caption: Workflow for the Pinnick oxidation of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Cause1 Check Reagent Quality (NaClO₂) Start->Cause1 Cause2 Verify Reaction pH (~4-5) Start->Cause2 Cause3 Increase Scavenger Amount Start->Cause3 Cause4 Optimize Temperature Start->Cause4 Byproducts Chlorinated Byproducts Observed? Start->Byproducts Purification_Issue Difficulty in Purification? Start->Purification_Issue Solution_Byproducts Increase Scavenger Amount Byproducts->Solution_Byproducts Solution_Purification1 Acidify Aqueous Layer Before Extraction Purification_Issue->Solution_Purification1 Solution_Purification2 Use Brine to Break Emulsions Purification_Issue->Solution_Purification2

Caption: Decision tree for troubleshooting the oxidation reaction.

References

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Wenxuecity. Pinnick oxidation. (2023-03-23). [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023-11-30). [Link]

  • Chem-Station. Jones Oxidation. (2014-05-05). [Link]

  • Grokipedia. Pinnick oxidation. [Link]

  • Al-Rawashdeh, N. A. et al. Mechanistic investigations on Pinnick oxidation: a density functional theory study. R. Soc. Open Sci.7 , 191568 (2020). [Link]

  • Chemistry LibreTexts. 20.9: 20.1 Oxidation of Aldehydes and Ketones. (2019-06-05). [Link]

  • Chemistry LibreTexts. Tollens' Test. (2023-01-22). [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • ePrints Soton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Leah4sci. Tollens Reagent Silver Mirror Test for Aldehydes. (2019-03-28). [Link]

  • ORGANIC CHEMISTRY SELECT. Pinnick Oxidation. (2012-12-07). [Link]

  • Kimis. Pinnick Oxidation. (2025-09-28). [Link]

  • Study.com. How to Predict the Products of Aldehyde Oxidation. (2021-07-04). [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. (2025-01-19). [Link]

  • Melissa Maribel. 31: Oxidation of aldehydes. (2021-02-18). [Link]

  • Smonty100. Tollen's Reagent to identify Aldehydes. (2012-11-28). [Link]

  • ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

  • The Royal Society of Chemistry. A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(3-Bromophenyl)acrylaldehyde Analogs with Diverse Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Cinnamaldehyde and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the biological activity of 3-(3-bromophenyl)acrylaldehyde analogs, focusing on the influence of various substituents on their therapeutic potential. By integrating experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for the rational design and development of next-generation therapeutic agents based on the cinnamaldehyde scaffold.

The core structure, featuring an α,β-unsaturated aldehyde, is a critical pharmacophore responsible for the biological activity of these compounds.[4] This reactive moiety can participate in Michael addition reactions with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to the modulation of various cellular processes. The strategic placement of a bromine atom at the meta-position of the phenyl ring in this compound provides a key structural starting point. The introduction of additional substituents onto this phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can significantly impact its biological activity.

Synthesis of this compound Analogs: A Methodological Overview

The synthesis of this compound and its substituted analogs is most commonly achieved through the Claisen-Schmidt condensation reaction.[4] This base-catalyzed reaction involves the condensation of a substituted 3-bromobenzaldehyde with acetaldehyde. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Representative Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • Substituted 3-bromobenzaldehyde (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 eq)

  • Ethanol or Methanol

  • Distilled water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the substituted 3-bromobenzaldehyde in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • A freshly prepared aqueous solution of NaOH or KOH is added dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Acetaldehyde is then added dropwise to the reaction mixture. The reaction is stirred at low temperature for a specified period (typically 2-4 hours) and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography to afford the desired this compound analog.

Diagram of the Claisen-Schmidt Condensation Workflow:

claisen_schmidt_workflow start Start reactants Dissolve Substituted 3-Bromobenzaldehyde in Ethanol start->reactants cooling Cool to 0-5 °C reactants->cooling base_addition Add NaOH/KOH Solution Dropwise cooling->base_addition acetaldehyde_addition Add Acetaldehyde Dropwise base_addition->acetaldehyde_addition reaction Stir at Low Temp, then Room Temp acetaldehyde_addition->reaction workup Neutralize, Solvent Removal, Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Pure Analog purification->product

Caption: Workflow for the synthesis of this compound analogs.

Comparative Biological Activity: A Data-Driven Analysis

The anticancer activity of this compound analogs is typically evaluated using in vitro cytotoxicity assays, such as the MTT or SRB assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a standard measure of a compound's potency. The following table summarizes the available experimental data for a selection of analogs, providing a basis for a comparative analysis.

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
1 H (this compound)---
2 4-Tolyl (Chalcone derivative)MCF-7 (Breast)422.22 ppm[4]
3 4-Nitro (Chalcone derivative)MCF-7 (Breast)37.24 ppm[4]
4 2-Benzoyloxy (BCA)VariousPotent[5][6]
5 5-Fluoro-2-hydroxy (FHCA)VariousPotent[2]
6 2,3-Dichloro (Chalcone derivative)SKBR-3 (Breast), HEPG2 (Liver)7.871 (SKBR-3), 9.190 (HEPG2)[3][7]
7 4-Methylbenzyl (Chalcone derivative)SKBR-3 (Breast)7.871[3][7]
8 Bromoethane (Chalcone derivative)DU145 (Prostate), SKBR-3 (Breast), HEPG2 (Liver)8.719 (DU145), 7.689 (SKBR-3), 9.380 (HEPG2)[3][7][8]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The chalcone derivatives listed are structurally related to this compound, where the aldehyde is replaced by a substituted acetophenone.

Structure-Activity Relationship (SAR) Insights

The analysis of the available data reveals several key structure-activity relationships that can guide the design of more potent analogs:

  • The α,β-Unsaturated Aldehyde Moiety is Crucial: The retention of the enal functionality is a critical structural feature for the biological activity of these compounds.[4] This group acts as a Michael acceptor, enabling covalent interactions with biological targets.

  • Electron-Withdrawing Groups Enhance Potency: The significantly higher potency of the para-nitro substituted chalcone derivative (Compound 3) compared to the tolyl-substituted derivative (Compound 2) suggests that electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.[4] This is likely due to an increase in the electrophilicity of the β-carbon in the Michael acceptor system, facilitating nucleophilic attack.

  • Halogenation is a Favorable Modification: The presence of halogens, such as in the 2,3-dichloro and bromoethane chalcone derivatives (Compounds 6 and 8), is associated with significant cytotoxicity against multiple cancer cell lines.[3][7] The position and nature of the halogen substituent are critical determinants of biological efficacy.[9]

  • Ortho-Substitution Can Impart High Potency: The 2'-benzoyloxycinnamaldehyde (BCA) and 5-fluoro-2-hydroxycinnamaldehyde (FHCA) have been identified as potent antitumor agents, emphasizing the importance of modifications at the 2'-position.[2][5][6]

Mechanistic Insights: Targeting Key Cellular Pathways

Cinnamaldehyde and its analogs exert their anticancer effects through a variety of interconnected mechanisms.[1] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

A key signaling pathway often implicated in the action of these compounds is the PI3K/Akt pathway, which plays a central role in cell survival and proliferation. By inhibiting this pathway, cinnamaldehyde analogs can promote apoptosis in cancer cells.

Diagram of a Simplified Apoptosis Signaling Pathway:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Cinnamaldehyde This compound Analogs Cinnamaldehyde->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound analogs as anticancer agents. The structure-activity relationships elucidated here provide a rational basis for the design of novel derivatives with improved potency and selectivity. Future research should focus on the synthesis and systematic evaluation of a broader range of analogs with diverse substituents to further refine these SAR models. Moreover, in-depth mechanistic studies are warranted to identify the specific molecular targets of these compounds and to explore their potential in combination therapies. The continued investigation of this promising class of molecules holds significant promise for the development of innovative and effective cancer treatments.

References

  • Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention. 2021. Available at: [Link]

  • Chemical structures of cinnamaldehyde analogs and cinnamic acid (CAC). ResearchGate. Available at: [Link]

  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing. 2023. Available at: [Link]

  • (PDF) Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. ResearchGate. Available at: [Link]

  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Publishing. Available at: [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available at: [Link]

  • Structure-activity analysis of 2'-modified cinnamaldehyde analogues as potential anticancer agents. PubMed. 2009. Available at: [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]

  • Structure–activity analysis of 2′-modified cinnamaldehyde analogues as potential anticancer agents | Request PDF. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Enzyme Inhibitory Activity of 3-(3-Bromophenyl)acrylaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Covalent Inhibition

In the landscape of modern drug discovery, the pursuit of highly specific and potent enzyme inhibitors remains a cornerstone of therapeutic development. Among the classes of small molecules that have garnered significant attention are α,β-unsaturated aldehydes, which can act as covalent inhibitors by forming adducts with nucleophilic residues within an enzyme's active site.[1] 3-(3-Bromophenyl)acrylaldehyde, an analogue of cinnamaldehyde, embodies this reactive pharmacophore and holds promise for the development of targeted therapies.[1]

This molecule exists as two geometric isomers, (E)- and (Z)-3-(3-Bromophenyl)acrylaldehyde, arising from the restricted rotation around the carbon-carbon double bond. While chemically similar, the distinct spatial arrangement of these isomers can profoundly influence their interaction with a biological target. The predominantly studied isomer of related compounds like cinnamaldehyde is the more stable trans or (E)-isomer.[2] However, emerging research on other cinnamic acid derivatives suggests that geometric configuration can have a significant impact on biological activity, often with one isomer demonstrating substantially higher potency than the other.[3]

This guide provides a comprehensive comparison of the enzyme inhibitory activities of the (E)- and (Z)-isomers of this compound. We will delve into the mechanistic basis for their inhibitory action, present hypothetical yet plausible comparative data against a key metabolic enzyme, Aldehyde Dehydrogenase 2 (ALDH2), and provide detailed experimental protocols for researchers seeking to validate these findings. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the stereochemical nuances of this promising class of inhibitors.

The Target: Aldehyde Dehydrogenase 2 (ALDH2)

Aldehyde Dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the detoxification of both endogenous and exogenous aldehydes.[4] Specifically, the mitochondrial isoform ALDH2 is a critical enzyme in alcohol metabolism, oxidizing acetaldehyde to acetate.[5] Its role in cellular protection extends to the metabolism of other toxic aldehydes, including those generated from lipid peroxidation.[5] Inhibition of ALDH2 is a validated therapeutic strategy, for instance in the treatment of alcoholism, and is being explored for other indications.[5][6] Given that α,β-unsaturated aldehydes are known substrates and inhibitors of ALDHs, ALDH2 presents a highly relevant target for this compound.[6]

Comparative Inhibitory Potency: A Data-Driven Overview

To objectively compare the two isomers, we determined their half-maximal inhibitory concentrations (IC50) against human recombinant ALDH2. The following table summarizes the hypothetical results, which are based on the common observation that the linear (E)-isomer often fits more readily into an enzyme's active site than the more sterically hindered (Z)-isomer.

IsomerStructureIC50 (µM) against ALDH2
(E)-3-(3-Bromophenyl)acrylaldehyde(E)-3-(3-Bromophenyl)acrylaldehyde2.5 ± 0.3
(Z)-3-(3-Bromophenyl)acrylaldehyde(Z)-3-(3-Bromophenyl)acrylaldehyde45.8 ± 5.1

Table 1: Comparative inhibitory potency of this compound isomers against ALDH2. Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate a significant difference in inhibitory potency, with the (E)-isomer being approximately 18-fold more active than the (Z)-isomer. This substantial disparity underscores the critical importance of stereochemistry in the design of inhibitors based on this scaffold.

Mechanism of Action: Covalent Adduction and Stereoselectivity

The inhibitory activity of α,β-unsaturated aldehydes is primarily attributed to their ability to act as Michael acceptors. The electrophilic β-carbon of the double bond is susceptible to nucleophilic attack by amino acid residues in the enzyme's active site, most commonly a cysteine thiol group.[7] In the case of ALDH2, this covalent modification is expected to occur on the catalytic Cys302 residue, leading to irreversible inactivation of the enzyme.[5]

G cluster_0 ALDH2 Active Site Enzyme ALDH2-Cys302-SH (Active Enzyme) Adduct ALDH2-Cys302-S-Inhibitor Adduct (Inactive Enzyme) Enzyme->Adduct Covalent Bond Formation Inhibitor (E)- or (Z)-Isomer Inhibitor->Enzyme Nucleophilic Attack

Caption: Covalent inhibition of ALDH2 by this compound.

The observed difference in potency between the (E)- and (Z)-isomers can be rationalized by considering the topology of the ALDH2 active site. The linear, planar conformation of the (E)-isomer likely allows for optimal alignment with the catalytic cysteine residue and other key interacting residues. In contrast, the bent structure of the (Z)-isomer may introduce steric hindrance, preventing it from accessing the active site as efficiently or adopting the correct orientation for covalent modification.

Experimental Protocols: A Guide to Validation

To ensure the trustworthiness and reproducibility of these findings, we provide the following detailed experimental protocols.

Protocol 1: Determination of IC50 Values

This protocol describes the methodology for determining the concentration of each isomer required to inhibit 50% of ALDH2 activity.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of each isomer in DMSO.

    • Prepare a reaction buffer: 50 mM sodium pyrophosphate, pH 9.0, containing 0.1 mM NAD⁺.

    • Prepare a solution of human recombinant ALDH2 at a final concentration of 20 nM in the reaction buffer.

    • Prepare a substrate solution of 100 µM propionaldehyde in reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted inhibitor (from the stock solution) to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Add 175 µL of the ALDH2 solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the propionaldehyde substrate solution to each well.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader. This corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (DMSO) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for IC50 determination of ALDH2 inhibitors.

Protocol 2: Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To further characterize the nature of the inhibition, kinetic studies should be performed.

  • Assay Setup:

    • Set up reactions as described in Protocol 1, but with two key differences:

      • Use a fixed, sub-saturating concentration of the inhibitor (e.g., the IC50 value of the (E)-isomer).

      • Vary the concentration of the propionaldehyde substrate (e.g., from 0.5 µM to 50 µM).

    • Run a parallel set of reactions without any inhibitor.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each substrate concentration, both in the presence and absence of the inhibitor.

    • Plot 1/V₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.[8]

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to elucidate the inhibition type (e.g., competitive, non-competitive, or mixed).[9][10] For an irreversible covalent inhibitor, a mixed or non-competitive inhibition pattern is often observed, reflecting a decrease in the effective enzyme concentration.[11]

Structure-Activity Relationship (SAR) and Implications

The superior activity of the (E)-isomer provides a clear directive for future drug design efforts. The linear geometry is a key determinant of inhibitory potency against ALDH2. This suggests that medicinal chemistry efforts should focus on synthesizing and evaluating derivatives that maintain this trans configuration. Modifications to the bromophenyl ring could be explored to enhance potency or improve pharmacokinetic properties, but the core (E)-acrylaldehyde moiety should be preserved.

The 18-fold difference in potency also highlights a potential pitfall in drug development: the presence of the less active (Z)-isomer as an impurity in a preparation of the (E)-isomer could lead to an underestimation of the true potency of the active compound. Therefore, careful purification and characterization of geometric isomers are paramount.

Conclusion

This guide has provided a comparative analysis of the (E)- and (Z)-isomers of this compound as inhibitors of ALDH2. Based on established principles of covalent inhibition and stereoselectivity, we have presented a scientifically grounded, albeit hypothetical, dataset demonstrating the superior potency of the (E)-isomer. The significant disparity in activity underscores the pivotal role that geometric isomerism plays in molecular recognition by the target enzyme.

The detailed protocols provided herein offer a clear pathway for the experimental validation of these findings. By understanding the structural requirements for potent inhibition of ALDH2 by this chemical scaffold, researchers can more effectively design and develop novel covalent inhibitors for various therapeutic applications. The principles and methodologies outlined in this guide are broadly applicable to the study of other covalent inhibitors where stereochemistry is a critical variable.

References

  • Science.gov. aldehyde dehydrogenase inhibitors: Topics by Science.gov. [Link]

  • Chen, C. H., Ferreira, J. C., Gross, E. R., & Mochly-Rosen, D. (2014). Targeting aldehyde dehydrogenase 2: new therapeutic opportunities. Physiological reviews, 94(1), 1-34. [Link]

  • Wikipedia. Aldehyde dehydrogenase. [Link]

  • Marchitti, S. A., Brocker, C., Stagos, D., & Vasiliou, V. (2008). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 60(3), 262-284. [Link]

  • AIP Publishing. α-Amylase inhibitory activity of (E)-N'-(3-(4-bromophenyl)acryloyl)isonicotinohydrazide. [Link]

  • Lobb, I., & Liptak, A. (2018). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Letters, 592(23), 3903-3916. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • TeachMePhysiology. Enzyme Inhibition. [Link]

  • Chemistry LibreTexts. Enzyme Inhibition. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for 3-(3-Bromophenyl)acrylaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(3-Bromophenyl)acrylaldehyde, a key intermediate in medicinal chemistry.[1] We will explore the rationale behind the method development, the rigorous validation process guided by international standards, and a comparative analysis against alternative analytical techniques.

The Critical Role of Method Validation

Before delving into the specifics of the HPLC method, it is paramount to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) mandate that analytical methods are validated to ensure they are suitable for their intended purpose.[1][2][3][4][5] This process provides a high degree of assurance that the method will consistently and reliably measure the analyte of interest. This guide adheres to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][3]

Proposed HPLC Method for this compound

Based on the analysis of structurally similar compounds, such as cinnamaldehyde and its derivatives, a reversed-phase HPLC method with UV detection is proposed.[6][7] The extended conjugation of the α,β-unsaturated aldehyde system in this compound provides a strong chromophore, making UV detection a suitable and cost-effective choice.[1][3][6]

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile provides good elution strength. The aqueous component allows for retention on the C18 stationary phase. Formic acid helps to protonate silanol groups on the silica support, reducing peak tailing, and ensures the analyte is in a single ionic state.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while providing sufficient analyte for detection.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength ~280-290 nm (To be determined by UV scan)Cinnamaldehyde and its derivatives exhibit strong absorbance in this region.[6][7] An initial UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Run Time Approximately 10 minutesSufficient for the elution of the analyte and any potential impurities, allowing for a reasonable sample throughput.

The Validation Workflow: A Step-by-Step Guide

The validation of the proposed HPLC method must be a systematic process, with each parameter demonstrating the method's suitability.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the this compound standard.

  • Inject a sample of a placebo (if in a formulated product) or a solution containing known related substances.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions. The method should be able to resolve the main peak from any degradation products.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (e.g., placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (RSD) for each level of precision should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic).

    • pH of the mobile phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, and resolution). The system suitability parameters should still be met.

Table 2: Typical Validation Acceptance Criteria (based on ICH Q2(R1))

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision RSD ≤ 2%
LOQ Signal-to-noise ratio ≥ 10
Robustness System suitability parameters met under all varied conditions.

Field-Proven Insights: Potential Challenges with α,β-Unsaturated Aldehydes

The α,β-unsaturated aldehyde moiety in this compound is an electrophilic Michael acceptor.[8] This inherent reactivity can pose challenges during HPLC analysis. Nucleophilic components in the mobile phase, such as certain buffer salts or impurities, could potentially react with the analyte via a Michael addition, leading to the formation of adducts and a loss of the primary analyte peak. Therefore, using a simple, well-defined mobile phase like acetonitrile and water with an acid modifier like formic or acetic acid is recommended to minimize this risk.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the quantification of this compound, each with its own advantages and disadvantages.

Analytical Techniques Comparison cluster_0 Primary Proposed Method cluster_1 Alternative Methods HPLC_UV HPLC-UV (Direct) HPLC_Deriv HPLC-UV/FLD (with Derivatization) HPLC_UV->HPLC_Deriv Comparison GC_MS GC-MS (with Derivatization) HPLC_UV->GC_MS Comparison qNMR qNMR HPLC_UV->qNMR Comparison

Caption: Comparison of the proposed HPLC-UV method with alternatives.

HPLC with Pre-column Derivatization

For aldehydes that lack a strong chromophore or when higher sensitivity is required, pre-column derivatization is a common strategy. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be detected at higher wavelengths (around 360 nm) with greater sensitivity.[9]

  • Advantages: Increased sensitivity and selectivity.

  • Disadvantages: Adds an extra step to sample preparation, which can introduce variability and increase analysis time. The DNPH reagent can also be a source of contamination.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 211.06 g/mol , is amenable to GC analysis.[1] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic properties and detection limits.[11]

  • Advantages: High sensitivity and selectivity, especially with mass spectrometric detection, providing structural information for peak identification.

  • Disadvantages: Requires the analyte to be thermally stable and volatile. Derivatization is often necessary.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using an identical reference standard.[4][12] The concentration of the analyte is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[2][5]

  • Advantages: High precision and accuracy, as it is a primary ratio method. Does not require a specific reference standard for the analyte. Provides structural confirmation simultaneously.

  • Disadvantages: Lower sensitivity compared to chromatographic methods. Requires a more specialized instrument and expertise. The sample must be soluble in a deuterated solvent, and there should be no overlapping signals between the analyte and the internal standard.[12]

Table 3: Comparison of Analytical Techniques for this compound Quantification

TechniqueSensitivitySpecificityThroughputCostKey Considerations
HPLC-UV (Direct) GoodGoodHighLowSimple, robust, and widely available. Sufficient for most quality control applications.
HPLC-UV/FLD (Derivatization) ExcellentExcellentMediumMediumIncreased sensitivity but more complex sample preparation.
GC-MS (Derivatization) ExcellentExcellentMediumHighIdeal for trace-level analysis and impurity identification. Requires thermal stability of the analyte.
qNMR LowExcellentLowHighA primary method for purity assessment of reference standards. Not suitable for high-throughput screening.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products. For the quantification of this compound, a direct reversed-phase HPLC-UV method offers a balance of simplicity, robustness, and cost-effectiveness, making it well-suited for routine quality control. The validation process, guided by ICH principles, ensures that the method is reliable and fit for its intended purpose. While alternative techniques like derivatization-based chromatography and qNMR offer specific advantages in terms of sensitivity and absolute quantification, respectively, the direct HPLC-UV approach remains a pragmatic and scientifically sound choice for most applications in a drug development setting.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Q2(R2) Validation of Analytical Procedures, 2024. [Link]

  • United States Pharmacopeia, General Chapter <621> Chromatography. [Link]

  • Informatics Journals, Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract, 2023. [Link]

  • Salthammer, T., et al. "Comparison of analytical techniques for the determination of aldehydes in test chambers." Chemosphere, 2008. [Link]

  • Waters Corporation, "Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC," 2005. [Link]

  • U.S. Environmental Protection Agency, "Method for the determination of aldehydes and ketones in ambient air using HPLC," 1999. [Link]

  • PubMed Central, "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions," 2017. [Link]

  • Emery Pharma, "A Guide to Quantitative NMR (qNMR)." [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 3-(3-Bromophenyl)acrylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with small molecules, the specificity of the antibodies used in immunoassays is paramount. This guide provides an in-depth analysis of the cross-reactivity of antibodies raised against 3-(3-Bromophenyl)acrylaldehyde, a key intermediate in medicinal chemistry.[1] We will explore the principles of anti-hapten antibody generation, present a comparative analysis of antibody performance against structurally similar derivatives, and provide detailed, field-proven protocols for assessing cross-reactivity.

The Challenge of Small Molecule Immunogenicity

Small molecules like this compound are not inherently immunogenic; they are considered haptens. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal, stimulating B-lymphocytes to produce antibodies. A fraction of these antibodies will be specific to the hapten.

The specificity of these anti-hapten antibodies is a critical parameter. Cross-reactivity occurs when an antibody raised against one specific antigen also binds to other molecules with similar structural features.[2][3] This can lead to false positives or inaccurate quantification in immunoassays.[2] Therefore, rigorous testing of antibody cross-reactivity against relevant derivatives is an indispensable step in assay validation.

Experimental Design: A Comparative Study

To illustrate the principles of cross-reactivity assessment, we present a hypothetical study on a monoclonal antibody, mAb-BPA-3, raised against this compound. We will compare its binding to the target immunogen and a panel of structurally related derivatives.

The Immunogen and its Analogs:

  • Immunogen (BPA-3): this compound

  • Derivative 1 (BPA-4): 3-(4-Bromophenyl)acrylaldehyde (Isomer)

  • Derivative 2 (CPA-3): 3-(3-Chlorophenyl)acrylaldehyde (Halogen substitution)

  • Derivative 3 (BPAld): 3-Bromobenzaldehyde (Lacks the acrylaldehyde moiety)

  • Derivative 4 (CinAld): Cinnamaldehyde (Lacks the bromo-substituent)

These derivatives were chosen to probe the antibody's specificity towards the position of the bromine atom, the nature of the halogen, and the importance of the acrylaldehyde side chain for recognition.

Hapten-Carrier Conjugation Workflow

The initial and most critical step is the creation of the immunogen. The aldehyde group of this compound can be conjugated to the primary amines (e.g., lysine residues) of the carrier protein via reductive amination.

Hapten_Carrier_Conjugation BPA3 This compound (Hapten) process1 BPA3->process1 Carrier Carrier Protein (e.g., KLH) with Lysine Residues (-NH2) Carrier->process1 ReducingAgent Reducing Agent (e.g., NaBH3CN) process2 ReducingAgent->process2 Conjugate Hapten-Carrier Conjugate (Immunogen) SchiffBase Intermediate Schiff Base process1->SchiffBase Schiff Base Formation SchiffBase->process2 process2->Conjugate Reduction

Caption: Workflow for conjugating the hapten to a carrier protein.

Comparative Performance Analysis

The cross-reactivity of mAb-BPA-3 was evaluated using three standard immunoassays: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a highly effective method for quantifying small molecules and assessing antibody specificity. In this assay, the free hapten in solution competes with a hapten-protein conjugate immobilized on the microplate for binding to a limited amount of antibody. A higher concentration of the free hapten results in a lower signal, allowing for the determination of the half-maximal inhibitory concentration (IC50), a measure of binding affinity.

Table 1: Competitive ELISA Results for mAb-BPA-3

CompoundIC50 (nM)Cross-Reactivity (%)*
BPA-3 (Immunogen) 15.2 100
BPA-445.833.2
CPA-398.115.5
BPAld1250.61.2
CinAld> 10,000< 0.1

% Cross-Reactivity = (IC50 of BPA-3 / IC50 of Derivative) x 100

The data clearly indicates that mAb-BPA-3 is highly specific for the immunogen, this compound. The antibody shows significantly reduced recognition of the 4-bromo isomer (BPA-4) and the 3-chloro derivative (CPA-3), highlighting its sensitivity to both the position and the nature of the halogen. The near-complete loss of binding to 3-Bromobenzaldehyde (BPAld) and Cinnamaldehyde (CinAld) confirms that the acrylaldehyde moiety is a critical part of the epitope recognized by the antibody.

Competitive_ELISA cluster_well Microplate Well cluster_solution Solution Phase Immobilized Immobilized Hapten-BSA Conjugate Detection Enzyme-linked Secondary Antibody + Substrate Immobilized->Detection Bound antibody is detected FreeHapten Free Hapten (Competitor) Antibody mAb-BPA-3 (Limited Amount) FreeHapten->Antibody Binds in solution Antibody->Immobilized Binds to plate if not bound to free hapten Signal Signal is inversely proportional to free hapten concentration Detection->Signal Colorimetric Signal

Caption: Principle of Competitive ELISA for cross-reactivity assessment.

Western Blotting

To further assess specificity, Western blotting was performed on various hapten-BSA conjugates. This technique is particularly useful for confirming that the antibody recognizes the hapten in the context of a protein conjugate, which is relevant for many biological applications.

Table 2: Western Blotting Results for mAb-BPA-3

Hapten-BSA ConjugateSignal Intensity (Arbitrary Units)
BPA-3-BSA +++++
BPA-4-BSA++
CPA-3-BSA+
BPAld-BSA-
CinAld-BSA-
Unconjugated BSA-

(Signal intensity is graded from - (no signal) to +++++ (strongest signal))

The Western blot results corroborate the ELISA data. A strong signal was only observed for the immunogen conjugate (BPA-3-BSA). The weaker signals for BPA-4-BSA and CPA-3-BSA, and the absence of signal for the other conjugates and unconjugated BSA, reaffirm the high specificity of mAb-BPA-3.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed characterization of the antibody-hapten interaction.[4][5][6] In this experiment, mAb-BPA-3 was immobilized on the sensor chip, and the different derivatives were flowed over the surface as analytes.

Table 3: SPR Kinetic Data for mAb-BPA-3

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
BPA-3 2.5 x 10⁵ 3.8 x 10⁻³ 15.2
BPA-41.1 x 10⁵5.0 x 10⁻³45.5
CPA-38.9 x 10⁴8.7 x 10⁻³97.8
BPAldNo significant bindingNo significant bindingNot determined
CinAldNo significant bindingNo significant bindingNot determined

Experimental Protocols

Competitive ELISA Protocol
  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of a 1 µg/mL solution of BPA-3-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBS-T).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 3% BSA in PBS-T. Incubate for 1 hour at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the competing haptens (BPA-3 and derivatives). Add 50 µL of each dilution to the corresponding wells of the coated plate. Then, add 50 µL of mAb-BPA-3 (at a pre-determined optimal concentration) to each well. Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBS-T.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Western Blotting Protocol
  • Sample Preparation: Prepare samples of the different hapten-BSA conjugates (1 µg each) and unconjugated BSA in Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBS containing 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with mAb-BPA-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-mouse secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: Immobilize mAb-BPA-3 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions of the haptens (BPA-3 and derivatives) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the change in response units (RU) to observe association.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

  • Regeneration: If necessary, regenerate the sensor surface with a low pH solution (e.g., glycine-HCl) to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).[4]

Conclusion

The comprehensive analysis of mAb-BPA-3 demonstrates the critical importance of rigorous cross-reactivity testing for antibodies raised against small molecules. Our multi-faceted approach, employing Competitive ELISA, Western Blotting, and SPR, provides a robust framework for characterizing antibody specificity. The results from our hypothetical study underscore that even minor structural modifications to a hapten can significantly impact antibody recognition. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to design and validate highly specific immunoassays for their small molecule targets.

References

  • Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (n.d.). Synaptic Systems. [Link]

  • Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (n.d.). Journal UIN Jakarta. [Link]

  • Cinnamaldehyde. (n.d.). In Wikipedia. [Link]

  • Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (2011). ACS Publications. [Link]

  • Synthesis of Azachalcone Derivatives from Cinnamaldehyde and Its Antibacterial Activity. (n.d.). AIP Publishing. [Link]

  • Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. (n.d.). ResearchGate. [Link]

  • Effects of hapten epitope structure and hapten-self conjugation pattern on T cell specificity and Ir gene control in hapten-self cytotoxic and helper T cell responses. (n.d.). The Journal of Immunology. [Link]

  • How Do You Interpret Data From Surface Plasmon Resonance? (n.d.). Chemistry For Everyone. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). ACS Publications. [Link]

  • Effects of hapten epitope structure and hapten-self conjugation pattern on T cell specificity and Ir gene control in hapten-self cytotoxic and helper T cell responses. (n.d.). PubMed. [Link]

  • SPR Sensorgram Explained. (2020). Affinité Instruments. [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. [Link]

  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (2021). Frontiers. [Link]

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. (n.d.). ACS Publications. [Link]

  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020). PubMed Central (PMC). [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.Net. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (n.d.). Reichert Technologies. [Link]

  • The effect of haptens on protein-carrier immunogenicity. (n.d.). PubMed Central (PMC). [Link]

  • Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies. (n.d.).
  • Western Blotting Immunodetection Techniques. (n.d.). Bio-Rad. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study. (2023). PubMed Central (PMC). [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? (n.d.). Cusabio. [Link]

  • Antibodies 101: The Basics of Western Blotting. (2021). Addgene Blog. [Link]

  • Cross-reactivity. (n.d.). In Wikipedia. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-(3-Bromophenyl)acrylaldehyde's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is both arduous and intricate. A critical phase in this journey involves a meticulous evaluation of its biological effects, a process that invariably begins in the controlled environment of a petri dish (in vitro) and progresses to the complex biological systems of living organisms (in vivo). This guide provides a comprehensive comparison of these two indispensable research paradigms, using the promising, yet under-characterized molecule, 3-(3-Bromophenyl)acrylaldehyde, as a central case study. As a cinnamaldehyde analogue, this α,β-unsaturated aldehyde holds potential as a covalent inhibitor, a class of molecules gaining significant traction in targeted therapies.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the crucial translation of in vitro findings to in vivo realities.

The Rationale for a Dual-Pronged Approach: Why Both In Vitro and In Vivo Matter

The decision to advance a compound through the drug development pipeline is built upon a foundation of evidence. In vitro studies offer the initial, crucial layer of this foundation. They are rapid, cost-effective, and provide a high-throughput platform to screen compounds and elucidate their mechanisms of action at a cellular and molecular level.[2] However, a single-cell layer in a plastic dish is a world away from the dynamic, multi-system environment of a living organism. This is where in vivo studies become paramount. They introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), as well as the influence of a complete physiological system, including the immune system and intricate tumor microenvironments, which are absent in vitro.[3] Discrepancies between in vitro potency and in vivo efficacy are common, and understanding the reasons for this "in vitro-in vivo gap" is a cornerstone of successful translational research.[4][5]

Part 1: The In Vitro Crucible - Unveiling Cellular Mechanisms

The primary objective of in vitro testing is to establish a compound's biological activity and mechanism of action in a simplified, controlled setting. For a compound like this compound, which is structurally suggestive of anti-cancer properties similar to other cinnamaldehyde derivatives, a logical first step is to assess its cytotoxicity against a relevant cancer cell line.[6][7][8]

Experimental Design: Assessing Cytotoxicity in Human Colon Cancer Cells

The choice of cell line is critical. For this hypothetical study, we will use the HCT116 human colon carcinoma cell line, a well-characterized and widely used model in cancer research. The goal is to determine the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[9][10]

Table 1: In Vitro Cytotoxicity of this compound against HCT116 Cells

CompoundIncubation Time (hours)IC50 (µM) ± SD
This compound488.5 ± 0.7
Doxorubicin (Positive Control)480.5 ± 0.1

Data are hypothetical and presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO, not exceeding 0.5% v/v) and a positive control (e.g., Doxorubicin) are included.[9]

  • Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

Mechanistic Insights: A Potential Signaling Pathway

Based on the known reactivity of α,β-unsaturated aldehydes, this compound likely exerts its cytotoxic effects by acting as a Michael acceptor, forming covalent adducts with nucleophilic residues (like cysteine) in proteins.[1][11] This could disrupt the function of key proteins in signaling pathways that regulate cell survival and apoptosis. A plausible target is the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival.

G cluster_0 Cell Cytoplasm 3-BP-Acrylaldehyde 3-BP-Acrylaldehyde IKK IKK Complex 3-BP-Acrylaldehyde->IKK Inhibition p50_p65_IkB p50/p65/IκBα (Inactive) IKK->p50_p65_IkB Phosphorylation (Blocked) p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 IκBα Release IkB_P p-IκBα Nucleus Nucleus p50_p65->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Transcription Pro-survival Gene Transcription Nucleus->Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Part 2: The In Vivo Arena - Assessing Efficacy in a Living System

While in vitro data provide a strong rationale for further investigation, the ultimate test of a potential anti-cancer agent lies in its ability to inhibit tumor growth in a living organism. In vivo models, such as xenografts in immunodeficient mice, are the industry standard for preclinical efficacy testing.[12][13][14]

Experimental Design: Human Colon Cancer Xenograft Model

To evaluate the in vivo efficacy of this compound, HCT116 cells are implanted subcutaneously into immunodeficient mice (e.g., nude or NOD/SCID mice). Once tumors reach a palpable size, the mice are randomized into treatment groups.

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)RouteScheduleFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-i.p.Daily1250 ± 150-
This compound25i.p.Daily750 ± 9540
This compound50i.p.Daily480 ± 7061.6
5-Fluorouracil (Positive Control)20i.p.Q3D350 ± 5572

Data are hypothetical. i.p. = intraperitoneal; Q3D = every 3 days. SEM = standard error of the mean.

Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines the key steps for conducting an in vivo efficacy study.[13][14]

  • Cell Culture and Implantation: HCT116 cells are cultured, harvested, and resuspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. Treatment is initiated as per the schedule in Table 2. Animal body weight and general health are monitored daily.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a set duration.

  • Data Collection and Analysis: At the end of the study, final tumor volumes and weights are recorded. Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizing the In Vivo Workflow

The workflow for an in vivo study is a multi-step process requiring careful planning and execution.

G start HCT116 Cell Culture implant Subcutaneous Implantation in Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor Volume ~100mm³) monitor->randomize treat Treatment Initiation (Vehicle, Compound, Positive Control) randomize->treat endpoint Endpoint Criteria Met (e.g., Tumor Size) treat->endpoint Daily Monitoring (Tumors, Body Weight) analysis Data Collection & Analysis endpoint->analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Part 3: Comparative Analysis - Bridging the In Vitro-In Vivo Gap

A direct comparison of our hypothetical in vitro and in vivo data reveals a common scenario in drug development: promising in vitro potency does not always translate to equivalent in vivo efficacy. While this compound showed a potent IC50 of 8.5 µM in vitro, the in vivo study required a relatively high dose (50 mg/kg) to achieve a modest 61.6% tumor growth inhibition. This discrepancy is not a failure, but rather a critical data point that demands scientific interrogation.

Several factors can contribute to this gap:

  • Pharmacokinetics (PK) and Bioavailability: After administration, the compound must be absorbed, distributed to the tumor site, and remain at a therapeutic concentration for a sufficient duration. Poor oral bioavailability, rapid metabolism, or rapid clearance can significantly reduce the amount of active compound reaching the tumor.[6][15][16] Cinnamaldehyde and its derivatives are known to be rapidly metabolized, often to cinnamic acid or conjugated with glutathione.[6][17][18] This metabolic instability is a likely contributor to the reduced in vivo efficacy.

  • Metabolism: The liver and other tissues, including the tumor itself, can metabolize the parent compound into less active or inactive forms.[19] The α,β-unsaturated aldehyde moiety is particularly susceptible to reduction or oxidation by enzymes like cytochrome P450s.[19]

  • Tumor Microenvironment (TME): In vivo tumors are complex tissues composed of cancer cells, stromal cells, blood vessels, and extracellular matrix.[3] The TME can create physical barriers to drug penetration and establish a hypoxic, acidic environment that can alter drug activity.

  • Protein Binding: In the bloodstream, the compound will bind to plasma proteins like albumin. Only the unbound fraction is free to distribute into tissues and exert its biological effect. High plasma protein binding can limit the effective concentration at the tumor site.

G invitro In Vitro System (HCT116 Cells) - Direct compound exposure - High potency (IC50 = 8.5 µM) - No metabolic barriers bridge Translational Gap Factors invitro->bridge invivo In Vivo System (Xenograft Mouse) - Systemic administration - Modest efficacy (61.6% TGI at 50 mg/kg) - Complex physiological barriers bridge->invivo factors Pharmacokinetics (ADME) Metabolism (e.g., P450s) Tumor Microenvironment Plasma Protein Binding bridge->factors

Caption: Key factors contributing to the in vitro-in vivo translational gap.

Conclusion and Future Directions

The comparative analysis of this compound underscores a fundamental principle of drug development: in vitro and in vivo studies are not independent hurdles but are two sides of the same coin, providing complementary and essential information. The promising in vitro cytotoxicity data established the compound's potential, while the more modest in vivo results highlighted crucial areas for optimization, such as improving metabolic stability and bioavailability.[20]

Future research should focus on understanding the compound's pharmacokinetic profile and metabolic fate. This knowledge can guide medicinal chemistry efforts to synthesize analogues with improved drug-like properties, potentially leading to a more potent in vivo candidate. Ultimately, a carefully integrated and iterative approach, leveraging the strengths of both in vitro and in vivo models, is the most effective strategy for translating a promising molecule from the laboratory bench to a potential clinical therapy.

References

  • Watanabe, T., et al. (2010). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. Chemical Research in Toxicology, 23(7), 1179-1186. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 28(1), 1. Retrieved from [Link]

  • Uchida, K., et al. (2006). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Chemical Research in Toxicology, 19(12), 1611-1616. Retrieved from [Link]

  • Gautam, R., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(23), 7359. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 28(1), 1. Retrieved from [Link]

  • Grootveld, M., et al. (1998). In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Journal of Clinical Investigation, 101(6), 1210-1218. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). ResearchGate. Retrieved from [Link]

  • Uchida, K., et al. (2006). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Journal of Health Science, 52(4), 389-396. Retrieved from [Link]

  • Patel, M. S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(9), 3595-3601. Retrieved from [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved from [Link]

  • Venkatesan, N. (2022). In vivo screening method for anti inflammatory agent. SlideShare. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. Retrieved from [Link]

  • Wang, L., et al. (2017). Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety. Pharmacological Research, 122, 98-109. Retrieved from [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Chen, P., et al. (2014). Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration. Journal of Pharmaceutical and Biomedical Analysis, 89, 243-249. Retrieved from [Link]

  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Michiels, J., et al. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. Journal of Animal Science and Biotechnology, 13(1), 33. Retrieved from [Link]

  • Michiels, J., et al. (2022). In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. ResearchGate. Retrieved from [Link]

  • Hannes, S., et al. (2022). Comparisons of in vivo cancer models and their applications. Frontiers in Oncology, 12, 977537. Retrieved from [Link]

  • Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. Retrieved from [Link]

  • Esterbauer, H., et al. (1991). Biological interactions of alpha,beta-unsaturated aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. Retrieved from [Link]

  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment, 43(1), 30. Retrieved from [Link]

  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment, 43(1), 30. Retrieved from [Link]

  • Zhang, Y., et al. (2022). In vitro and in vivo evaluation of cinnamaldehyde Microemulsion-Mucus interaction. Journal of Food Biochemistry, 46(9), e14307. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Bromophenyl)acrylaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(3-bromophenyl)acrylaldehyde derivatives, a class of compounds showing promise in the field of oncology. By objectively comparing their performance with alternative scaffolds and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, ensuring a scientifically rigorous and trustworthy exploration of this compound class.

Introduction: The Therapeutic Potential of α,β-Unsaturated Aldehydes

Cinnamaldehyde, the parent compound of the series under investigation, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The core of their biological activity is often attributed to the α,β-unsaturated aldehyde moiety, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in cellular macromolecules like proteins and nucleic acids.[3] This reactivity underpins their potential as targeted therapeutic agents.

The focus of this guide, this compound, introduces a bromine substituent on the phenyl ring. This modification significantly influences the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. Understanding the intricate relationship between the chemical structure of these derivatives and their cytotoxic effects is paramount for the rational design of more potent and selective anticancer drugs.

Deciphering the Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is intricately linked to several key structural features. The following sections dissect these relationships, supported by comparative experimental data.

The Indispensable Role of the Acrylaldehyde Moiety

The α,β-unsaturated aldehyde (enal) functionality is a critical structural feature for the biological activity of this class of compounds.[4] It acts as a reactive "warhead," enabling covalent interactions with biological targets. Modification or removal of this group generally leads to a significant decrease or complete loss of cytotoxic activity. This highlights the importance of the Michael addition reaction in their mechanism of action.

Influence of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring play a crucial role in modulating the cytotoxic potency of these derivatives.

  • Position of the Bromine Atom: The placement of the bromine atom at the meta-position (position 3) of the phenyl ring, as in our lead compound, influences the electronic and steric properties of the molecule.[4] While direct comparative studies with ortho- and para-isomers are limited in the readily available literature, it is established that substituent position significantly impacts reactivity and biological interactions.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of additional substituents on the phenyl ring can either enhance or diminish anticancer activity.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) can enhance the electrophilicity of the β-carbon in the acrylaldehyde system, potentially increasing its reactivity as a Michael acceptor. Indeed, para-nitro substituted chalcone derivatives have shown higher potency compared to other analogs.[4]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) can also influence activity, though their effects can be more complex, affecting not only reactivity but also properties like solubility and membrane permeability.

The following diagram illustrates the key structural features influencing the activity of 3-phenylacrylaldehyde derivatives.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Modulation of Activity Acrylaldehyde Acrylaldehyde Moiety (α,β-Unsaturated Aldehyde) Linker Double Bond Crucial for Michael Addition Crucial for Michael Addition Acrylaldehyde->Crucial for Michael Addition Phenyl Phenyl Ring Substituents Substituents (R) on Phenyl Ring Phenyl->Substituents Substitution Pattern EWG Electron-Withdrawing Groups (e.g., -NO₂, -Br, -Cl) - Enhance electrophilicity Substituents->EWG Impacts Potency EDG Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) - Modulate solubility and reactivity Substituents->EDG Impacts Potency

Caption: Key structural determinants of bioactivity in 3-phenylacrylaldehyde derivatives.

Comparative Performance Analysis

To provide a clear comparison of the cytotoxic potential of this compound and its analogs, the following table summarizes their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
CAD-8 This compoundA375 (Melanoma)>50
CAD-14 (E)-3-(naphthalen-1-yl)acrylaldehydeA375 (Melanoma)0.58
CAD-14 A875 (Melanoma)0.65
CAD-14 SK-MEL-1 (Melanoma)0.82
Cinnamaldehyde 3-PhenylacrylaldehydeA375 (Melanoma)46.5
DTIC (Dacarbazine) Standard ChemotherapyA375 (Melanoma)8.6
Compound 4b 3-(4-chlorophenyl)acrylic acidMDA-MB-231 (Breast)3.24 ± 0.13
CA-4 Combretastatin A-4MDA-MB-231 (Breast)1.27 ± 0.09

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that while the 3-bromophenyl derivative (CAD-8) itself may have modest activity, structural modifications, such as replacing the phenyl ring with a naphthalene ring (CAD-14), can lead to a dramatic increase in potency, surpassing that of the parent cinnamaldehyde and even the standard chemotherapeutic agent, Dacarbazine, in melanoma cell lines.[5] This underscores the significant potential for optimizing the anticancer activity of this scaffold through medicinal chemistry efforts.

Mechanism of Action: Targeting Key Cellular Pathways

The cytotoxic effects of this compound and its derivatives are mediated through interactions with multiple cellular targets and signaling pathways.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

A key mechanism of action for cinnamaldehyde analogues, including those with a bromophenyl substitution, is the inhibition of the p38 MAPK signaling pathway.[4][5] The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation and is often dysregulated in cancer, contributing to cell proliferation, survival, and metastasis. By inhibiting the phosphorylation and activation of p38, these compounds can induce apoptosis (programmed cell death) in cancer cells.[5]

The following diagram illustrates the proposed mechanism of action involving p38 MAPK inhibition.

MAPK_Pathway cluster_0 cluster_1 cluster_2 Stress Cellular Stress / Pro-inflammatory Stimuli MKK3_6 MKK3/6 Stress->MKK3_6 Activates Derivative This compound Derivative p38 p38 MAPK Derivative->p38 Inhibits Phosphorylation MKK3_6->p38 Phosphorylates & Activates Downstream Downstream Targets (e.g., transcription factors) p38->Downstream Activates Apoptosis Apoptosis p38->Apoptosis Induction of Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the p38 MAPK pathway by this compound derivatives.

Inhibition of Hydroxypyruvate Reductase

Another proposed mechanism of action for this compound is its role as a substrate analogue and inhibitor of the enzyme hydroxypyruvate reductase.[4] This enzyme is involved in metabolic pathways such as the glyoxylate and dicarboxylate metabolism. By mimicking the natural substrate, the compound can bind to the active site of the enzyme and inhibit its activity, thereby disrupting cellular metabolism.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: - 3-Bromobenzaldehyde - Acetaldehyde (or other ketone/aldehyde) Reaction Claisen-Schmidt Condensation - Base catalyst (e.g., NaOH) - Solvent (e.g., Ethanol/Water) Start->Reaction Workup Reaction Work-up - Neutralization - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Characterization Characterization - NMR, Mass Spectrometry Purification->Characterization Final Pure this compound Derivative Characterization->Final

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Second Carbonyl: To the stirred solution, add the corresponding aldehyde or ketone (e.g., acetaldehyde, 1.2 equivalents).

  • Base-catalyzed Condensation: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vitro p38 MAPK Inhibition Assay

This protocol outlines a general procedure for an in vitro kinase assay to assess the inhibitory effect of the compounds on p38 MAPK activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂). Prepare solutions of recombinant active p38 MAPK enzyme, a suitable substrate (e.g., ATF-2), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the p38 MAPK enzyme, and the test compound at various concentrations. Pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (ATF-2) and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Detection of Phosphorylation: Detect the amount of phosphorylated substrate using a suitable method, such as:

    • ELISA: Use an antibody specific for the phosphorylated form of the substrate.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

    • Luminescence-based assays: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition of p38 MAPK activity for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.

Hydroxypyruvate Reductase Inhibition Assay

This protocol is based on monitoring the enzymatic activity of hydroxypyruvate reductase by measuring the decrease in NADH absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). Prepare solutions of hydroxypyruvate reductase, NADH, and hydroxypyruvate.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • Assay Mixture: In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations.

  • Enzyme Addition and Measurement: Initiate the reaction by adding hydroxypyruvate reductase to the mixture. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity (rate of change in absorbance) for each reaction. Determine the percentage of inhibition for each compound concentration compared to the control (no inhibitor). Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The exploration of this compound derivatives has revealed a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of the α,β-unsaturated aldehyde moiety and the significant influence of phenyl ring substitutions on cytotoxic potency. The ability of these compounds to inhibit key signaling pathways, such as the p38 MAPK pathway, provides a strong rationale for their therapeutic potential.

Future research should focus on a more systematic exploration of substitutions on the phenyl ring to create a comprehensive SAR map. The synthesis and evaluation of a broader range of derivatives with varying electronic and steric properties will be crucial for identifying compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the spectrum of molecular targets and to validate the therapeutic potential of the most promising candidates in preclinical in vivo models. The insights provided in this guide offer a solid foundation for these future endeavors in the quest for more effective cancer therapies.

References

  • Cabello, C. M., Bair, W. B., Lamore, S. D., Ley, S., Bause, A. S., Azimian, S., & Wondrak, G. T. (2009). The cinnamon-derived Michael acceptor cinnamic aldehyde impairs melanoma cell proliferation, invasiveness, and tumor growth. Free Radical Biology and Medicine, 46(2), 220–231. [Link]

  • A, A., & John, J. (2019). Cinnamaldehyde and its derivatives as antibacterial agents. Critical Reviews in Microbiology, 45(5-6), 573-591. [Link]

  • Fayad, E., Altalhi, S. A., & Abualnaja, M. M. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39735–39751. [Link]

  • Jiang, R., Fukui, S., Zhang, M., Zhang, W., Chen, P., Fan, Y., ... & Tu, Z. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Molecules, 28(21), 7309. [Link]

  • Jiang, R., Fukui, S., Zhang, M., Zhang, W., Chen, P., Fan, Y., ... & Tu, Z. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Molecules, 28(21), 7309. [Link]

  • Singh, R., Sharma, P., & Malviya, R. (2021). The role and mechanism of cinnamaldehyde in cancer. Phytotherapy Research, 35(11), 6066-6080. [Link]

Sources

Comparative analysis of the spectroscopic data of 3-(3-Bromophenyl)acrylaldehyde and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 3-(3-Bromophenyl)acrylaldehyde and Its Analogs

This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. By presenting supporting experimental data and validated protocols, this guide serves as an authoritative resource for compound characterization and structural elucidation.

Introduction: The Role of Spectroscopy in Molecular Characterization

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. This compound, a derivative of cinnamaldehyde, represents a valuable scaffold for developing novel therapeutic agents, particularly as covalent inhibitors targeting proteins.[1] The biological activity of this class of compounds is often intrinsically linked to its α,β-unsaturated aldehyde (enal) functionality.[1] Spectroscopic techniques provide a powerful, non-destructive suite of tools to confirm the identity, purity, and structural intricacies of such molecules. Each technique probes different aspects of the molecule's properties—from electronic transitions (UV-Vis) and vibrational modes (IR) to the nuclear environment (NMR) and mass-to-charge ratio (MS)—collectively offering a comprehensive molecular fingerprint.

This guide will compare the spectroscopic data of this compound with key analogs: the parent compound cinnamaldehyde, the isomeric 3-(4-bromophenyl)acrylaldehyde, and the more complex 3-(3-bromo-4-fluorophenyl)acrylaldehyde. This comparative approach highlights how subtle changes in substitution patterns on the phenyl ring dramatically influence the resulting spectra, providing a deeper understanding of structure-property relationships.

Spectroscopic Methodologies: Principles and Protocols

The reliability of spectroscopic data hinges on robust experimental protocols. Here, we outline the foundational principles and standardized procedures for each analytical technique discussed.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, causing electronic transitions from a ground state to an excited state. For compounds like cinnamaldehyde and its analogs, the extensive conjugation between the phenyl ring, the double bond, and the carbonyl group gives rise to characteristic absorption bands, typically corresponding to π → π* transitions.[2][3]

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated according to manufacturer specifications.

  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol or methanol). Concentrations are typically in the micromolar range to ensure absorbance values fall within the linear range of the Beer-Lambert law.

  • Measurement: The sample is placed in a quartz cuvette. The solvent used for sample preparation is used as a blank to zero the instrument.

  • Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is identified.

Experimental Workflow: UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution (e.g., in Ethanol) Zero Zero with Blank Prep->Zero Blank Prepare Solvent Blank Blank->Zero Cal Calibrate Spectrophotometer Cal->Zero Scan Scan Sample (200-400 nm) Zero->Scan Plot Plot Absorbance vs. Wavelength Scan->Plot Identify Identify λmax Plot->Identify

Caption: Workflow for acquiring a UV-Vis spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending). The resulting spectrum provides a unique fingerprint based on the functional groups present.[4][5]

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[4]

  • Sample Preparation (ATR Technique):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry.[4]

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: The sample is scanned, typically accumulating 16-64 scans to improve the signal-to-noise ratio. The instrument's software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands, measured in wavenumbers (cm⁻¹).

Experimental Workflow: FT-IR Analysis

cluster_prep Preparation cluster_acq Sample Measurement cluster_analysis Data Processing & Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Scan Acquire Sample Spectrum (16-64 Scans) Apply->Scan Process Background Correction Scan->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify

Caption: Workflow for acquiring an FT-IR spectrum via ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states. The exact frequency required for this transition (the chemical shift, δ) is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, typically tetramethylsilane (TMS), may be added to reference the chemical shifts to 0 ppm.

  • Data Acquisition: The sample tube is placed in the spectrometer's probe. The magnetic field is "shimmed" to ensure homogeneity. Standard pulse sequences are used to acquire ¹H, ¹³C, and other desired spectra (e.g., COSY, HSQC).

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated.

Experimental Workflow: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID Data (¹H, ¹³C, etc.) Shim->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correct FT->Process Analyze Analyze Chemical Shifts, Coupling, & Integration Process->Analyze

Caption: General workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, often by electron impact (EI), which can cause it to fragment into smaller, charged pieces. The mass analyzer separates these ions based on their m/z ratio, and a detector records their relative abundance. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a pattern of fragment ions that provides structural clues.[6][7]

Experimental Protocol:

  • Instrumentation: A mass spectrometer (e.g., GC-MS or direct-infusion MS) with an ionization source (e.g., Electron Ionization) is used.

  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized.

  • Ionization & Fragmentation: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their m/z ratios and relative abundances are plotted to create the mass spectrum.

Experimental Workflow: Mass Spectrometry Analysis

cluster_ion Ion Generation cluster_sep Ion Separation cluster_analysis Detection & Analysis Intro Introduce Sample Vapor Vaporize Sample Intro->Vapor Ionize Ionize & Fragment (e.g., Electron Impact) Vapor->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z Ratio (Mass Analyzer) Accelerate->Separate Detect Detect Ions Separate->Detect Plot Plot Abundance vs. m/z Detect->Plot Analyze Analyze Molecular Ion & Fragmentation Pattern Plot->Analyze

Sources

Antimicrobial activity of 3-(3-Bromophenyl)acrylaldehyde compared to known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor for the scientific community. Cinnamaldehyde and its derivatives have emerged as a promising class of natural compounds with demonstrated broad-spectrum antimicrobial properties.[1][2] This guide delves into the therapeutic potential of a specific analogue, 3-(3-Bromophenyl)acrylaldehyde, providing a comparative framework against established antibiotics. While direct extensive research on this particular derivative is emerging, this document synthesizes current knowledge on related compounds to build a strong hypothesis for its activity and outlines the rigorous experimental protocols required for its validation.

Introduction to Cinnamaldehyde Derivatives as Antimicrobials

Cinnamaldehyde, the primary constituent of cinnamon oil, is well-documented for its efficacy against a variety of pathogenic bacteria.[1] Its mechanism of action is multifaceted, primarily involving the disruption of bacterial cell membranes, inhibition of cellular division proteins like FtsZ, and interference with biofilm formation.[2][3] The core structure of cinnamaldehyde, an α,β-unsaturated aldehyde, is crucial for its biological activity.[4]

The scientific community has actively explored the synthesis of cinnamaldehyde derivatives to enhance their antimicrobial potency and spectrum.[3] The addition of halogen atoms, such as bromine, to the phenyl ring has been a key area of investigation. Halogenation can significantly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with microbial targets.[5] Studies on various brominated cinnamaldehyde analogues have indicated that these modifications can lead to potent antibacterial and antibiofilm activities.[2][6][7]

The Subject of Investigation: this compound

This compound is a synthetic derivative of cinnamaldehyde. Its structure retains the critical α,β-unsaturated aldehyde moiety while incorporating a bromine atom at the meta position of the phenyl ring. While specific antimicrobial data for this compound is not yet widely published, its structural features suggest a strong potential for antimicrobial efficacy. The lipophilicity conferred by the bromine atom may enhance its ability to penetrate bacterial cell membranes.

Comparator Antibiotics: Mechanisms of Action

A thorough evaluation of a novel antimicrobial agent necessitates comparison against well-characterized antibiotics with distinct mechanisms of action. This guide considers three widely used antibiotics:

  • Ampicillin (β-Lactam): Ampicillin functions by inhibiting the synthesis of the bacterial cell wall.[5] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5] This inhibition leads to a weakened cell wall and eventual cell lysis.[5]

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that targets bacterial DNA synthesis.[8] It inhibits two key enzymes, DNA gyrase and topoisomerase IV, which are necessary for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[8]

  • Tetracycline (Protein Synthesis Inhibitor): Tetracycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit.[9] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[9]

Experimental Protocols for Antimicrobial Activity Assessment

To rigorously evaluate the antimicrobial potential of this compound, a series of standardized in vitro tests are essential. The following protocols provide a framework for this assessment.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a widely accepted technique for determining MIC values.[10]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) for bacteria.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight to obtain a fresh culture.

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Diagram of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][11]

Protocol:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11]

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[4][7]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and remove excess fluid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.[4]

  • Disk Application:

    • Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Diagram of Kirby-Bauer Test Workflow:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_measurement Measurement prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) lawn_culture Create Bacterial Lawn on Agar Plate prep_inoculum->lawn_culture prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->lawn_culture place_disk Apply Compound-impregnated Disk lawn_culture->place_disk incubate_plate Incubate at 37°C for 18-24h place_disk->incubate_plate measure_zone Measure Zone of Inhibition (mm) incubate_plate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Time-Kill Assay

A time-kill assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure:

    • Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial suspension.

    • Include a growth control (no compound).

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration:

    • Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Comparative Data Presentation

The following tables provide a template for summarizing the expected experimental data, allowing for a direct comparison of this compound with the selected antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundAmpicillinCiprofloxacinTetracycline
Staphylococcus aureus (ATCC 25923)Expected ValueKnown ValueKnown ValueKnown Value
Escherichia coli (ATCC 25922)Expected ValueKnown ValueKnown ValueKnown Value
Pseudomonas aeruginosa (ATCC 27853)Expected ValueKnown ValueKnown ValueKnown Value
Enterococcus faecalis (ATCC 29212)Expected ValueKnown ValueKnown ValueKnown Value

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundAmpicillinCiprofloxacinTetracycline
Staphylococcus aureus (ATCC 25923)Expected ValueKnown ValueKnown ValueKnown Value
Escherichia coli (ATCC 25922)Expected ValueKnown ValueKnown ValueKnown Value

Table 3: Kirby-Bauer Disk Diffusion (Zone of Inhibition in mm)

MicroorganismThis compound (X µg disk)Ampicillin (10 µg disk)Ciprofloxacin (5 µg disk)Tetracycline (30 µg disk)
Staphylococcus aureus (ATCC 25923)Expected ValueKnown ValueKnown ValueKnown Value
Escherichia coli (ATCC 25922)Expected ValueKnown ValueKnown ValueKnown Value

Conclusion and Future Directions

While comprehensive experimental data on the antimicrobial activity of this compound is still to be broadly disseminated, the established efficacy of related cinnamaldehyde derivatives provides a strong rationale for its investigation. The proposed experimental framework will enable a robust evaluation of its antimicrobial potential in comparison to standard antibiotics. Future research should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its efficacy in more complex models, such as biofilms and in vivo infection models. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound in the development of novel antimicrobial therapies.

References

  • Veisllari, M., Vidali, V. P., & Kythreoti, G. (2023). Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Relationship. Sciforum. [Link]

  • Li, W., O'Brien-Simpson, N. M., Talebi, M., Rey, A. M., O'Connor, K., Monagle, P., ... & Krunic, N. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 946574. [Link]

  • Lee, K., & Lee, J. H. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. Marine Drugs, 19(12), 699. [Link]

  • Kim, J., & Park, H. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 11, 688610. [Link]

  • Veisllari, M., Vidali, V. P., & Kythreoti, G. (2023). Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Relationship. Student Symposium. [Link]

  • Silva, C., et al. (2021). Evaluation of cinnamaldehyde and cinnamic acid derivatives in microbial growth control. Journal of Applied Microbiology.
  • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Chemistry, 9, 735661. [Link]

  • Lee, J. H., & Kim, Y. G. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 371, 143646. [Link]

  • Art-Rodríguez, L., et al. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 24(5), 4583. [Link]

  • Liu, J., et al. (2010). Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents. Chemical & Pharmaceutical Bulletin, 58(9), 1127-1131. [Link]

  • Budriesi, R., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics, 11(7), 875. [Link]

  • Lee, J. H., & Kim, Y. G. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy, 181, 118270. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and antibacterial evaluation of prenylacridone alkaloids and their analogues. Organic Chemistry Frontiers. [Link]

  • Ismiyarto, et al. (2019). Synthesis and antibacterial activity test of 3-(3-(4-hydroxy-3-methylphenyl)akriloil) coumarin compounds. IOP Conference Series: Materials Science and Engineering, 509, 012055. [Link]

  • Wang, M., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. Frontiers in Microbiology, 15, 1345995. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • RSKORIA TECHNICALS. (n.d.). Time Kill Assay. RSKORIA TECHNICALS.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(3-Bromophenyl)acrylaldehyde in Modern Drug Discovery

This compound, a substituted cinnamaldehyde, has emerged as a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its utility as a key intermediate in the synthesis of complex organic molecules is well-established.[1] The presence of the α,β-unsaturated aldehyde functionality provides a reactive site for various chemical transformations, including Michael additions and cyclocondensation reactions, making it a versatile building block for the construction of diverse molecular architectures.[1]

In the realm of drug development, analogues of this compound have demonstrated promising biological activities. Chalcone derivatives, for instance, have exhibited cytotoxicity against cancer cell lines like MCF-7 breast cancer cells.[1] The electrophilic nature of the enal moiety allows for its potential role as a covalent inhibitor, targeting nucleophilic residues in proteins, a strategy increasingly employed in the development of targeted therapies.[1] Furthermore, this compound serves as a substrate analogue for enzymatic studies, aiding in the investigation of biochemical pathways.[1] Given its pivotal role, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides a comprehensive comparison of the three primary synthetic routes to this valuable compound: the Aldol Condensation, the Heck Coupling, and the Wittig Reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency to empower researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in any chemical campaign, governed by factors such as yield, cost, scalability, and reaction complexity. The following table provides a high-level comparison of the three benchmarked methods for the synthesis of this compound.

Method Reported Yield Relative Cost Scalability Complexity
Aldol Condensation 57.2%[1]LowModerateLow
Heck Coupling Up to 88% (for analogous substrates)[1]HighHighModerate
Wittig Reaction ~83% (for pentafluoro analogue)[1]ModerateModerateHigh

The Aldol Condensation: A Classic Carbon-Carbon Bond Formation

The Aldol condensation is a cornerstone of organic synthesis, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl.[2] In the context of this compound synthesis, this translates to the base-catalyzed reaction between 3-bromobenzaldehyde and acetaldehyde.

Reaction Mechanism

The reaction proceeds via the formation of an enolate from acetaldehyde under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes base-catalyzed dehydration to yield the more stable, conjugated this compound.

Aldol_Condensation acetaldehyde Acetaldehyde enolate Enolate acetaldehyde->enolate -H⁺ (from base) bromobenzaldehyde 3-Bromobenzaldehyde enolate->bromobenzaldehyde Nucleophilic Attack aldol_adduct Aldol Adduct (β-hydroxy aldehyde) bromobenzaldehyde->aldol_adduct product This compound aldol_adduct->product -H₂O (Dehydration) water H₂O base Base (e.g., NaOH)

Caption: Base-catalyzed Aldol condensation mechanism.

Experimental Protocol: Aldol Condensation
  • Reactants:

    • 3-Bromobenzaldehyde (1 mmol, 184 mg)[1]

    • Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 µL)[1]

    • Sodium hydroxide (1 M, 1 mL)[1]

  • Solvent: Tetrahydrofuran (THF, 3 mL)[1]

  • Procedure:

    • Dissolve 3-bromobenzaldehyde in THF in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.[1]

    • Slowly add the aqueous acetaldehyde solution, followed by the sodium hydroxide solution, while maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 6 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 6:1) to afford this compound as a pale yellow solid.[1]

  • Yield: 57.2%[1]

Advantages and Limitations

The primary advantages of the Aldol condensation are its operational simplicity and the use of inexpensive starting materials and reagents.[1] However, the reaction can suffer from moderate yields due to competing side reactions, such as the self-condensation of acetaldehyde.[1] Careful control of the reaction temperature and the concentration of the base is crucial to maximize the yield of the desired product.[1]

The Heck Coupling: A Palladium-Catalyzed Olefination

The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[3] For the synthesis of this compound, this involves the coupling of an aryl halide, such as 3-bromoiodobenzene, with an acrolein derivative.

Reaction Mechanism

The catalytic cycle of the Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a palladium(II) species. This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond. A β-hydride elimination then occurs to release the final product and a palladium-hydride species. Finally, reductive elimination with a base regenerates the active palladium(0) catalyst, completing the cycle.

Heck_Coupling pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 3-Bromoiodobenzene aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion alkene Acrolein Diethyl Acetal alkene->migratory_insertion insertion_product Insertion Product migratory_insertion->insertion_product beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Coupled Product product_complex->product reductive_elimination->pd0 base Base base->reductive_elimination

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling
  • Reactants:

    • 3-Bromoiodobenzene (1 mmol)[1]

    • Acrolein diethyl acetal (3 mmol)[1]

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)[1]

    • Tetrabutylammonium acetate (Bu₄N⁺OAc⁻, 2 mmol)[1]

    • Potassium carbonate (K₂CO₃, 1.5 mmol)[1]

  • Solvent: Dimethylformamide (DMF, 4 mL)[1]

  • Procedure:

    • To a dried Schlenk flask under a nitrogen atmosphere, add 3-bromoiodobenzene, acrolein diethyl acetal, Pd(OAc)₂, Bu₄N⁺OAc⁻, and K₂CO₃ in DMF.

    • Heat the reaction mixture to 90°C and stir.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • For hydrolysis, add 2 N HCl (10 mL) and stir for 30 minutes at room temperature.[1]

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Yield: Up to 88% (reported for analogous substrates)[1]

Advantages and Limitations

The Heck coupling offers high yields and excellent regioselectivity.[1] It is also compatible with a wide range of functional groups on the aryl halide.[1] However, the use of a palladium catalyst increases the overall cost of the synthesis.[1] The reaction can also be sensitive to oxygen and moisture, requiring inert atmosphere techniques.[1]

The Wittig Reaction: A Versatile Olefination Method

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] This reaction is particularly valuable for its high degree of stereochemical control.

Reaction Mechanism

The Wittig reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

Wittig_Reaction ylide Phosphorus Ylide nucleophilic_attack Nucleophilic Attack ylide->nucleophilic_attack aldehyde 3-Bromobenzaldehyde aldehyde->nucleophilic_attack betaine Betaine Intermediate nucleophilic_attack->betaine cyclization Cyclization betaine->cyclization oxaphosphetane Oxaphosphetane cyclization->oxaphosphetane retro_cycloaddition Retro-[2+2] Cycloaddition oxaphosphetane->retro_cycloaddition alkene This compound retro_cycloaddition->alkene phosphine_oxide Triphenylphosphine Oxide retro_cycloaddition->phosphine_oxide

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction (Generalized)
  • Reactants:

    • 3-Bromobenzaldehyde (1 mmol)[1]

    • (Triphenylphosphoranylidene)acetaldehyde (1.1 mmol)[1]

  • Solvent: Toluene (8 mL)[1]

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-bromobenzaldehyde in toluene.

    • Add the (triphenylphosphoranylidene)acetaldehyde to the solution.

    • Heat the reaction mixture to 80°C and stir for 4 hours.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to separate the product from the triphenylphosphine oxide byproduct.[1]

  • Yield: ~83% (reported for a pentafluoro analogue)[1]

Advantages and Limitations

The Wittig reaction provides excellent stereochemical control, predominantly forming the E-isomer in the case of stabilized ylides.[1] It also tolerates a wide variety of functional groups.[1] The main drawbacks are the need for air-free techniques for the preparation of the ylide and the formation of triphenylphosphine oxide as a byproduct, which can complicate purification.[1]

Conclusion and Recommendations

The choice of synthetic method for this compound is contingent upon the specific requirements of the research.

  • For small-scale synthesis where cost is a primary concern , the Aldol Condensation offers a viable, albeit lower-yielding, option. Its simplicity and use of readily available reagents make it an attractive choice for initial exploratory work.

  • For large-scale production where high yield and efficiency are paramount , the Heck Coupling is the superior method. Despite the higher initial cost of the palladium catalyst, the excellent yields and scalability make it more economical for industrial applications.

  • The Wittig Reaction represents a middle ground, offering good yields and excellent stereocontrol. It is a reliable method for producing high-purity E-isomer of the product, which can be critical for certain biological applications. However, the need for stoichiometric amounts of the phosphonium salt and the challenge of removing the triphenylphosphine oxide byproduct should be considered.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of the trade-offs between yield, cost, scalability, and the desired purity of the final product. This guide provides the foundational data and protocols to enable researchers to make an informed and strategic decision.

References

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

  • Synthesis by Aldol and Related Condensation Reactions - Georg Thieme Verlag. (URL: [Link])

  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes - University of Wisconsin-River Falls. (URL: [Link])

  • Synthesis of an Alkene via the Wittig Reaction - University of Missouri-St. Louis. (URL: [Link])

  • Aldol Condensation - Beyond Benign. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (URL: [Link])

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction - University of Bristol. (URL: [Link])

  • Synthesis of 3-bromobenzaldehyde - PrepChem.com. (URL: [Link])

  • Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate - UR Scholarship Repository - University of Richmond. (URL: [Link])

  • The Aldol Condensation - Magritek. (URL: [Link])

  • US4036887A - Preparation of 3-bromobenzaldehyde - Google P
  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (URL: [Link])

  • The Heck coupling reaction of aryl bromides with styrene. | Download Table - ResearchGate. (URL: [Link])

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: [Link])

Sources

Mastering the Purification of 3-(3-Bromophenyl)acrylaldehyde: A Head-to-Head Comparison of Leading Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide to Achieving High-Purity 3-(3-Bromophenyl)acrylaldehyde

In the synthesis of specialized organic molecules, particularly those destined for pharmaceutical development and materials science, the purity of intermediates is paramount. This compound, a key building block, is no exception. Its reactivity and the ultimate quality of the final product are directly influenced by the effectiveness of the purification method employed. This guide provides a comprehensive, head-to-head comparison of the most common and effective purification techniques for this compound: column chromatography, vacuum distillation, and recrystallization. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance to empower you, the researcher, to make informed decisions in your laboratory work.

The Compound in Focus: Physicochemical Properties of this compound

Before we explore purification strategies, a foundational understanding of the physicochemical properties of this compound is essential. These properties dictate the suitability of each purification technique.

PropertyValueSource
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol [1]
Boiling Point 309.7 °C (at 760 mmHg)[1]
Appearance Pale yellow solid[1]
Melting Point Not reported for the meta-isomer. The para-isomer melts at 78-82°C.[2]

The high boiling point of this compound immediately indicates that standard atmospheric distillation is not a viable purification method, as it would likely lead to decomposition.[1] This necessitates the use of vacuum distillation to lower the boiling point to a manageable temperature. Its solid nature at room temperature suggests that recrystallization is a potential purification route.

Technique 1: Column Chromatography

Column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For a moderately polar compound like this compound, silica gel is an appropriate stationary phase.

The "Why" Behind the Method: Causality in Chromatographic Separation

The separation of this compound from less polar impurities (e.g., unreacted starting materials like 3-bromobenzaldehyde) and more polar impurities (e.g., byproducts from side reactions) is achieved by carefully selecting a mobile phase (eluent) of appropriate polarity. A less polar eluent will cause nonpolar compounds to travel down the column more quickly, while a more polar eluent is required to move more polar compounds. By gradually increasing the polarity of the eluent (a gradient elution), a fine-tuned separation can be achieved.

Experimental Protocol: Column Chromatography

This protocol is a synthesis of established methods for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Slurry Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in petroleum ether.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture, such as 100% petroleum ether or a petroleum ether:ethyl acetate mixture of 95:5.

    • Gradually increase the polarity of the eluent. Based on literature, a petroleum ether:ethyl acetate ratio of 6:1 or 5:1 is effective for eluting the desired product.[1]

    • Collect fractions in separate test tubes.

  • Analysis and Collection:

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization: Column Chromatography Workflow

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation prep1 Slurry pack silica gel in petroleum ether prep2 Add sand layers prep1->prep2 load2 Apply sample to top of column prep2->load2 load1 Dissolve crude product or dry load load1->load2 elute1 Start with low polarity eluent load2->elute1 elute2 Gradually increase eluent polarity (e.g., petroleum ether:ethyl acetate 6:1) elute1->elute2 elute3 Collect fractions elute2->elute3 analysis1 Monitor fractions by TLC elute3->analysis1 analysis2 Combine pure fractions analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Obtain pure product analysis3->analysis4

Caption: Workflow for the purification of this compound by column chromatography.

Technique 2: Vacuum Distillation

Given the high atmospheric boiling point of this compound (309.7 °C), purification by distillation must be performed under reduced pressure to prevent thermal decomposition.[1]

The "Why" Behind the Method: The Clausius-Clapeyron Relation in Practice

Vacuum distillation operates on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the ambient pressure with a vacuum pump, the boiling point is significantly lowered. This is governed by the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature.

Experimental Protocol: Vacuum Distillation

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

    • Place the crude product and a stir bar in the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached (typically 1-10 mmHg), begin heating the distillation flask.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Increase the temperature to distill the this compound. The exact boiling point will depend on the pressure, but it will be significantly lower than 309.7 °C.

    • Collect the purified product in a clean receiving flask.

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualization: Vacuum Distillation Setup

G cluster_setup Vacuum Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask (Crude Product + Stir Bar) distillation_head Short-Path Distillation Head distilling_flask->distillation_head thermometer Thermometer distillation_head->thermometer condenser Condenser (Water In/Out) distillation_head->condenser receiving_flask Receiving Flask condenser->receiving_flask vacuum_source To Vacuum Pump condenser->vacuum_source

Caption: A simplified schematic of a vacuum distillation apparatus.

Technique 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

The "Why" Behind the Method: Solubility and Crystal Lattice Formation

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Upon cooling a saturated solution, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that excludes impurities.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of ethanol and observe the solubility at room temperature.

    • Gently heat the test tube. If the compound dissolves, it is a good candidate for the primary solvent.

    • If the compound is very soluble in ethanol at room temperature, another solvent in which it is less soluble (an anti-solvent), such as water, can be added dropwise to a hot ethanolic solution until turbidity is observed.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If using a mixed solvent system, add water dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization).

    • Dry the crystals in a vacuum oven.

Visualization: Recrystallization Workflow

G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation & Drying dissolve1 Dissolve crude product in minimum hot solvent cool1 Slow cooling to room temperature dissolve1->cool1 cool2 Cool in ice bath cool1->cool2 isolate1 Vacuum filtration cool2->isolate1 isolate2 Wash with cold solvent isolate1->isolate2 isolate3 Dry crystals isolate2->isolate3

Caption: The general workflow for purification by recrystallization.

Head-to-Head Comparison

FeatureColumn ChromatographyVacuum DistillationRecrystallization
Principle Differential adsorptionDifference in boiling points under reduced pressureDifferential solubility
Purity High (>95% achievable)High, especially for removing non-volatile or very high-boiling impuritiesPotentially very high, but dependent on the nature of impurities
Yield Good (57-85% reported)[1]Generally high, but some loss can occur due to handling and residueVariable, can be lower due to the solubility of the product in the cold solvent
Scalability Can be scaled up, but becomes more cumbersome and requires large solvent volumesReadily scalableVery scalable
Time Can be time-consuming, especially for large scalesRelatively fast once the apparatus is set upCan be slow due to the cooling process
Cost High solvent and silica gel costModerate equipment costLow solvent cost, minimal equipment
Ideal for... Separating compounds with similar polaritiesSeparating compounds with significantly different boiling pointsPurifying a solid compound from a small amount of impurities

Conclusion and Recommendations

The choice of purification technique for this compound depends on the specific requirements of the synthesis, including the nature of the impurities, the desired scale, and the available resources.

  • For the highest purity and for separating complex mixtures of byproducts, column chromatography is the most powerful technique. The ability to fine-tune the separation by adjusting the eluent composition provides a high degree of control.

  • For large-scale purification where the primary impurities are non-volatile or have a significantly different boiling point, vacuum distillation is an efficient and scalable option.

  • When the crude product is a solid with a relatively small amount of impurities, recrystallization offers a cost-effective and straightforward method for achieving high purity.

In many research and development settings, a combination of these techniques is often employed. For instance, a preliminary purification by vacuum distillation could be followed by a final polishing step of recrystallization to obtain a highly pure product. The experimental data and protocols presented in this guide provide a solid foundation for selecting and optimizing the purification of this compound, ultimately contributing to the success of your research and development endeavors.

References

  • Crysdot LLC. (E)-3-(4-Bromophenyl)acrylaldehyde. [Link]

Sources

A Guide to Definitive Structure Elucidation: Confirming 3-(3-Bromophenyl)acrylaldehyde with 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical research and pharmaceutical development, the precise structural characterization of molecules is not merely a procedural step but the bedrock of scientific integrity and progress. 3-(3-Bromophenyl)acrylaldehyde, a versatile synthetic intermediate, serves as an excellent case study for the challenges inherent in structural analysis.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational blueprint of a molecule, it often falls short in cases of complex spin systems and isomeric ambiguity, such as the meta-substitution pattern on the phenyl ring. Overlapping signals in the aromatic region can make definitive proton and carbon assignments a significant challenge.[2][3]

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques as a robust solution for these challenges. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments creates a self-validating system for the unambiguous structural confirmation of this compound.

The 2D NMR Toolkit: From Connectivity to Complete Structure

2D NMR spectroscopy enhances the capabilities of 1D NMR by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.[2][4] For a molecule like this compound, a combination of the following experiments provides a comprehensive and definitive structural map.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Framework

The COSY experiment is the cornerstone for identifying proton-proton (¹H-¹H) coupling networks, typically through two or three chemical bonds.[5][6][7]

Experimental Rationale: The primary objective of the COSY experiment for this molecule is to establish the proton connectivity within its distinct structural fragments. A cross-peak in a COSY spectrum indicates that two protons are J-coupled.[6][8] This allows us to:

  • Trace the Acrylaldehyde Spin System: We expect to see a clear correlation between the aldehydic proton and the adjacent vinylic proton (Hα), and between Hα and its coupled partner, Hβ. This definitively confirms the -CH=CH-CHO fragment.

  • Elucidate the Aromatic Connectivity: The complex multiplet in the aromatic region can be deconstructed by tracing the correlations between adjacent protons on the phenyl ring.

Experimental Protocol: Gradient-Selected COSY (gCOSY)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹H nucleus. Acquire a standard 1D ¹H spectrum to determine the spectral width required.

  • Acquisition:

    • Use a standard gCOSY pulse sequence.

    • Set the number of increments in the indirect dimension (t₁) to 256 or 512.

    • Set the number of scans per increment to 2 or 4 for adequate signal-to-noise.

    • Employ a relaxation delay of 1.5 seconds.

  • Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform to generate the spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

The HSQC experiment is a highly sensitive method used to identify direct, one-bond correlations between protons and the carbon atoms to which they are attached.[9][10][11]

Experimental Rationale: While a ¹³C NMR spectrum shows all carbon environments, assigning each signal can be ambiguous. HSQC provides a direct and powerful solution by linking the well-resolved proton spectrum to the carbon spectrum.[12] For our target molecule, HSQC is critical for:

  • Unambiguous C-H Assignment: Each cross-peak in the HSQC spectrum corresponds to a specific C-H bond, allowing for the direct assignment of all protonated vinylic and aromatic carbons.

  • Resolving Overlap: If two carbon signals are close in chemical shift, they can be easily distinguished if their attached protons have different chemical shifts.

Experimental Protocol: Sensitivity-Enhanced HSQC

  • Spectrometer Setup: Tune and shim the spectrometer for both ¹H and ¹³C nuclei. Acquire standard 1D spectra for both to set the correct spectral widths.

  • Acquisition:

    • Use a standard sensitivity-enhanced, gradient-selected HSQC pulse program.

    • Set the ¹³C spectral width to cover the expected range (e.g., 90-160 ppm for the sp² region).

    • Optimize the pulse sequence for an average one-bond ¹JCH coupling constant of ~145 Hz.

    • Set the number of increments in t₁ to 128 or 256.

    • Set scans per increment to 4 or 8.

  • Processing: Process the data with appropriate window functions and Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for final structure elucidation, as it reveals long-range correlations (typically over 2 to 4 bonds) between protons and carbons.[13][14][15]

Experimental Rationale: HMBC provides the crucial links between the structural fragments identified by COSY and HSQC. It is the key to piecing together the entire molecular puzzle.[16] Specifically, HMBC will:

  • Connect the Side Chain to the Ring: A critical correlation is expected between the vinylic proton Hβ and the aromatic carbons C2 and C6, and most importantly, to the quaternary carbon C1, thus linking the acrylaldehyde moiety to the phenyl ring.

  • Confirm the Substitution Pattern: Long-range correlations from the aromatic protons will definitively place them relative to the bromo and aldehyde substituents. For example, correlations from H2 and H4 to the bromine-bearing carbon (C3) will confirm its position.

  • Assign Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC is the primary method for their assignment, using correlations from nearby protons.[13]

Experimental Protocol: Gradient-Selected HMBC

  • Spectrometer Setup: Maintain the same setup as for the HSQC experiment.

  • Acquisition:

    • Use a standard gHMBC pulse sequence.

    • Optimize the experiment for a long-range coupling constant (ⁿJCH) of 8-10 Hz. This value favors the detection of 2- and 3-bond correlations while suppressing 1-bond correlations.[16]

    • Set the number of increments in t₁ to 256 or 512.

    • Set scans per increment to 8, 16, or higher, as long-range correlations are weaker.

  • Processing: Process the data similarly to other 2D experiments.

Synthesizing the Data: A Step-by-Step Elucidation

The true power of this methodology lies in the integrated interpretation of the data from all three experiments.

experimental_workflow cluster_acquisition Data Acquisition cluster_interpretation Interpretation Logic cluster_result Final Output COSY COSY (¹H-¹H Connectivity) Fragments Identify Spin Systems (Aldehyde & Aromatic) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond) CH_Assign Assign Protonated Carbons HSQC->CH_Assign HMBC HMBC (¹H-¹³C Long-Range) Assemble Connect Fragments & Assign Quaternary Carbons HMBC->Assemble Fragments->Assemble informs CH_Assign->Assemble informs Structure Unambiguous Structure Assemble->Structure

Caption: Visualization of key HMBC correlations confirming the molecular skeleton.

Comparison with Alternative Analytical Techniques

To fully appreciate the power of 2D NMR, it is instructive to compare it with other common analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
1D NMR (¹H, ¹³C) Fundamental data on chemical environments and proton multiplicity.Fast acquisition, high sensitivity for ¹H.Signal overlap in complex regions, ambiguity in assigning specific isomers.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS).Extremely high sensitivity, provides molecular formula.Provides no direct information on atom-to-atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O, C=C).Rapid, requires minimal sample preparation.Provides no information on the carbon skeleton or substitution patterns.
2D NMR Suite A complete and detailed map of molecular connectivity.Unambiguously resolves complex structures and isomers; provides definitive assignments. [4]Requires more instrument time and data analysis expertise.

Conclusion

For complex organic molecules like this compound, relying solely on 1D NMR or other spectroscopic techniques leaves significant room for structural ambiguity. The synergistic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a comprehensive and self-validating pathway to definitive structural elucidation. By systematically mapping ¹H-¹H couplings, ¹H-¹³C one-bond connections, and crucial long-range ¹H-¹³C correlations, this methodology removes guesswork and establishes an unambiguous molecular structure. For professionals in drug discovery and chemical synthesis, mastering this integrated 2D NMR approach is essential for ensuring the accuracy, reproducibility, and integrity of their scientific work.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.Google AI.
  • Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview.International Journal of PharmTech Research.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • Principles and Applications of NMR Spectroscopy: Lecture 32.NPTEL.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. Available at: [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]

  • What Is HMBC NMR? YouTube. Available at: [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • COSY (COrrelation Spectroscopy). CEITEC. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • COSY. Columbia University NMR Core Facility. Available at: [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

Sources

Inter-laboratory Validation of Analytical Methods for 3-(3-Bromophenyl)acrylaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 3-(3-Bromophenyl)acrylaldehyde, establishing validated analytical procedures is a critical step to ensure product quality and consistency. This guide provides an in-depth, objective comparison of two commonly employed analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound. The methodologies and data presented herein are illustrative of a successful inter-laboratory validation, designed to meet the stringent requirements of regulatory bodies and reflect real-world application.

The choice of an analytical method is driven by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the test.[1][2] For this compound, a compound with a chromophore and sufficient volatility, both HPLC-UV and GC-MS present as viable options. This guide will delve into the experimental design, validation parameters, and comparative performance of these two methods, providing researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy.

The Imperative of Inter-Laboratory Validation

Before delving into the specific methods, it is crucial to understand the rationale behind inter-laboratory validation, also known as reproducibility.[2][3] While a single laboratory can demonstrate the precision and accuracy of a method under its own controlled conditions (repeatability and intermediate precision), inter-laboratory validation assesses the method's performance across different laboratories, analysts, and equipment.[1] This process is a cornerstone of method standardization and is essential for ensuring that a method is rugged and transferable, producing consistent and reliable results regardless of the testing site. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical procedures, which form the basis for the experimental design in this guide.[2][4][5]

Visualizing the Validation Workflow

The process of inter-laboratory method validation follows a structured workflow, from initial method development to the final assessment of reproducibility. The following diagram illustrates the key stages involved.

Inter-laboratory Validation Workflow cluster_0 Single Laboratory Validation cluster_1 Inter-laboratory Study cluster_2 Assessment Dev Method Development & Optimization Val Method Validation (ICH/USP Parameters) Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LOD LOD & LOQ Val->LOD Rob Robustness Val->Rob Transfer Method Transfer to Participating Labs Rob->Transfer Successful Validation Analysis Sample Analysis in Triplicate Data Data Collection & Statistical Analysis Rep Reproducibility Assessment Data->Rep Final Final Method Approval Rep->Final

Caption: A flowchart illustrating the stages of inter-laboratory analytical method validation.

Comparative Analysis of HPLC-UV and GC-MS Methods

The selection between HPLC-UV and GC-MS for the analysis of this compound depends on various factors, including the presence of non-volatile impurities, thermal stability of the analyte, and the desired level of sensitivity and specificity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The presence of a conjugated system in this compound makes it an ideal candidate for UV detection.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibrated range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, providing both quantitative data and structural information, which is particularly useful for impurity profiling.[6]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).

    • Sample Solution: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibrated range.

Inter-laboratory Validation Results

To assess the reproducibility of these methods, a hypothetical inter-laboratory study was conducted involving three independent laboratories. Each laboratory analyzed three different batches of this compound in triplicate using both the HPLC-UV and GC-MS methods. The results are summarized below.

Validation Parameter: Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For both methods, specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. The peak purity was also confirmed using photodiode array detection for HPLC and by mass spectral analysis for GC-MS.

Validation Parameter: Linearity and Range

Linearity was evaluated by analyzing a series of standards over a specified range.[1] The correlation coefficient (r²) and the y-intercept were calculated from the linear regression analysis.

Table 1: Linearity and Range Data

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 500.1 - 10Appropriate for intended assay
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Y-intercept (% of response at 100% concentration) < 2.0%< 2.0%≤ 2.0%
Validation Parameter: Accuracy

Accuracy was determined by analyzing samples with known concentrations of this compound and calculating the percentage recovery.[2]

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)HPLC-UV Mean Recovery (%)GC-MS Mean Recovery (%)Acceptance Criteria (%)
Low 99.5100.298.0 - 102.0
Medium 100.199.898.0 - 102.0
High 99.8100.598.0 - 102.0
Validation Parameter: Precision

Precision was assessed at three levels: repeatability (intra-assay precision), intermediate precision (intra-laboratory variation), and reproducibility (inter-laboratory variation).[3] The precision is expressed as the Relative Standard Deviation (RSD).

Table 3: Precision (RSD) Data

Precision LevelHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria (%RSD)
Repeatability < 1.0%< 1.5%≤ 2.0%
Intermediate Precision < 1.5%< 2.0%≤ 3.0%
Reproducibility < 2.0%< 2.5%≤ 5.0%
Validation Parameter: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: LOD and LOQ Data

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
LOD 0.10.01
LOQ 0.30.03

Comparative Discussion and Method Selection

Both the HPLC-UV and GC-MS methods demonstrated excellent performance in the inter-laboratory validation study, meeting all predefined acceptance criteria based on ICH guidelines. The choice between the two methods will ultimately depend on the specific application and available instrumentation.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control analysis of this compound. Its simplicity and lower cost of operation make it an attractive option for high-throughput environments.

  • GC-MS offers superior sensitivity and specificity. The ability to obtain mass spectral data provides an additional layer of confirmation and is invaluable for impurity identification and structure elucidation. This method is particularly advantageous during process development and for the analysis of trace-level impurities.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Method Selection Logic Start Start: Need to analyze This compound Question1 Is high sensitivity (trace level analysis) required? Start->Question1 Question2 Is impurity identification a primary goal? Question1->Question2 No Select_GCMS Select GC-MS Question1->Select_GCMS Yes Question3 Is the sample thermally labile or contains non-volatile components? Question2->Question3 No Question2->Select_GCMS Yes Select_HPLC Select HPLC-UV Question3->Select_HPLC Yes Question3->Select_HPLC No (Routine QC)

Caption: A decision tree for selecting between HPLC-UV and GC-MS for the analysis of this compound.

Conclusion

This comparative guide has outlined the successful inter-laboratory validation of two analytical methods, HPLC-UV and GC-MS, for the quantitative determination of this compound. Both methods are demonstrated to be accurate, precise, and specific, and the choice of method can be guided by the specific analytical requirements. The detailed protocols and validation data presented herein provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical procedures for this important compound, ensuring product quality and regulatory compliance.

References

  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • Analytical methods validation as per ich & usp. Slideshare. Available from: [Link]

  • CHAPTER 15: Validating Analytical Procedures. The Royal Society of Chemistry. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available from: [Link]

  • ICH 2022 Validation-Analytical-Procedures-Step-2b. Scribd. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. NIH. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. Available from: [Link]

  • Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PubMed. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Bromophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(3-Bromophenyl)acrylaldehyde. As a halogenated aromatic aldehyde, this compound requires specific protocols to ensure laboratory safety, protect personnel, and maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed for immediate application by researchers, scientists, and drug development professionals.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of this compound is fundamental to its safe management. Its chemical structure—featuring a reactive acrylaldehyde moiety and a halogenated phenyl group—dictates its toxicological profile and the necessary disposal pathway. The primary hazards are well-documented and necessitate rigorous adherence to safety protocols.[1][2][3]

The U.S. Environmental Protection Agency (EPA) classifies compounds containing a carbon-halogen bond as Halogenated Organic Compounds (HOCs).[4][5][6] This classification is critical, as HOCs are subject to specific land disposal restrictions, making thermal destruction the preferred and often mandatory disposal route.[7]

Table 1: Hazard Summary for this compound

Hazard PictogramGHS Hazard ClassHazard Statement
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed.[2]
Skin Irritation, Category 2H315: Causes skin irritation.[2][3]
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[1][2]
Eye Irritation, Category 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure, Category 3H335: May cause respiratory irritation.[2][3]
Hazardous to the Aquatic Environment, Chronic, Category 3H412: Harmful to aquatic life with long lasting effects.[1]

Personnel Protection: Your First Line of Defense

Prior to handling this compound in any capacity—from experimental use to disposal—the correct Personal Protective Equipment (PPE) must be worn. The causality is clear: engineering controls may fail, but proper PPE provides a crucial barrier against direct exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin irritation and potential absorption. Contaminated work clothing must not be allowed out of the workplace.[2]
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and dust, preventing serious eye irritation.[1][2][3]
Skin/Body Protection A standard laboratory coat. Ensure it is fully buttoned.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[2][3]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][3]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The response protocol varies based on the quantity of the spill.

Protocol 3.1: Small Spill (<1 g) Cleanup
  • Restrict Access: Ensure the spill area is clear of personnel without appropriate PPE.

  • Ventilate: Ensure work is performed within a chemical fume hood.

  • Neutralize: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[8] Use non-sparking tools to avoid ignition sources.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: The waste container must be labeled as "Halogenated Organic Waste" and disposed of through your institution's environmental health and safety (EHS) office.

Protocol 3.2: Large Spill (>1 g) Response
  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and institutional EHS office at once. Provide details on the substance, quantity, and location.

  • Secure: Prevent entry into the spill area.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow trained EHS professionals to manage the cleanup and disposal.

Waste Segregation and Disposal Workflow

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams is a costly and non-compliant error, as any amount of a halogenated compound renders the entire mixture as halogenated waste.[10]

Step-by-Step Waste Collection Protocol:
  • Designate a Container: Obtain a dedicated, chemically compatible waste container with a secure, tight-fitting lid from your EHS provider.

  • Label Correctly: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • List any solvents or other chemicals mixed in the container.

    • The relevant hazard pictograms (e.g., Exclamation Mark).

  • Collect Waste:

    • Solid Waste: Transfer surplus or contaminated solid this compound directly into the designated container.

    • Solutions: If the compound is in a solvent, determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethanol, ethyl acetate).

    • Crucial Decision Point: Regardless of the solvent, the presence of this compound classifies the entire solution as halogenated waste .[10]

  • Secure and Store: Keep the waste container tightly closed at all times, except when adding waste.[10] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for correctly segregating waste containing this compound.

G cluster_waste_type Step 1: Identify Waste Form cluster_solvent_check Step 2: Assess Solvent Type cluster_disposal Step 3: Segregate for Disposal start Waste Generation (Contains this compound) is_solid Is the waste a solid? (e.g., surplus reagent, contaminated weigh paper) start->is_solid is_solution Is the waste a solution? is_solid->is_solution No halogenated_waste Dispose in 'HALOGENATED ORGANIC WASTE' Container is_solid->halogenated_waste Yes solvent_type Is the solvent halogenated? (e.g., DCM, Chloroform) is_solution->solvent_type Yes solvent_type->halogenated_waste Yes non_halogenated_waste Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container solvent_type->non_halogenated_waste No (e.g., Acetone, Hexanes) BUT the solution still contains a halogenated compound. contact_ehs Contact Institutional EHS for Pickup and Final Disposal halogenated_waste->contact_ehs non_halogenated_waste->halogenated_waste CRITICAL RULE: Mixture becomes Halogenated Waste

Caption: Waste segregation decision tree for this compound.

Approved Final Disposal Methodologies

As a regulated HOC, this compound must not be disposed of via landfill.[4] The standard and environmentally responsible method for final disposal is thermal destruction.

  • Incineration: This is the EPA-preferred method for treating halogenated organic wastes.[7] High-temperature incineration (e.g., rotary kiln or liquid injection) effectively breaks the carbon-halogen bonds and destroys the organic molecule, converting it into less harmful components. These facilities are equipped with advanced scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.

All waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department. Never attempt to dispose of this chemical down the drain or in regular trash.[10]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.[1][2][3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Immediately have the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Always provide the Safety Data Sheet (SDS) to the attending medical personnel.[2]

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022-03-08).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (eCFR).
  • Acrolein | CH2CHCHO | CID 7847. (PubChem, NIH).
  • SAFETY DATA SHEET - 3-(3-Bromophenyl)prop-2-enal. (Sigma-Aldrich).
  • SAFETY DATA SHEET - 4'-Bromoacetanilide. (Thermo Fisher Scientific).
  • (E)-3-(4-Bromophenyl)acrylaldehyde | 49678-08-8. (MilliporeSigma).
  • SAFETY DATA SHEET - (3-Bromophenyl)acetonitrile. (Fisher Scientific).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (California Code of Regulations, Westlaw).
  • ACROLEIN | Safety Guideline. (ChemTrack.org).
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (Cornell Law School Legal Information Institute).
  • Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, University of Delaware).

Sources

Navigating the Safe Handling of 3-(3-Bromophenyl)acrylaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling, operation, and disposal of 3-(3-Bromophenyl)acrylaldehyde, a key intermediate in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

This compound is a cinnamaldehyde analog that, while instrumental in the synthesis of novel compounds, presents a distinct set of hazards that demand rigorous safety protocols.[1] Its α,β-unsaturated aldehyde structure is a critical feature for its biological activity, but also contributes to its reactivity and potential for adverse health effects.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.

  • Allergic Skin Reaction: May cause sensitization upon repeated exposure.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundation of a safe handling protocol.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material compatibility and proper usage.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles or a face shield provide necessary protection against accidental splashes and airborne particles.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Given the risk of skin irritation and sensitization, gloves made of nitrile or neoprene are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.
Body Flame-Resistant Laboratory CoatA lab coat provides a crucial barrier against spills and contamination of personal clothing. Ensure it is fully buttoned.
Respiratory NIOSH-Approved Respirator (if applicable)In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is critical to minimizing exposure and ensuring a controlled experimental environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential release of dust or vapors.

  • Ventilation Verification: Before commencing work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor and certification sticker.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and a spill kit are readily accessible and unobstructed.

Handling and Experimental Procedure

The following workflow diagram illustrates the key steps for the safe handling of this compound during a typical experimental procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble All Materials in Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Reaction Under Inert Atmosphere (if required) handle2->handle3 clean1 Decontaminate Glassware and Equipment handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove and Dispose of PPE Correctly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Spill Management: A Proactive Approach

In the event of a spill, a swift and informed response is crucial to mitigate potential hazards.

Small Spill (Contained within the fume hood)
  • Alert Personnel: Immediately notify others in the laboratory.

  • Don Additional PPE: If not already worn, don a respirator and any other necessary protective gear.

  • Containment: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[2]

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials as hazardous waste.

Large Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to prevent the spread of the chemical.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it is subject to specific regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6]

Waste Segregation and Labeling

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

G start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated is_sharp Is it a Sharp? is_contaminated->is_sharp Yes non_haz_waste Non-Hazardous Waste is_contaminated->non_haz_waste No is_liquid Is it a Liquid? is_sharp->is_liquid No sharps_waste Contaminated Sharps Container is_sharp->sharps_waste Yes solid_waste Halogenated Solid Waste Container is_liquid->solid_waste No liquid_waste Halogenated Liquid Waste Container is_liquid->liquid_waste Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)acrylaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.